molecular formula C14H18ClNO4 B558671 Boc-Phe(4-Cl)-OH CAS No. 68090-88-0

Boc-Phe(4-Cl)-OH

货号: B558671
CAS 编号: 68090-88-0
分子量: 299.75 g/mol
InChI 键: BETBOAZCLSJOBQ-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Phe(4-Cl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H18ClNO4 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETBOAZCLSJOBQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370339
Record name N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68090-88-0
Record name N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 68090-88-0

Synonyms: Boc-4-chloro-L-phenylalanine, Boc-p-chloro-L-Phe-OH, (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid

This technical guide provides a comprehensive overview of Boc-Phe(4-Cl)-OH, a crucial amino acid derivative for peptide synthesis and pharmaceutical research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Data

This compound is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and a chlorine atom is substituted at the para (4-position) of the phenyl ring.[1][2] This modification enhances the compound's stability and solubility, making it a valuable building block for incorporating 4-chloro-L-phenylalanine into complex peptide structures.[1][2] The presence of the chlorine atom also influences the reactivity and biological activity of the resulting peptides.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₈ClNO₄[1][3][]
Molecular Weight 299.75 g/mol [][5]
Appearance White to off-white powder[1]
Melting Point 107 - 109 °C[1]
Purity ≥98% (typically ≥99% by HPLC)[1][]
Optical Rotation [a]²⁰/D = +25 ± 2º (c=1.029 in EtOH)[1]
Solubility Soluble in organic solvents such as ethanol, DMF, and DCM.[1]
Storage Conditions Store at 0-8°C[1]

Experimental Protocols

The primary application of this compound is in peptide synthesis, particularly solid-phase peptide synthesis (SPPS).[2] The following sections detail the essential experimental protocols for its synthesis, incorporation into a peptide chain, and the subsequent deprotection of the Boc group.

Synthesis of this compound

While this compound is commercially available, a general procedure for the Boc protection of an amino acid can be adapted from the synthesis of Boc-L-phenylalanine. This reaction involves the treatment of 4-chloro-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) in the presence of a base.

Materials:

Procedure:

  • Dissolve 4-chloro-L-phenylalanine in an aqueous solution of sodium hydroxide and tert-butyl alcohol.

  • To the well-stirred solution, add di-tert-butyl dicarbonate dropwise. The reaction is exothermic and may require cooling.

  • Stir the reaction mixture overnight at room temperature.

  • Extract the reaction mixture with pentane to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of 1-1.5 with a solution of potassium hydrogen sulfate. This will be accompanied by the evolution of carbon dioxide.

  • Extract the acidified aqueous layer with ethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The resulting oil or solid is then triturated with hexane to induce crystallization.

  • The white precipitate of this compound is collected by filtration, washed with cold pentane, and dried under vacuum.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust approach for SPPS.[3] The following is a generalized workflow for a single coupling cycle.

spss_workflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Washing_1 Washing Deprotection->Washing_1 2. Neutralization Neutralization (DIEA in DMF) Washing_2 Washing Neutralization->Washing_2 4. Coupling Coupling (this compound, Activator) Washing_3 Washing Coupling->Washing_3 6. Washing Washing (DMF, DCM) NextCycle Next Coupling Cycle or Final Cleavage Washing_1->Neutralization 3. Washing_2->Coupling 5. Washing_3->NextCycle 7. boc_deprotection BocProtected Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen BocProtected->Protonation Acid Strong Acid (e.g., TFA) Acid->Protonation Cleavage Cleavage of tert-butyl-oxygen bond Protonation->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid tertButylCation tert-Butyl Cation Cleavage->tertButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeAmine Free Amine (Ammonium Salt) Decarboxylation->FreeAmine TrappedCation Trapped Cation tertButylCation->TrappedCation Scavenger Scavenger (e.g., TIS, water) Scavenger->TrappedCation endothelin_pathway ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Gq Gq protein ETAR->Gq Antagonist Antagonist (containing Phe(4-Cl)) Antagonist->ETAR PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Vasoconstriction Cell Proliferation Ca2->Response PKC->Response

References

Technical Guide: Physicochemical Properties of Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Phe(4-Cl)-OH, or N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine, is a crucial derivative of the amino acid phenylalanine. It serves as a fundamental building block in the synthesis of peptides, particularly in the development of peptide-based therapeutics and other bioactive molecules. The incorporation of a chlorine atom at the para position of the phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting peptides. This technical guide provides an in-depth overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its application in solid-phase peptide synthesis.

Core Physical and Chemical Properties

The physical properties of this compound are essential for its handling, characterization, and application in chemical synthesis. These properties are summarized below, with data compiled for both the L- and D-isomers where available.

PropertyBoc-L-Phe(4-Cl)-OHBoc-D-Phe(4-Cl)-OH
Synonyms Boc-4-chloro-L-phenylalanine, Boc-p-chloro-L-Phe-OHBoc-4-chloro-D-phenylalanine, Boc-p-chloro-D-Phe-OH
CAS Number 68090-88-057292-44-1
Molecular Formula C₁₄H₁₈ClNO₄C₁₄H₁₈ClNO₄
Molecular Weight 299.75 g/mol 299.75 g/mol
Appearance White to off-white powder/solidWhite powder
Melting Point 107 - 109 °C~110 °C
Optical Rotation [α]²⁰/D = +25 ± 2° (c=1.029 in EtOH)[α]²⁰/D = -24° (c=1 in EtOH)

Experimental Protocols

Accurate determination of the physical characteristics of this compound is critical for quality control and research applications. The following are detailed methodologies for key experiments, based on standardized protocols.

Determination of Melting Range

Principle: This protocol is based on the United States Pharmacopeia (USP) general chapter <741> "Melting Range or Temperature". The melting range is the temperature range over which the substance transitions from a solid to a liquid state.

Apparatus:

  • Melting point apparatus (capillary method)

  • Capillary tubes (sealed at one end)

  • Thermometer calibrated against USP reference standards

  • Mortar and pestle

Procedure:

  • Sample Preparation: If the substance is crystalline, gently crush a small amount of this compound into a fine powder using a mortar and pestle.

  • Drying: Dry the powdered sample in a desiccator over a suitable desiccant for at least 16 hours to ensure it is anhydrous.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-4 mm.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the lower limit of the melting range).

    • Continue heating and record the temperature at which the last solid particle melts (the upper limit of the melting range).

  • Reporting: The melting range is reported as the interval between the two recorded temperatures.

Measurement of Optical Rotation

Principle: This protocol follows the guidelines of USP general chapter <781> "Optical Rotation". Optical rotation is the angle through which the plane of polarized light is rotated when passing through a solution of an optically active substance.

Apparatus:

  • Polarimeter

  • Sodium lamp (589 nm) or other suitable light source

  • Polarimeter cell (1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Accurately weigh a specified amount of this compound (e.g., 100 mg).

    • Transfer the weighed sample to a volumetric flask.

    • Dissolve the sample in the specified solvent (e.g., ethanol) and dilute to the mark to achieve the desired concentration (e.g., c=1 g/100 mL).

    • Ensure the solution is clear and free of undissolved particles. The measurement should be performed within 30 minutes of preparation.

  • Instrument Calibration:

    • Calibrate the polarimeter according to the manufacturer's instructions, typically using a solvent blank.

  • Measurement:

    • Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the formula: [α] = (100 * α) / (l * c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/100 mL.

  • Reporting: The specific rotation is reported with the temperature and wavelength of light used (e.g., [α]²⁰/D).

Assessment of Solubility

Principle: This protocol outlines a general method for determining the qualitative solubility of a chemical substance. The "shake-flask" method is a widely recognized technique for determining equilibrium solubility.

Apparatus:

  • Vials with screw caps

  • Vortex mixer or shaker bath

  • Analytical balance

  • Pipettes

Procedure:

  • Sample Preparation: Add a pre-weighed excess amount of this compound to a series of vials.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, ethanol, dichloromethane, dimethylformamide) to each vial.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker bath until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure clear separation of the supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.

  • Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature. For a qualitative assessment, solubility can be described using terms like "soluble," "sparingly soluble,"

Technical Guide: Boc-Phe(4-Cl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides core physicochemical data for N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH), a key building block in peptide synthesis. It details a representative experimental protocol for its incorporation into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). The document includes a summary of molecular properties and a visual workflow to aid researchers in the practical application of this compound for developing novel peptide-based therapeutics and research tools.

Physicochemical Properties

This compound is an amino acid derivative used in peptide synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise elongation of peptide chains. The 4-chloro substitution on the phenyl ring can introduce unique properties to the final peptide, such as increased stability or altered binding affinity.

Quantitative data for this compound is summarized in the table below for quick reference.

PropertyValueCitations
Molecular Formula C₁₄H₁₈ClNO₄[1][2][3][4]
Molecular Weight 299.75 g/mol [1][4]
299.8 g/mol [2][3][5]
CAS Number 68090-88-0[1][2][3][4]
Appearance White to off-white solid/powder[1][2]
Purity ≥98%[2][4]

Application in Peptide Synthesis: Experimental Protocol

This compound is primarily utilized in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[4] The following is a generalized protocol for the incorporation of this compound into a peptide chain growing on a solid support resin (e.g., Merrifield or PAM resin).

Objective: To couple this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Nitrogen gas for drying and inert atmosphere

Protocol Steps:

  • Resin Swelling: The peptide-resin is first swollen in an appropriate solvent like DCM or DMF to ensure reaction sites are accessible.[3]

  • Boc Deprotection (if necessary): If the N-terminus of the peptide-resin is Boc-protected, this group must be removed.

    • Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes.[3] This cleaves the Boc group, leaving the N-terminal amine as a trifluoroacetate (B77799) salt.[6]

    • Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.[3]

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIPEA in DCM or DMF for 5-10 minutes.[6][7] This step neutralizes the trifluoroacetate salt to yield the free primary amine, which is necessary for the subsequent coupling reaction.[6]

    • Wash the resin multiple times with DCM and/or DMF to remove excess base.[5]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin's substitution level) and an equivalent amount of a coupling agent like HBTU in DMF.[8]

    • Add DIPEA (2-4 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the washed, neutralized peptide-resin.[8]

    • Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[8]

  • Washing:

    • After the coupling period, filter the reaction solution from the resin.

    • Wash the peptide-resin extensively with DMF and DCM to remove excess reagents and soluble byproducts.[]

  • Cycle Repetition:

    • The resin is now ready for the next cycle of deprotection and coupling to add the subsequent amino acid in the desired sequence.[] This process is repeated until the full peptide has been assembled.[6]

Workflow Visualization

The following diagram illustrates the key steps in a single cycle of Boc solid-phase peptide synthesis for the addition of an amino acid like this compound.

SPPS_Workflow Resin Peptide-Resin (N-Terminus Boc-Protected) Deprotection Step 1: Deprotection (25-50% TFA in DCM) Resin->Deprotection TFA_Salt Peptide-Resin (N-Terminus as TFA Salt) Deprotection->TFA_Salt Neutralization Step 2: Neutralization (DIPEA in DCM/DMF) TFA_Salt->Neutralization Free_Amine Peptide-Resin (Free N-Terminus) Neutralization->Free_Amine Coupling Step 3: Coupling (this compound + HBTU) Free_Amine->Coupling Elongated_Peptide Elongated Peptide-Resin (New N-Terminus Boc-Protected) Coupling->Elongated_Peptide Next_Cycle Ready for Next Cycle Elongated_Peptide->Next_Cycle

Caption: Workflow for one cycle of Boc solid-phase peptide synthesis.

References

Solubility of Boc-Phe(4-Cl)-OH in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-tert-butoxycarbonyl-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH), a critical parameter for its application in peptide synthesis, drug discovery, and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a detailed framework for researchers to experimentally determine the solubility of this compound. It includes a qualitative analysis of expected solubility based on the compound's chemical structure, a comprehensive, step-by-step experimental protocol for solubility determination, and a guide to solvent selection.

Introduction

N-tert-butoxycarbonyl-4-chloro-L-phenylalanine (this compound) is a protected amino acid derivative frequently utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group enhances the lipophilicity of the amino acid, generally improving its solubility in organic solvents compared to its unprotected form. The incorporation of a chlorine atom at the para position of the phenyl ring further modifies its physicochemical properties, impacting its solubility profile. An understanding of its solubility is crucial for reaction setup, purification, and formulation development.

Qualitative Solubility Analysis

The solubility of Boc-protected amino acids is governed by a balance of intermolecular forces between the solute and the solvent. The key structural features of this compound influencing its solubility are:

  • Boc Group: The bulky and nonpolar tert-butoxycarbonyl group increases the overall lipophilicity of the molecule, suggesting a preference for less polar organic solvents.

  • Phenyl Ring: The aromatic ring is hydrophobic and contributes to solubility in solvents capable of pi-pi stacking or other nonpolar interactions.

  • Chloro Substituent: The electron-withdrawing nature and the size of the chlorine atom increase the lipophilicity and molecular weight of the compound, which is expected to enhance solubility in nonpolar solvents and decrease solubility in polar solvents.

  • Carboxylic Acid and Amide Groups: These groups are polar and capable of hydrogen bonding, which may afford some solubility in more polar, protic solvents.

Based on these features, it can be predicted that this compound will exhibit good solubility in moderately polar to nonpolar aprotic solvents and lower solubility in highly polar and nonpolar aliphatic solvents.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific databases and literature has yielded no specific quantitative solubility data for this compound. The following table of common organic solvents is provided to assist researchers in selecting appropriate solvents for experimental determination.

Table 1: Properties of Common Organic Solvents for Solubility Determination

Solvent FamilySolventDielectric Constant (20°C)Polarity IndexBoiling Point (°C)
Alcohols Methanol33.05.164.7
Ethanol24.54.378.4
Isopropanol19.93.982.6
Ketones Acetone20.75.156.0
Esters Ethyl Acetate6.04.477.1
Chlorinated Dichloromethane (DCM)9.13.139.6
Chloroform4.84.161.2
Ethers Tetrahydrofuran (THF)7.54.066.0
Diethyl Ether4.32.834.6
Aprotic Polar Dimethylformamide (DMF)36.76.4153.0
Dimethyl Sulfoxide (DMSO)46.77.2189.0
Acetonitrile37.55.881.6
Hydrocarbons Toluene2.42.4110.6
Hexane1.90.168.0

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted solution and the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start standards Prepare Standard Solutions start->standards saturated Prepare Saturated Solutions (Excess Solute) start->saturated analyze Analyze via HPLC/UV-Vis standards->analyze shake Equilibrate in Shaker Bath (Constant Temp) saturated->shake filter Filter Supernatant shake->filter dilute Dilute Sample filter->dilute dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary framework to generate this data. The provided experimental protocol, based on the well-established isothermal shake-flask method, offers a reliable approach to determining the solubility of this important compound in a range of organic solvents. The generation and dissemination of such data will be of significant value to the scientific community, particularly those in the fields of peptide chemistry and drug development.

Technical Guide: Stability and Storage Conditions for Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for N-tert-Butoxycarbonyl-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH). Due to the limited availability of public, in-depth stability studies, this document consolidates supplier recommendations and outlines general best practices for handling and storage to ensure the compound's integrity for research and development purposes.

Physicochemical Properties and Stability Profile

This compound is a protected amino acid derivative commonly used in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, a crucial aspect of its utility in peptide chemistry. The stability of the compound is primarily influenced by temperature, moisture, and pH. While specific quantitative stability data under various stress conditions (e.g., hydrolysis, oxidation, photolysis) is not extensively published, the general understanding of Boc-protected amino acids suggests that proper storage is critical to prevent degradation.

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, it is imperative to adhere to the storage conditions recommended by various suppliers. The most consistent recommendation is refrigeration.

ParameterRecommended ConditionSource
Temperature 0-8°C[1][2]
Atmosphere Store in a dry environment.[3]
Light For similar light-sensitive compounds, storage in a dark place is recommended.[4]
Container Keep container tightly closed.[3]

It is important to note that some sources may suggest ambient temperatures for short-term storage[5]. However, for long-term preservation of purity and integrity, refrigerated conditions are advisable. The related compound, 4-Chloro-L-phenylalanine, is recommended to be stored at -20°C, suggesting that the unprotected form is more sensitive.

General Experimental Protocol for Stability Assessment

For researchers requiring detailed stability data for their specific application, a formal stability study is recommended. The following is a general protocol outline that can be adapted for this compound.

Objective: To evaluate the stability of this compound under various environmental conditions over a defined period.

Materials:

  • This compound (multiple batches, if possible)

  • ICH-compliant stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • Light-exposure chamber

  • Calibrated analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Appropriate solvents and mobile phases

Methodology:

  • Initial Characterization (T=0):

    • Perform a complete analysis of the initial sample, including appearance, purity (by HPLC), and any other relevant physicochemical properties. This will serve as the baseline.

  • Sample Preparation and Storage:

    • Aliquot the this compound into appropriate containers for each time point and storage condition.

    • Place the samples in the designated stability chambers:

      • Long-term: 2-8°C

      • Accelerated: 25°C/60% RH and 40°C/75% RH

      • Stress: -20°C, photostability chamber (ICH Q1B), and solutions at various pH values.

  • Time Points:

    • Define the testing intervals. For example: 0, 1, 3, 6, 9, 12, 24, and 36 months for long-term and 0, 1, 3, and 6 months for accelerated studies.

  • Analytical Testing:

    • At each time point, retrieve the samples from their respective storage conditions.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Perform the same set of analytical tests as in the initial characterization. The primary focus should be on purity assay and the detection of any degradation products by HPLC.

  • Data Analysis:

    • Compare the results at each time point to the initial data.

    • Quantify any degradation products and calculate the rate of degradation.

    • Based on the data, establish a retest period or shelf life for the defined storage conditions.

Handling and Storage Workflow

The following diagram outlines the recommended workflow for the handling and storage of this compound to maintain its quality and integrity.

cluster_0 Receiving and Initial Inspection cluster_1 Storage cluster_2 Usage A Receive Shipment B Inspect Container Integrity A->B C Verify Certificate of Analysis B->C D Store at 0-8°C (Refrigerate) C->D If OK E Keep Tightly Closed F Protect from Moisture G Protect from Light H Equilibrate to Room Temp Before Opening I Weigh in a Dry Environment H->I J Reseal Tightly After Use I->J J->D Return to Storage

Caption: Recommended workflow for handling and storage of this compound.

Incompatible Materials

To prevent degradation, avoid contact with strong oxidizing agents and strong acids[3]. The Boc protecting group is susceptible to cleavage under acidic conditions.

Conclusion

While specific, publicly available stability data for this compound is limited, the established best practices for handling protected amino acids provide a solid framework for maintaining its integrity. The primary storage recommendation is refrigeration at 0-8°C in a dry, dark, and tightly sealed container[1][2][3][4]. For applications requiring rigorous stability assurance, conducting an in-house stability study following the general protocol outlined in this guide is strongly advised. Adherence to these guidelines will ensure the compound's suitability for its intended use in research and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Halogenated Amino Acids in Peptide Design

The strategic incorporation of halogenated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and chemical biology. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of these unique building blocks in peptide design. By modifying the steric, electronic, and hydrophobic properties of amino acid side chains, halogenation offers a nuanced approach to enhancing peptide stability, modulating biological activity, and improving pharmacokinetic profiles.

Core Concepts: The Impact of Halogenation on Peptide Properties

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into amino acid side chains can profoundly influence the behavior of peptides. These effects are multifaceted and depend on the specific halogen, its position on the amino acid, and the overall peptide context.

Conformation and Stability

Halogenation can significantly alter the conformational preferences and stability of peptides. The introduction of a halogen atom can induce specific secondary structures and increase resistance to enzymatic degradation.

  • Fluorine: Due to its small size and high electronegativity, fluorine can have a substantial impact on peptide conformation. For example, the incorporation of 4-fluoroprolines can enhance both the thermodynamic and hydrolytic stability of proteins. The electron-withdrawing nature of fluorine can also influence the cis/trans isomerization of proline residues, a critical factor in protein folding.

  • Chlorine, Bromine, and Iodine: These larger halogens introduce greater steric bulk, which can be leveraged to protect against proteolysis. For instance, bulky fluorinated residues like hexafluoroleucine have been shown to shield polypeptides from enzymatic degradation. Brominated tryptophans are found in some naturally occurring marine peptides, where they are thought to confer resistance to proteases. Furthermore, halogenation can be used to stabilize specific peptide conformations, such as β-hairpins, through the formation of intramolecular halogen bonds.

Binding Affinity and Selectivity through Halogen Bonding

A key advantage of incorporating heavier halogens (Cl, Br, I) into peptide design is their ability to form halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on a binding partner. This interaction is highly directional and its strength increases with the polarizability of the halogen (I > Br > Cl > F).

The strategic placement of a halogen bond donor on a peptide can enhance its binding affinity and selectivity for a target receptor. This provides a rational design element for optimizing peptide-protein interactions in drug discovery.

Physicochemical Properties: Lipophilicity and Bioavailability

Halogenation is a well-established strategy for increasing the lipophilicity of molecules, which can improve their ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for the development of peptide therapeutics that need to reach intracellular or central nervous system targets. However, the effect on lipophilicity can vary depending on the halogen and the overall molecular context.

Data Presentation: Quantitative Effects of Halogenation

The following tables summarize quantitative data from studies on the impact of halogenation on peptide properties.

Table 1: Effect of Halogenation on the Lipophilicity and Plasma Stability of an Enkephalin Analog (DPLPE-Phe)

Peptide AnalogHalogen SubstitutionLog D (Octanol/Saline)Plasma Half-life (min)
DPLPE-Phe-OHNone->300
p-[F-Phe4]DPLPE-Phe-OHpara-Fluoro->300
p-[Cl-Phe4]DPLPE-Phe-OHpara-ChloroIncreased Significantly>300
p-[Br-Phe4]DPLPE-Phe-OHpara-BromoIncreased>300
p-[I-Phe4]DPLPE-Phe-OHpara-IodoIncreased>300
DPLPE-Phe-NH2None-30

Data extracted from a study on a novel enkephalin analog, highlighting the significant increase in lipophilicity with chloro, bromo, and iodo substitutions, while maintaining high plasma stability.

Table 2: Antimicrobial Activity of Halogenated Jelleine-I Derivatives

PeptideHalogenationMIC against S. aureus (µg/mL)MIC against C. albicans (µg/mL)
Jelleine-INone64128
F-J-IPhenylalanine -> 4-F-Phe3264
Cl-J-IPhenylalanine -> 4-Cl-Phe1632
Br-J-IPhenylalanine -> 4-Br-Phe816
I-J-IPhenylalanine -> 4-I-Phe816

This table demonstrates the enhancement of antimicrobial activity of the peptide Jelleine-I upon halogenation of its phenylalanine residue, with bromination and iodination showing the most significant improvements.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of halogenated peptides are crucial for researchers in this field.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Halogenated Amino Acid (Example: 4-Chlorophenylalanine)

This protocol describes the manual synthesis of a peptide incorporating Fmoc-D-4-Chlorophenylalanine using a standard Fmoc/tBu strategy on a Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour in a fritted syringe.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate for 5 minutes. Drain.
  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain and wash the resin with DMF (5 x 2 mL), dichloromethane (B109758) (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

3. Amino Acid Coupling (for Fmoc-D-4-Chlorophenylalanine and other standard amino acids):

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in 1.5 mL of DMF.
  • Pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 2 hours at room temperature.
  • Drain and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
  • Confirm coupling completion with a Kaiser test.

4. Repetitive Cycles:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • Perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.
  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
  • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the solution into a cold diethyl ether solution to precipitate the peptide.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the peptide pellet under vacuum.

Protocol 2: Enzymatic Halogenation of a Tryptophan-Containing Peptide

This protocol details the in vitro halogenation of a peptide with a C-terminal tryptophan using a tryptophan halogenase.

1. Reaction Setup:

  • In a microcentrifuge tube, prepare the following reaction mixture in 10 mM phosphate (B84403) buffer (pH 7.2):
  • 2.5 mM peptide substrate
  • 10 µM tryptophan halogenase (e.g., PyrH)
  • 50 mM NaCl (for chlorination) or NaBr (for bromination)
  • 10 µM FAD
  • 2 mM NADH
  • 30 µM flavin reductase (e.g., RebF)
  • 20 mM glucose
  • 5 units glucose dehydrogenase
  • The total reaction volume is typically 50-100 µL.

2. Incubation:

  • Incubate the reaction mixture overnight at room temperature with constant mixing.

3. Enzyme Inactivation and Removal:

  • Heat the reaction at 95°C for 10 minutes to inactivate the enzymes.
  • Centrifuge at 13,500 rpm for 10 minutes to pellet the precipitated enzymes.

4. Analysis:

  • Analyze the supernatant by LC-MS to determine the conversion of the starting peptide to the halogenated product. Quantify the products based on the peak areas from the HPLC chromatogram.

Protocol 3: Synthesis of an Fmoc-Protected Halogenated Amino Acid (Example: Fmoc-4-iodophenylalanine)

This protocol outlines a method for the synthesis of Fmoc-4-iodophenylalanine.

1. Iodination of Phenylalanine:

  • Dissolve L-phenylalanine in a mixture of acetic acid and sulfuric acid.
  • Add N-iodosuccinimide (NIS) portion-wise while stirring at room temperature.
  • Monitor the reaction by TLC.
  • Upon completion, pour the reaction mixture into ice water and adjust the pH to ~6 with a sodium hydroxide (B78521) solution to precipitate the 4-iodophenylalanine.
  • Filter, wash with water, and dry the product.

2. Fmoc Protection:

  • Suspend the 4-iodophenylalanine in a mixture of dioxane and 10% sodium carbonate solution.
  • Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and stir at room temperature overnight.
  • Acidify the reaction mixture with HCl to pH 2.
  • Extract the product with ethyl acetate.
  • Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent.
  • Purify the crude product by column chromatography to obtain Fmoc-4-iodophenylalanine.

Protocol 4: Purification and Analysis of Halogenated Peptides by RP-HPLC

This protocol describes a general method for the purification and analysis of crude halogenated peptides.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
  • Filter the sample through a 0.45 µm filter.

2. Purification (Preparative RP-HPLC):

  • Column: C18 stationary phase.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30-60 minutes), depending on the hydrophobicity of the peptide.
  • Detection: Monitor the elution at 220 nm and 280 nm.
  • Collect fractions corresponding to the major peptide peak.

3. Analysis (Analytical RP-HPLC):

  • Analyze the collected fractions for purity using a similar RP-HPLC method on an analytical C18 column with a faster gradient.
  • Pool the pure fractions.

4. Final Product Preparation:

  • Lyophilize the pooled pure fractions to obtain the final peptide as a white powder.
  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in the design and synthesis of halogenated peptides.

G Strategies for Incorporating Halogenated Amino Acids cluster_0 Bottom-Up Approach cluster_1 Top-Down Approach Halogenated Amino Acid Synthesis Halogenated Amino Acid Synthesis Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Halogenated Amino Acid Synthesis->Solid-Phase Peptide Synthesis (SPPS) Incorporate Building Block Halogenated Peptide Halogenated Peptide Solid-Phase Peptide Synthesis (SPPS)->Halogenated Peptide Native Peptide Synthesis Native Peptide Synthesis Post-Synthetic Halogenation Post-Synthetic Halogenation Native Peptide Synthesis->Post-Synthetic Halogenation Enzymatic or Chemical Halogenated Peptide_2 Halogenated Peptide Post-Synthetic Halogenation->Halogenated Peptide_2

Caption: Bottom-up vs. Top-down strategies for peptide halogenation.

G Halogen Bonding in a Peptide-Receptor Complex cluster_legend Legend peptide Peptide Backbone Halogenated Amino Acid Side Chain (R-X) receptor Receptor Pocket Halogen Bond Acceptor (Y) peptide:sidechain->receptor:acceptor  Halogen Bond (X···Y) X X = Cl, Br, I (Halogen Bond Donor) Y Y = O, N, S (Halogen Bond Acceptor)

Caption: Schematic of a halogen bond at a peptide-receptor interface.

G Workflow for Enzymatic Peptide Halogenation Peptide Synthesis Peptide Synthesis Enzymatic Reaction Enzymatic Reaction Peptide Synthesis->Enzymatic Reaction Substrate Enzyme Inactivation Enzyme Inactivation Enzymatic Reaction->Enzyme Inactivation Heat Purification & Analysis Purification & Analysis Enzyme Inactivation->Purification & Analysis LC-MS Pure Halogenated Peptide Pure Halogenated Peptide Purification & Analysis->Pure Halogenated Peptide

Caption: Workflow for the enzymatic halogenation of peptides.

Applications in Drug Discovery and Chemical Biology

The unique properties conferred by halogenation have led to a wide range of applications for halogenated peptides:

  • Antimicrobial Peptides (AMPs): Halogenation can enhance the antimicrobial potency and proteolytic stability of AMPs, making them more promising candidates for combating antibiotic-resistant bacteria.

  • CNS-Targeting Peptides: By increasing lipophilicity, halogenation can improve the ability of peptides to cross the blood-brain barrier, opening up possibilities for treating neurological disorders.

  • Enzyme Inhibitors: The incorporation of halogenated amino acids can improve the binding affinity and specificity of peptide-based enzyme inhibitors.

  • 19F NMR Probes: Fluorinated amino acids serve as excellent probes for in-cell NMR and in vivo imaging studies due to the high sensitivity of the 19F nucleus and the low background signal in biological systems.

  • Peptide Materials: Halogenation can be used to control the self-assembly of peptides into novel biomaterials with tailored properties.

Conclusion

The incorporation of halogenated amino acids is a versatile and powerful strategy in peptide design. By carefully selecting the halogen and its position, researchers can fine-tune the conformational, physicochemical, and biological properties of peptides. The ability to form halogen bonds, enhance stability, and modulate lipophilicity provides a rational basis for the design of novel peptide therapeutics, diagnostics, and biomaterials. As synthetic and biosynthetic methods for producing halogenated peptides continue to advance, their application in addressing challenges in medicine and biotechnology is expected to grow significantly.

A Technical Guide to Boc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, synthesis applications, and biological significance of N-α-t-Boc-4-chloro-L-phenylalanine and its D-enantiomer.

Introduction

N-α-t-Boc-4-chloro-phenylalanine, commonly referred to as Boc-Phe(4-Cl)-OH, is a protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a chlorine atom at the para position of the phenylalanine side chain imparts unique properties to peptides, influencing their conformation, binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, covering its commercial sources, physicochemical properties, application in peptide synthesis, and its role in modulating key biological signaling pathways.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a variety of suppliers in both its L- and D-enantiomeric forms. The L-form (CAS RN 68090-88-0) and the D-form (CAS RN 57292-44-1) are the most commonly utilized for the synthesis of therapeutic peptides and research compounds.[1][2] The quality and purity of the reagent are paramount for successful peptide synthesis, with most suppliers providing material with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3][4] A summary of the key physicochemical properties for both enantiomers is presented in Table 1.

Table 1: Physicochemical Properties of this compound Enantiomers

PropertyBoc-L-Phe(4-Cl)-OHBoc-D-Phe(4-Cl)-OHReference(s)
CAS Number 68090-88-057292-44-1[3][4]
Molecular Formula C₁₄H₁₈ClNO₄C₁₄H₁₈ClNO₄[3][4]
Molecular Weight 299.75 g/mol 299.75 g/mol [5][6]
Appearance White to off-white solid/powderWhite to off-white solid[3][4]
Melting Point 107 - 109 °C110 - 112 °C[3][4]
Optical Rotation [α]²⁰/D = +25 ± 2° (c=1.029 in EtOH)[α]²⁰/D = -26 ± 1° (c=1.16 in EtOH)[3][4]
Purity (Typical) ≥98% (HPLC)≥98% (HPLC)[1][4]

A certificate of analysis for Boc-L-Phe(4-Cl)-OH from one commercial supplier confirmed the structure by ¹H NMR and reported a purity of 99.75% by HPLC.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. The workflow for incorporating this amino acid into a growing peptide chain follows the standard Boc-SPPS cycle.

Experimental Protocols

1. General Boc-SPPS Cycle:

The synthesis is typically carried out on a solid support, such as a Merrifield or PAM resin.[7] The cycle consists of two main steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.

  • Deprotection: The N-terminal Boc protecting group is removed by treatment with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common procedure involves a short pre-wash with the TFA/DCM solution, followed by a longer treatment to ensure complete deprotection.[7]

  • Neutralization: Following deprotection, the resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.[5]

  • Coupling: The incoming this compound is activated to facilitate the formation of the peptide bond. A variety of coupling reagents can be employed for this purpose, with common choices including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[8] Aminium/uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective.[9]

  • Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with appropriate solvents, such as DCM and dimethylformamide (DMF), to remove excess reagents and byproducts.[5]

The following diagram illustrates a generalized workflow for a single coupling cycle in Boc-SPPS.

Boc_SPPS_Workflow cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling Resin_Peptide_Boc Resin-Peptide-NH-Boc Resin_Peptide_NH3_TFA Resin-Peptide-NH3+TFA- Resin_Peptide_Boc->Resin_Peptide_NH3_TFA TFA/DCM Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH3_TFA->Resin_Peptide_NH2 DIEA/DCM Coupled_Peptide Resin-Peptide-CO-NH-Phe(4-Cl)-Boc Resin_Peptide_NH2->Coupled_Peptide Boc_AA_OH This compound Activated_AA Activated Boc-Phe(4-Cl) Boc_AA_OH->Activated_AA Coupling Reagent (e.g., HBTU/DIEA) Activated_AA->Coupled_Peptide

Figure 1: Generalized workflow for a single amino acid coupling cycle in Boc-SPPS.

2. Cleavage from the Resin:

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides synthesized on Merrifield resin, this is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[7] These highly corrosive reagents require specialized equipment and handling procedures.

Biological Significance and Signaling Pathways

The incorporation of 4-chlorophenylalanine into peptides can significantly influence their biological activity. This is primarily due to the electronic and steric effects of the chlorine atom, which can alter the peptide's interaction with its biological target. Two key signaling pathways where 4-chlorophenylalanine has demonstrated relevance are the serotonin (B10506) biosynthesis pathway and the endothelin signaling pathway.

Inhibition of Serotonin Biosynthesis

p-Chlorophenylalanine is a well-known inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine).[10][11] TPH converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin.[12] By inhibiting TPH, p-chlorophenylalanine leads to a depletion of serotonin levels in the brain and other tissues.[10] This property has made it a valuable tool in neuroscience research to investigate the roles of serotonin in various physiological and behavioral processes.

The following diagram outlines the serotonin biosynthesis pathway and the point of inhibition by p-chlorophenylalanine.

Serotonin_Biosynthesis_Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) Tryptophan->TPH HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-HT) TPH->HTP AADC->Serotonin pCPA p-Chlorophenylalanine pCPA->TPH Inhibits

Figure 2: Serotonin biosynthesis pathway and inhibition by p-chlorophenylalanine.

Endothelin Receptor Antagonism

Peptides containing 4-chlorophenylalanine have been investigated as antagonists of the endothelin-A (ETᴀ) receptor.[9] Endothelins are potent vasoconstrictive peptides that mediate their effects through two G protein-coupled receptors, ETᴀ and ETʙ.[13] The ETᴀ receptor is primarily involved in vasoconstriction and cell proliferation.[13] Antagonism of the ETᴀ receptor is a therapeutic strategy for various cardiovascular diseases, including pulmonary arterial hypertension.[14][15]

The signaling cascade initiated by the binding of endothelin-1 (B181129) (ET-1) to the ETᴀ receptor is complex, involving the activation of G proteins, primarily Gαq. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to cellular responses such as smooth muscle contraction.

The diagram below depicts a simplified overview of the endothelin-A receptor signaling pathway.

Endothelin_A_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETᴀR) ET1->ETAR G_protein Gαq/11 ETAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates from PIP₂ DAG DAG PLC->DAG Generates from PIP₂ PIP2 PIP₂ Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca_release->Cell_Response PKC->Cell_Response Antagonist Antagonist containing Phe(4-Cl) Antagonist->ETAR Blocks

Figure 3: Simplified Endothelin-A Receptor Signaling Pathway and its antagonism.

Conclusion

This compound is a valuable and versatile building block for peptide synthesis, enabling the introduction of a halogenated aromatic side chain that can confer unique biological properties to the resulting peptides. Its well-established use in standard Boc-SPPS protocols makes it accessible to researchers in peptide chemistry and drug discovery. The ability of p-chlorophenylalanine to inhibit serotonin biosynthesis has cemented its role as a key pharmacological tool. Furthermore, the development of peptides containing 4-chlorophenylalanine as endothelin receptor antagonists highlights its potential in the design of novel therapeutics for cardiovascular and other diseases. This guide provides a foundational understanding of the technical aspects and biological relevance of this compound, intended to support its effective application in research and development.

References

An In-depth Technical Guide to N-Boc-4-chloro-L-phenylalanine: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4-chloro-L-phenylalanine, a critical amino acid derivative in peptide synthesis and drug discovery. This document outlines its physicochemical properties, safety protocols, handling procedures, and detailed experimental applications.

Physicochemical Properties

N-Boc-4-chloro-L-phenylalanine is a white to off-white crystalline powder.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in synthetic chemistry.[1] Key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₄H₁₈ClNO₄[1]
Molecular Weight 299.75 g/mol [2]
Melting Point 107-112 °C[3]
Optical Rotation [α]²⁰/D = +25° ± 2° (c=1 in EtOH)[1]
CAS Number 68090-88-0[1]
Purity ≥ 98.0%[4]
Appearance White to off-white powder[1]
Solubility Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[5]
Storage Store at 0-8°C.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Boc-4-chloro-L-phenylalanine. The following information is a summary of the key safety and handling procedures.

Hazard Identification
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential. The following PPE is recommended:

  • Eye/Face Protection: Chemical safety goggles.

  • Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Immediately wash with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Stability

N-Boc-4-chloro-L-phenylalanine should be stored in a tightly closed container in a dry and well-ventilated place at 0-8°C.[1] It is generally stable under recommended storage conditions. Thermal deprotection of the N-Boc group can occur at elevated temperatures.[7]

Accidental Release Measures

In case of a spill, wear appropriate PPE. Sweep up the material, place it in a suitable container for disposal, and ventilate the area. Avoid generating dust.

Experimental Protocols

N-Boc-4-chloro-L-phenylalanine is a key building block for the incorporation of the non-natural amino acid 4-chloro-L-phenylalanine into peptides. This is typically achieved through solid-phase peptide synthesis (SPPS).

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of N-Boc-4-chloro-L-phenylalanine into a peptide chain using Boc-chemistry SPPS.

spss_workflow resin Resin Support deprotection1 Boc Deprotection (e.g., TFA in DCM) resin->deprotection1 neutralization Neutralization (e.g., DIEA in DCM) deprotection1->neutralization coupling Coupling of N-Boc-4-chloro-L-phenylalanine (e.g., HBTU/DIEA) neutralization->coupling capping Capping (Optional) (e.g., Acetic Anhydride) coupling->capping cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., HF) coupling->cleavage Final Amino Acid deprotection2 Repeat Deprotection capping->deprotection2 Next Amino Acid deprotection2->neutralization peptide Purified Peptide cleavage->peptide

A generalized workflow for Boc-SPPS.
Detailed Protocol: Manual Boc Solid-Phase Peptide Synthesis

This protocol outlines the manual steps for incorporating N-Boc-4-chloro-L-phenylalanine into a growing peptide chain on a resin support.

Materials:

  • Pre-loaded resin (e.g., Merrifield or PAM resin)

  • N-Boc-4-chloro-L-phenylalanine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU)

  • Dimethylformamide (DMF)

  • Washing solvents (DCM, Methanol)

  • Capping solution (optional): Acetic anhydride/Pyridine/DCM

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling of N-Boc-4-chloro-L-phenylalanine:

    • Dissolve N-Boc-4-chloro-L-phenylalanine (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution for 15-30 minutes. Wash the resin with DCM.

  • Cycle Repetition: Repeat steps 2-6 for the next amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific signaling pathways affected by N-Boc-4-chloro-L-phenylalanine itself. The Boc protecting group generally renders the amino acid biologically inactive until it is removed. The primary biological effects are associated with the deprotected form, 4-chloro-L-phenylalanine , or peptides into which it has been incorporated.

Known Biological Effects of 4-Chloro-L-phenylalanine

4-Chloro-L-phenylalanine is a known inhibitor of the enzyme tryptophan hydroxylase, which is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506).[8] This inhibition leads to a depletion of serotonin in the brain and other tissues.[8] Consequently, it has been used in research to study the roles of serotonin in various physiological and behavioral processes.[9][10] For instance, it has been shown to affect the expression of vasoactive intestinal peptide (VIP) messenger RNA in the rat anterior pituitary, suggesting a role for serotonergic pathways in the regulation of VIP expression.[9] It has also been observed to inhibit growth and be toxic to neuroblastoma cells.[10][11]

Potential Signaling Pathways of Peptides Containing 4-Chlorophenylalanine

The incorporation of 4-chlorophenylalanine into peptides can modulate their biological activity. The chloro-substituted phenyl ring can alter the peptide's conformation, hydrophobicity, and binding affinity to its target receptor. While specific signaling pathways for peptides containing this residue are diverse and depend on the overall peptide sequence, the following diagram illustrates a hypothetical signaling cascade that could be initiated by such a peptide binding to a G-protein coupled receptor (GPCR), a common target for bioactive peptides.

signaling_pathway cluster_membrane Cell Membrane peptide Peptide containing 4-Chlorophenylalanine receptor GPCR peptide->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase transcription_factor Transcription Factor protein_kinase->transcription_factor Phosphorylation gene_expression Target Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response

References

The Strategic Integration of Boc-Phe(4-Cl)-OH in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid, Boc-L-4-chlorophenylalanine (Boc-Phe(4-Cl)-OH), is a pivotal building block in medicinal chemistry, offering a unique structural motif for the design and synthesis of novel therapeutic agents. Its incorporation into peptides and small molecules allows for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the potential applications of this compound in drug discovery, with a particular focus on its role in the development of potent and selective receptor antagonists. This document details synthetic protocols, presents quantitative biological data, and illustrates key molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Role of Modified Amino Acids in Drug Design

The introduction of unnatural amino acids into peptide and small molecule scaffolds is a powerful strategy in modern drug discovery. These modifications can confer a range of desirable properties, such as constrained conformations, enhanced receptor-binding affinity, and increased resistance to proteolytic degradation. Halogenation of the phenylalanine side chain, in particular, has proven to be a valuable tool for modulating electronic and steric properties, thereby influencing molecular interactions with biological targets. The chloro- group at the para-position of the phenyl ring in this compound is an electron-withdrawing group that can alter the charge distribution of the aromatic ring, potentially leading to enhanced binding interactions and improved pharmacokinetic profiles.

Core Applications of this compound in Drug Discovery

The primary application of this compound lies in its utility as a building block for the synthesis of bioactive peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for its controlled incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).

A significant area of application for this compound is in the development of receptor antagonists. The 4-chlorophenylalanine moiety has been successfully incorporated into antagonists targeting G protein-coupled receptors (GPCRs), such as the endothelin-A (ETA) receptor. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.[1]

Synthesis of Peptides Incorporating this compound

The incorporation of this compound into a peptide sequence is typically achieved using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.

General Boc-SPPS Protocol

Materials and Reagents:

  • This compound

  • Appropriate resin (e.g., Merrifield resin)

  • Other Boc-protected amino acids

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Scavengers (e.g., anisole, thioanisole)

Experimental Protocol:

  • Resin Swelling: The resin is swelled in an appropriate solvent such as DCM or DMF for 30-60 minutes.

  • First Amino Acid Coupling: The C-terminal Boc-protected amino acid is coupled to the resin, often as a cesium salt to minimize racemization.

  • Boc Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of TFA in DCM (typically 25-50%).

  • Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as DIEA in DCM or DMF.

  • Peptide Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling agent (e.g., DCC) and coupled to the free N-terminus of the resin-bound peptide. The completion of the reaction is monitored using a qualitative test (e.g., Kaiser test).

  • Repeat Cycles: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.

  • Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_synthesis Boc-SPPS Workflow Resin Resin Swelling Coupling1 Couple First Boc-Amino Acid Resin->Coupling1 Deprotection1 Boc Deprotection (TFA/DCM) Coupling1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling2 Couple this compound (DCC/HOBt) Neutralization1->Coupling2 Repeat Repeat Deprotection, Neutralization & Coupling for each Amino Acid Coupling2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Biological Evaluation of Peptides Containing 4-Chlorophenylalanine

A key aspect of drug discovery is the rigorous biological evaluation of newly synthesized compounds. For peptides containing 4-chlorophenylalanine designed as receptor antagonists, in vitro binding and functional assays are essential to determine their potency and selectivity.

Endothelin-A Receptor Binding Assay

Objective: To determine the binding affinity (e.g., IC50, Ki) of a synthetic peptide containing 4-chlorophenylalanine for the ETA receptor.

Materials and Reagents:

  • Cell membranes expressing the human ETA receptor

  • Radiolabeled endothelin-1 (B181129) (e.g., [125I]-ET-1)

  • Synthetic peptide containing 4-chlorophenylalanine (test compound)

  • Unlabeled endothelin-1 (for determining non-specific binding)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Experimental Protocol:

  • Assay Setup: In a multi-well plate, combine the cell membranes, radiolabeled ET-1, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_assay ETA Receptor Binding Assay Workflow Setup Assay Setup: Membranes, [125I]-ET-1, Test Compound Incubation Incubation Setup->Incubation Filtration Filtration (Glass Fiber Filters) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki determination) Counting->Analysis

Caption: Workflow for an endothelin-A receptor binding assay.

Quantitative Data Summary

The incorporation of 4-chlorophenylalanine can significantly impact the biological activity of a molecule. Below is a table summarizing the activity of a potent and selective ETA receptor antagonist, TBC3711, which, while not a peptide, illustrates the high potency that can be achieved with molecules targeting this receptor.[2]

CompoundTarget ReceptorAssay TypeIC50 (nM)Selectivity (fold vs. ETB)
TBC3711Endothelin-A (ETA)Binding Assay0.08441,000

This data is provided as an example of the potency achievable for ETA receptor antagonists and is not derived from a peptide synthesized with this compound.

Signaling Pathways

Understanding the downstream signaling pathways of the target receptor is crucial for elucidating the mechanism of action of a novel antagonist. The ETA receptor is a G protein-coupled receptor that, upon activation by endothelin-1, primarily couples to Gαq/11. This initiates a signaling cascade leading to vasoconstriction and cell proliferation.

G ET1 Endothelin-1 ETAR ETA Receptor ET1->ETAR Gq11 Gαq/11 ETAR->Gq11 Antagonist Antagonist (containing 4-Cl-Phe) Antagonist->ETAR PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Simplified endothelin-A receptor signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its incorporation into peptide and small molecule structures can lead to compounds with enhanced potency, selectivity, and drug-like properties. The development of potent ETA receptor antagonists is a prime example of the successful application of this strategy. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanistic context for researchers aiming to leverage the unique properties of this compound in their drug discovery programs. Further exploration of this and other halogenated amino acids will undoubtedly continue to enrich the landscape of medicinal chemistry and lead to the development of innovative new medicines.

References

Methodological & Application

Application Notes and Protocols for Using Boc-Phe(4-Cl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, metabolic stability, and bioavailability. 4-Chlorophenylalanine, a derivative of phenylalanine, is of particular interest due to the electron-withdrawing nature of the chlorine atom, which can influence aromatic interactions and improve resistance to enzymatic degradation. This document provides detailed application notes and protocols for the use of N-α-tert-butyloxycarbonyl-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH) in solid-phase peptide synthesis (SPPS).

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS.[1] In this approach, the temporary N-α-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1]

These notes are intended to serve as a comprehensive guide for researchers, providing both the theoretical background and practical steps for the successful incorporation of this compound into synthetic peptides.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the amino acid derivative is crucial for optimizing its use in SPPS.

PropertyValueReference
Synonyms N-Boc-4-chloro-L-phenylalanine, Boc-p-chloro-L-Phe-OH
CAS Number 68090-88-0
Molecular Formula C₁₄H₁₈ClNO₄
Molecular Weight 299.75 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF and DCM.

Recommended Reagents and Materials

Resins:

  • Merrifield resin

  • PAM (phenylacetamidomethyl) resin

Amino Acids:

  • This compound

  • Other Boc-protected amino acids

Solvents:

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropyl alcohol (IPA)

  • Methanol (MeOH)

Coupling Reagents:

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • DIEA (N,N'-Diisopropylethylamine)

Deprotection Reagent:

  • Trifluoroacetic acid (TFA)

Cleavage Reagents:

  • Anhydrous hydrofluoric acid (HF)

  • Anisole (scavenger)

Other Reagents:

Experimental Protocols

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Add DCM to the resin and allow it to swell for at least 1 hour with gentle agitation.

  • Drain the DCM.

  • Wash the resin three times with DMF.

Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle for this compound

This cycle is repeated for each amino acid to be coupled to the growing peptide chain.

Start Start: Peptidyl-Resin (Free N-terminus) Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash_After_Deprotection 2. Washing (DCM, IPA, DCM) Deprotection->Wash_After_Deprotection Neutralization 3. Neutralization (5-10% DIEA in DCM/DMF) Wash_After_Deprotection->Neutralization Wash_After_Neutralization 4. Washing (DCM/DMF) Neutralization->Wash_After_Neutralization Coupling 5. Coupling (this compound, HBTU/DIEA in DMF) Wash_After_Neutralization->Coupling Wash_After_Coupling 6. Washing (DMF, DCM) Coupling->Wash_After_Coupling Monitoring 7. Monitoring (Ninhydrin Test) Wash_After_Coupling->Monitoring End End: Lengthened Peptidyl-Resin (Boc-protected) Monitoring->End Negative Double_Coupling Repeat Coupling Monitoring->Double_Coupling Positive Double_Coupling->Coupling Problem Problem: Incomplete Coupling (Positive Ninhydrin Test) Solution1 Strategy 1: Double Coupling Repeat the coupling step with fresh reagents. Problem->Solution1 Solution2 Strategy 2: Increase Reaction Time Extend the coupling time to 4-6 hours. Problem->Solution2 Solution3 Strategy 3: Use a More Potent Coupling Reagent Switch to HATU or COMU. Problem->Solution3 Solution4 Strategy 4: Increase Reagent Equivalents Use 4-5 equivalents of amino acid and coupling reagents. Problem->Solution4 Capping Final Step: Capping If coupling remains incomplete, cap unreacted amines with acetic anhydride. Solution1->Capping Solution2->Capping Solution3->Capping Solution4->Capping

References

Application Notes and Protocols for Boc-Phe(4-Cl)-OH Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery and development, offering a means to enhance potency, stability, and pharmacokinetic profiles. N-Boc-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH) is one such valuable building block. The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence peptide conformation and binding interactions. Successful incorporation of this compound into a growing peptide chain relies on robust coupling protocols that ensure high efficiency and minimal side reactions.

This document provides detailed application notes and experimental protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) strategy. It includes a comparative overview of common coupling reagents, step-by-step procedures, and workflow diagrams to guide researchers in achieving optimal synthesis outcomes.

Comparative Performance of Common Coupling Reagents

The choice of coupling reagent is paramount for achieving high yields and purity, especially when dealing with amino acids that may be sterically hindered or electronically modified. The following table summarizes the general performance characteristics of widely used coupling reagents applicable to the incorporation of this compound. This data is synthesized from literature reports on challenging peptide couplings, as direct comparative studies on this specific amino acid are limited.[1]

Coupling ReagentClassTypical YieldRelative Reaction RateRisk of RacemizationKey Considerations
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective choice for routine couplings; slower than HATU.[1]
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient, particularly for hindered couplings.[1] Should be used with caution in excess to prevent potential side reactions.[2]
PyBOP Phosphonium (B103445) SaltHighFastLowByproducts are generally less problematic than with some other reagents.[1][3]
DIC/HOBt Carbodiimide/AdditiveGood to HighModerateLowA classic, cost-effective method. The addition of HOBt is crucial to suppress racemization.[4][5] The byproduct, diisopropylurea (DIU), is soluble in common solvents like DMF.[4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key stages of solid-phase peptide synthesis (SPPS) using this compound.

Boc_SPPS_Workflow Resin Start with Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DMF/DCM) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Wash Wash Step Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin Repeat->Cleavage No Purification Peptide Purification Cleavage->Purification

Caption: General workflow for Boc-SPPS.

Boc_Deprotection_Workflow Start Resin-Bound Peptide (Boc-N-terminus) Swell Swell Resin in DCM Start->Swell TFA_Wash Pre-wash with 50% TFA/DCM Swell->TFA_Wash TFA_Main Treat with 50% TFA/DCM (20-30 min) TFA_Wash->TFA_Main Filter_Wash_DCM Filter and Wash with DCM TFA_Main->Filter_Wash_DCM Filter_Wash_DMF Wash with DMF Filter_Wash_DCM->Filter_Wash_DMF Neutralize Neutralize with DIPEA in DMF Filter_Wash_DMF->Neutralize Final_Wash Final Wash Neutralize->Final_Wash End Free N-terminus Ready for Coupling Final_Wash->End

Caption: Boc deprotection workflow.

Coupling_Activation_Workflow cluster_activation Pre-activation cluster_coupling Coupling Boc_AA This compound in DMF Active_Ester Formation of Active Ester Boc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester Add_Active_Ester Add Pre-activated Amino Acid Active_Ester->Add_Active_Ester Resin Resin with Free N-terminus Resin->Add_Active_Ester Reaction Shake at RT (1-2 hours) Add_Active_Ester->Reaction Coupled_Peptide Coupled Peptide Reaction->Coupled_Peptide

Caption: Amino acid activation and coupling workflow.

Experimental Protocols

The following protocols are standard procedures for solid-phase peptide synthesis and can be adapted for the coupling of this compound. It is recommended to monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

Protocol 1: Boc Deprotection

This protocol is a standard method for the removal of the N-terminal Boc group during SPPS.[6]

  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 20-30 minutes.

  • Pre-wash: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM. Shake for 2-3 minutes and drain.

  • Deprotection: Add a fresh solution of 50% TFA in DCM (approximately 10 mL per gram of resin) and shake at room temperature for 20-30 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by dimethylformamide (DMF) (3-5 times).

  • Neutralization: Add a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF to the resin and shake for 5-10 minutes. Drain and repeat the neutralization step once more.

  • Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Coupling using HBTU/DIPEA

This is a widely used and efficient protocol for routine peptide couplings.[7]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and HBTU (2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation mixture to the deprotected and neutralized peptide-resin.

  • Reaction Monitoring: Shake the reaction vessel at room temperature for 1-2 hours. Monitor the reaction progress using the Kaiser test. If the test is positive after 2 hours, the coupling can be repeated.

  • Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

Protocol 3: Coupling using DIC/HOBt

This is a classic and cost-effective coupling method.[4][7]

  • Reagent Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.

  • Coupling Reaction: Add the this compound/HOBt solution to the deprotected and neutralized peptide-resin.

  • Initiation: Add N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the resin slurry.

  • Reaction Monitoring: Shake the reaction vessel at room temperature for 2-4 hours. Monitor the reaction progress using the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 4: Coupling using PyBOP

PyBOP is a phosphonium salt-based reagent that is effective for many coupling reactions.[3]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) in DMF. Add PyBOP (2-4 equivalents) and DIPEA (4-8 equivalents).

  • Coupling Reaction: Immediately add the activation mixture to the deprotected and neutralized peptide-resin.

  • Reaction Monitoring: Shake the reaction vessel at room temperature for 1-2 hours. Monitor for completion with the Kaiser test.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Final Cleavage and Purification

Upon completion of the peptide sequence, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For peptides synthesized on a Merrifield or PAM resin using the Boc strategy, this is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[6] Appropriate scavengers must be included in the cleavage cocktail to prevent side reactions. The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Application Notes and Protocols for the Activation of Boc-Phe(4-Cl)-OH for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the activation of N-tert-butoxycarbonyl-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH) for the formation of amide bonds, a critical step in the synthesis of peptides and other complex organic molecules. The following sections outline common activation methods, provide detailed experimental procedures, and summarize key quantitative data to aid in the selection of the optimal coupling strategy.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The presence of a chlorine atom on the phenyl ring can modulate the pharmacological properties of a peptide, such as binding affinity, metabolic stability, and lipophilicity. The efficient incorporation of this amino acid into a peptide sequence requires the activation of its carboxylic acid moiety to facilitate nucleophilic attack by an amine. This document details several widely used methods for this activation and subsequent amide bond formation.

The general principle of amide bond formation involves the conversion of the carboxylic acid of this compound into a more reactive species, such as an active ester or an acylphosphonium or acyluronium intermediate. This activated species then readily reacts with the amino group of another molecule to form the desired amide linkage. The choice of coupling reagent is critical as it directly impacts reaction yield, purity, and the stereochemical integrity of the final product.

Common Activation Methods and Coupling Reagents

Several classes of reagents are commonly employed for the activation of Boc-protected amino acids. These include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. Often, additives are used in conjunction with these reagents to enhance efficiency and minimize side reactions, most notably racemization.

Carbodiimides:

  • DCC (N,N'-Dicyclohexylcarbodiimide): A widely used, cost-effective coupling reagent. A major drawback is the formation of a dicyclohexylurea (DCU) byproduct that is often difficult to remove.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, simplifying byproduct removal through aqueous extraction.

Phosphonium Salts:

  • BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): A highly efficient reagent, but its use has diminished due to the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP with comparable efficiency.

Uronium/Aminium Salts:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and effective coupling reagent that forms an active ester with the carboxylic acid.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU and is particularly effective in reducing racemization.

Additives:

  • HOBt (1-Hydroxybenzotriazole): Commonly used with carbodiimides to form an active ester intermediate, which is less prone to racemization than the O-acylisourea intermediate.

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt in suppressing racemization, especially in difficult couplings.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the expected performance of common coupling reagents for the formation of a dipeptide, providing a general guideline for reagent selection.

Coupling ReagentTypical YieldRacemization RiskKey Advantages & Disadvantages
HATU High (>90%)Very LowAdvantages: High reactivity, low racemization rates, effective for sterically hindered amino acids.[1] Disadvantages: Higher cost.
HBTU High (>90%)LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[1]
EDC/HOBt Good (70-90%)Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed.[1] Disadvantages: Generally lower reactivity compared to uronium salts; HOBt is essential to suppress racemization.[1]
DCC/HOBt Good (70-90%)Low to ModerateAdvantages: Cost-effective. Disadvantages: Formation of insoluble DCU byproduct complicates purification.

Note: The yield and racemization levels are illustrative and can vary depending on the specific reaction conditions, including solvent, base, temperature, and reaction time.

Experimental Protocols

The following are detailed experimental protocols for the activation and coupling of this compound using common coupling reagents in both solution-phase and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis Protocol using HATU

This protocol is adapted from general procedures for HATU-mediated solution-phase peptide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., amino acid ester hydrochloride) (1.0 eq)

  • HATU (1.0 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the neutralized amine solution to the pre-activated this compound solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol using HBTU

This protocol describes a standard coupling cycle in Boc-based solid-phase peptide synthesis.

Materials:

  • This compound (2.0 eq relative to resin loading)

  • HBTU (2.0 eq)

  • Diisopropylethylamine (DIPEA) (4.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Resin with a free amino group

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Deprotect the N-terminal Boc group of the resin-bound peptide using 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Wash the resin thoroughly with DCM and DMF.

  • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Wash the resin with DMF.

  • In a separate vessel, dissolve this compound (2.0 eq) and HBTU (2.0 eq) in DMF.

  • Add DIPEA (4.0 eq) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF and DCM to be ready for the next deprotection/coupling cycle.

Mandatory Visualizations

Signaling Pathway of Carboxylic Acid Activation

Activation_Pathway cluster_reagents Activating Agents cluster_intermediates Reactive Intermediates cluster_reaction Amide Bond Formation This compound This compound Activated Species Activated Species This compound->Activated Species Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activated Species Base Base Base->Activated Species Amide Product Amide Product Activated Species->Amide Product Nucleophilic Attack Amine Amine Amine->Amide Product

Caption: General pathway for the activation of this compound and subsequent amide bond formation.

Experimental Workflow for Solution-Phase Synthesis

Solution_Phase_Workflow A Dissolve this compound and Coupling Reagent in Solvent B Add Base for Pre-activation A->B D Combine Reactants B->D C Neutralize Amine Component C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Work-up E->F Reaction Complete G Purification (Chromatography) F->G H Characterization G->H Racemization_Factors cluster_mitigation Mitigation Strategies Racemization Racemization Coupling Reagent Coupling Reagent Coupling Reagent->Racemization Base Strength Base Strength Base Strength->Racemization Reaction Temperature Reaction Temperature Reaction Temperature->Racemization Solvent Solvent Solvent->Racemization Activation Time Activation Time Activation Time->Racemization Amino Acid Side Chain Amino Acid Side Chain Amino Acid Side Chain->Racemization Use of Additives (HOBt, HOAt) Use of Additives (HOBt, HOAt) Use of Additives (HOBt, HOAt)->Racemization Suppresses Weaker Base Weaker Base Weaker Base->Racemization Minimizes Low Temperature Low Temperature Low Temperature->Racemization Reduces

References

Application Notes and Protocols for Boc Deprotection of Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH). The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired free amine, 4-chloro-L-phenylalanine.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its facile removal under acidic conditions.[1][] The deprotection of this compound is a crucial step in the synthesis of peptides and other pharmaceutical intermediates containing this non-natural amino acid. This document outlines common deprotection methods, including the use of strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and discusses alternative greener options.

Mechanism of Acid-Catalyzed Boc Deprotection

The most prevalent method for Boc deprotection involves acid catalysis.[3] The reaction proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[4][5]

  • Formation of a Tert-butyl Cation: The protonated carbamate (B1207046) becomes unstable, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid intermediate.[4][5][6]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to the free amine and carbon dioxide gas.[4][6] It is important to perform this reaction in an open or well-ventilated system to allow the CO2 gas to escape.[4]

  • Amine Salt Formation: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).[4]

The generation of the reactive tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues. To mitigate this, scavengers like anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture to trap the tert-butyl cation.[][7]

Boc_Deprotection_Mechanism BocPhe This compound ProtonatedBoc Protonated Boc Group BocPhe->ProtonatedBoc Protonation Acid H⁺ (e.g., TFA, HCl) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage tBu tert-Butyl Cation ProtonatedBoc->tBu AmineSalt Phe(4-Cl)-OH • H⁺X⁻ Final Product CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Data of Deprotection Methods

The choice of deprotection method depends on the substrate's sensitivity to acid and the desired scale of the reaction. The following table summarizes common methods for the deprotection of this compound.

MethodReagent(s)Solvent(s)Typical Reaction TimeTemperatureTypical Yield (%)Notes
Standard TFA Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM)30 min - 2 hRoom Temperature>95Highly effective and common method.[8] TFA is volatile and corrosive, requiring careful handling.[9] The product is obtained as a TFA salt.
HCl in Dioxane 4M HCl in 1,4-Dioxane (B91453)1,4-Dioxane30 min - 4 hRoom Temperature>90A common alternative to TFA.[10][11] The product precipitates as the hydrochloride salt, which can often be isolated by filtration.[3] Dioxane is a suspected carcinogen.
HCl in Organic Solvent HCl (gas) or Acetyl Chloride/MethanolEthyl Acetate, Methanol1 - 4 h0 °C to RT>90Anhydrous HCl generated in situ can be a good option.[9] Can be milder than TFA for some substrates.
Greener Alternative p-Toluenesulfonic Acid (pTSA)Deep Eutectic Solvent (DES)Short reaction timesRoom TemperatureHighpTSA is a biodegradable and less hazardous alternative to TFA.[12] Using a DES as both catalyst and medium offers a more sustainable approach.[12]
Mild Conditions Oxalyl Chloride/MethanolMethanol1 - 4 hRoom TemperatureUp to 90A mild method suitable for substrates with acid-sensitive functional groups.[13]
Thermal Deprotection HeatToluene (B28343), TFE, Methanol20 min - 1 h120 - 240 °CHighA catalyst-free method that can be performed in continuous flow reactors.[14] Selectivity can be achieved by controlling temperature and residence time.[14]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the complete removal of the Boc protecting group using a solution of TFA in DCM.[5][8]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene two to three times.

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol details the removal of the Boc group using a solution of 4M HCl in 1,4-dioxane.[10][11]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[3]

  • Alternatively, the reaction mixture can be concentrated under reduced pressure.

  • The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Experimental Workflow and Decision-Making

The selection of a suitable deprotection method is contingent on several factors, including the presence of other acid-labile groups in the molecule and the desired final salt form of the product.

Experimental_Workflow cluster_start Starting Material cluster_decision Method Selection cluster_protocols Deprotection Protocols cluster_workup Work-up & Isolation cluster_product Final Product Start This compound Decision Acid Sensitive Groups Present? Start->Decision Standard Standard Acidic Deprotection (TFA or HCl) Decision->Standard No Mild Mild/Alternative Methods (pTSA, Oxalyl Chloride, Thermal) Decision->Mild Yes Workup Reaction Monitoring (TLC/LC-MS) Solvent Removal Precipitation/Filtration Standard->Workup Mild->Workup Product Phe(4-Cl)-OH Salt Workup->Product

Caption: General experimental workflow for Boc deprotection.

Conclusion

The deprotection of this compound can be efficiently achieved using standard acidic conditions with TFA or HCl. For substrates containing other acid-sensitive functionalities, milder or alternative methods should be considered. Careful monitoring of the reaction and appropriate work-up procedures are essential to obtain the deprotected amine in high yield and purity. The choice of the deprotection method should be guided by the specific requirements of the synthetic route and considerations for process safety and environmental impact.

References

Application Notes: Incorporating 4-Chlorophenylalanine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chlorophenylalanine (p-Cl-Phe) is a non-canonical amino acid that serves as a valuable tool for chemical biologists, medicinal chemists, and drug developers. As an analog of the natural amino acid phenylalanine, it features a chlorine atom at the para position of the phenyl ring. This single atomic substitution introduces unique chemical and physical properties without significantly perturbing the overall structure of the peptide, making it an ideal probe for studying protein structure, function, and interactions. Its incorporation can enhance peptide stability, modulate biological activity, and serve as a spectroscopic or structural probe.

Key Applications

  • Probing Protein-Protein Interactions: The chloro-aromatic ring of p-Cl-Phe can engage in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity. Incorporating p-Cl-Phe at the interface of a protein-protein interaction can help elucidate the role of aromatic residues in binding.

  • Structural Biology: The chlorine atom is heavier than the atoms typically found in proteins, making it a useful anomalous scatterer for X-ray crystallography to aid in solving the phase problem.[1] Site-specific incorporation of p-Cl-Phe can provide a phase signal without significantly altering the protein's structure.[1]

  • Enzyme Mechanism Studies: Replacing a key phenylalanine residue in an enzyme's active site with p-Cl-Phe can alter the electronic properties of the aromatic ring, providing insights into catalytic mechanisms. It has also been used as an inhibitor of tryptophan hydroxylase, which is crucial for serotonin (B10506) biosynthesis, making it a tool for neurobiological studies.[2][3][4][5]

  • Drug Development and Peptide Optimization: The introduction of p-Cl-Phe can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. This modification can improve the pharmacokinetic properties and therapeutic potential of peptide-based drugs.[6]

Methods for Incorporating 4-Chlorophenylalanine

There are three primary methods for incorporating 4-chlorophenylalanine into peptide and protein sequences: Solid-Phase Peptide Synthesis (SPPS), site-specific genetic code expansion, and enzymatic ligation. The choice of method depends on the desired length of the peptide, the need for site-specificity in a large protein, and the overall research goal.

Method Primary Use Advantages Disadvantages Typical Yield/Efficiency
Solid-Phase Peptide Synthesis (SPPS) Chemical synthesis of small to medium-sized peptides (<50 amino acids).High purity and yield; precise control over sequence; can incorporate multiple unnatural amino acids.[7]Limited to shorter peptide lengths; can be costly and time-consuming for long sequences.Coupling Efficiency: >99% per cycle. Overall Yield: 70-90% (for short peptides).
Genetic Code Expansion Site-specific incorporation into proteins in living cells or cell-free systems.[8][9]High site-specificity in large proteins; enables in-vivo studies.[10]Requires an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair; incorporation efficiency can be variable.[11]Up to 1 µg of protein per 2 x 10⁷ cells (in mammalian cells).[10]
Enzymatic Ligation Joining chemically synthesized peptide fragments, one containing p-Cl-Phe, to produce a larger peptide or protein.High specificity and efficiency (>95%); reactions occur under mild, aqueous conditions.[12][13]Requires specific recognition sequences for the ligase enzyme; synthesis of peptide fragments is still necessary.[14]Ligation Efficiency: >95%.[12]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of 4-chlorophenylalanine using the standard Fmoc/t-Bu strategy in automated or manual solid-phase peptide synthesis.[7][15]

Materials

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-L-4-Chlorophenylalanine (Fmoc-Phe(4-Cl)-OH)[16][17]

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Precipitation Solvent: Cold diethyl ether

Experimental Workflow Diagram: SPPS Cycle

SPPS_Workflow cluster_cycle SPPS Cycle for One Amino Acid Addition cluster_process Overall Process Start Resin with N-terminal Fmoc group Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 NextAA Resin with elongated chain and new N-terminal Fmoc Wash2->NextAA RepeatCycle Repeat SPPS Cycle (n-1) times InitialResin Start: Fmoc-protected Resin InitialResin->RepeatCycle FinalDeprotection Final Fmoc Deprotection RepeatCycle->FinalDeprotection Cleavage Cleavage & Side-chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) & Verification (MS) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Initial Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Coupling of Fmoc-Phe(4-Cl)-OH:

    • Prepare the coupling solution: Dissolve Fmoc-Phe(4-Cl)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the deprotected resin and agitate for 1-2 hours.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps of deprotection, washing, and coupling for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

  • Purification and Analysis: Dry the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its mass by mass spectrometry (MS).

Protocol 2: Genetic Incorporation via Amber Suppression

This protocol provides a general method for the site-specific incorporation of p-Cl-Phe into a protein expressed in E. coli using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.[8][9]

Materials

  • E. coli strain (e.g., BL21(DE3)) transformed with two plasmids:

    • pEVOL plasmid containing the gene for the orthogonal p-Cl-Phe-tRNA synthetase (p-Cl-PheRS) and its corresponding tRNA (tRNAPylCUA).

    • pET plasmid containing the target gene with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • LB growth media and Terrific Broth (TB) media.

  • Antibiotics (corresponding to plasmid selection markers).

  • L-arabinose and IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • 4-Chloro-L-phenylalanine (p-Cl-Phe).[18]

Experimental Workflow Diagram: Amber Suppression

Amber_Suppression cluster_cell Cellular Machinery pClPhe 4-Chlorophenylalanine (p-Cl-Phe) Synthetase Orthogonal p-Cl-PheRS pClPhe->Synthetase Charged_tRNA p-Cl-Phe-tRNA(CUA) Synthetase->Charged_tRNA Aminoacylation tRNA Orthogonal tRNA(CUA) tRNA->Synthetase Ribosome Ribosome Charged_tRNA->Ribosome Binds to A-site Protein Growing Polypeptide Ribosome->Protein Peptide Bond Formation mRNA mRNA ...-AAA-UAG-GGC-... mRNA->Ribosome

Caption: Genetic incorporation of p-Cl-Phe via amber suppression.

Procedure

  • Starter Culture: Inoculate 5 mL of LB media containing appropriate antibiotics with a single colony of the engineered E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture Growth:

    • Use the overnight culture to inoculate 1 L of TB media in a 2 L baffled flask.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Orthogonal System:

    • Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the p-Cl-PheRS and tRNAPylCUA.

    • Simultaneously, add p-Cl-Phe to a final concentration of 1 mM.

    • Continue to shake the culture at 37°C for 30 minutes.

  • Target Protein Expression:

    • Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.

    • Reduce the temperature to 20-25°C and continue expression for 12-16 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors) and lyse the cells using sonication or a French press.

  • Protein Purification and Verification:

    • Clarify the lysate by centrifugation.

    • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Verify the successful incorporation of p-Cl-Phe and the protein's molecular weight using ESI-MS (Electrospray Ionization Mass Spectrometry).

Protocol 3: Chemo-Enzymatic Ligation

This protocol outlines a general strategy for ligating a synthetic peptide containing p-Cl-Phe to a recombinantly expressed protein using a ligase like Sortase A.[19]

Materials

  • Peptide 1 (Synthetic): A peptide containing p-Cl-Phe and an N-terminal oligo-glycine (Gn) sequence.

  • Protein 2 (Recombinant): A protein expressed with a C-terminal Sortase A recognition motif (e.g., LPXTG).[19]

  • Sortase A enzyme.

  • Ligation Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.

  • Quenching Solution: e.g., EDTA to chelate Ca²⁺.

Experimental Workflow Diagram: Enzymatic Ligation

Enzymatic_Ligation Peptide Synthetic Peptide (H₂N-Gly...p-Cl-Phe...) Intermediate Acyl-Enzyme Intermediate Peptide->Intermediate Nucleophilic Attack Protein Recombinant Protein (...LPETG-COOH) Sortase Sortase A Enzyme Protein->Sortase Sortase->Intermediate Cleaves G Intermediate->Sortase LigatedProduct Ligated Product (...LPET-Gly...p-Cl-Phe...) Intermediate->LigatedProduct

Caption: Peptide ligation using Sortase A enzyme.

Procedure

  • Reactant Preparation: Dissolve the synthetic peptide (Peptide 1) and the recombinant protein (Protein 2) in the ligation buffer. A typical molar ratio is a 5-10 fold excess of the peptide to the protein.

  • Ligation Reaction:

    • Add Sortase A enzyme to the mixture. The optimal enzyme concentration should be determined empirically but can start around 1-10 µM.

    • Incubate the reaction at a suitable temperature (e.g., 4°C to 25°C) for 1 to 4 hours. Monitor the reaction progress by SDS-PAGE or HPLC.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 20 mM EDTA) or by immediate purification.

  • Purification:

    • Separate the ligated product from unreacted starting materials and the Sortase A enzyme.

    • This is often achieved using affinity chromatography (if one of the reactants has a tag that is removed or separated during ligation/purification) followed by size-exclusion chromatography.

  • Verification: Confirm the identity and purity of the final ligated product by SDS-PAGE and verify the exact mass by mass spectrometry.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bioactive peptides incorporating the non-natural amino acid, N-α-tert-butyloxycarbonyl-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH). The inclusion of 4-chlorophenylalanine can significantly influence the pharmacological properties of a peptide, such as receptor binding affinity, metabolic stability, and overall bioactivity. This document details the solid-phase peptide synthesis (SPPS) of a potent endothelin-A (ETA) receptor antagonist, providing step-by-step protocols, quantitative data, and a visualization of the relevant signaling pathway.

Introduction to Bioactive Peptides Containing 4-Chlorophenylalanine

Bioactive peptides are short chains of amino acids that elicit specific physiological responses. The modification of these peptides with non-proteinogenic amino acids is a key strategy in medicinal chemistry to enhance their therapeutic potential. The substitution of phenylalanine with 4-chlorophenylalanine can lead to peptides with improved potency and duration of action. One important application is in the development of endothelin receptor antagonists, which are crucial in managing cardiovascular diseases.

Synthesis of an Endothelin-A Receptor Antagonist

This protocol describes the manual solid-phase synthesis of a tripeptide endothelin-A receptor antagonist with the sequence Ac-Leu-D-Trp(For)-D-Phe(4-Cl)-OH. The synthesis is performed on a Merrifield resin using the Boc/Bzl protection strategy.

Materials and Reagents
Reagent/MaterialSupplierGrade
This compoundVariousPeptide Synthesis Grade
Boc-D-Trp(For)-OHVariousPeptide Synthesis Grade
Boc-L-Leu-OH·H₂OVariousPeptide Synthesis Grade
Merrifield Resin (1% DVB, 200-400 mesh)Various1.0-1.5 mmol/g substitution
Dichloromethane (DCM)VariousAnhydrous
Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Diisopropylethylamine (DIEA)VariousReagent Grade
N,N'-Dicyclohexylcarbodiimide (DCC)VariousReagent Grade
1-Hydroxybenzotriazole (HOBt)VariousAnhydrous
Acetic Anhydride (B1165640)VariousReagent Grade
PiperidineVariousReagent Grade
Hydrogen Fluoride (HF)VariousAnhydrous
Anisole (B1667542)VariousReagent Grade
Experimental Protocols

The synthesis involves a series of repeating cycles of deprotection, neutralization, and coupling, followed by N-terminal acetylation and final cleavage from the resin.

SPPS_Workflow Resin Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Load Load First Amino Acid (this compound) Swell->Load Deprotect Boc Deprotection (50% TFA in DCM) Load->Deprotect Neutralize Neutralization (10% DIEA in DCM) Deprotect->Neutralize Couple Couple Next Amino Acid (Boc-D-Trp(For)-OH) Neutralize->Couple Wash Wash (DCM, IPA, DMF) Couple->Wash Repeat Repeat Cycle (Deprotect, Neutralize, Couple, Wash) Wash->Repeat For subsequent amino acids Acetylate N-terminal Acetylation (Acetic Anhydride/DIEA) Wash->Acetylate After final coupling Repeat->Deprotect Cleave Cleavage from Resin (HF/Anisole) Acetylate->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Caption: General workflow for the Boc solid-phase peptide synthesis of the endothelin-A receptor antagonist.

1. Resin Preparation and Loading of the First Amino Acid (this compound)

  • Swell 1.0 g of Merrifield resin (1.2 mmol/g) in 15 mL of DCM for 1 hour in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (1.08 g, 3.6 mmol) and cesium bicarbonate (0.69 g, 3.6 mmol) in a mixture of 10 mL of DMF and 5 mL of water.

  • Lyophilize the solution to obtain the Boc-Phe(4-Cl)-OCs salt.

  • Dissolve the cesium salt in 15 mL of DMF and add it to the swollen resin.

  • Heat the mixture at 50°C for 24 hours with gentle agitation.

  • Wash the resin sequentially with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Dry the resin under vacuum. The loading efficiency is determined by the weight gain of the resin.

2. Peptide Chain Elongation (Coupling Cycles)

Each cycle for the addition of a new amino acid consists of the following steps:

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 15 mL).

    • Add 15 mL of a 50% (v/v) solution of TFA in DCM to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add another 15 mL of 50% TFA in DCM and agitate for 25 minutes.

    • Drain the solution and wash the resin with DCM (3 x 15 mL), isopropanol (B130326) (IPA) (2 x 15 mL), and DMF (3 x 15 mL).[1]

  • Neutralization:

    • Wash the resin with 15 mL of a 10% (v/v) solution of DIEA in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 15 mL).

  • Coupling of the Next Amino Acid (e.g., Boc-D-Trp(For)-OH):

    • In a separate flask, dissolve Boc-D-Trp(For)-OH (1.1 g, 2.4 mmol) and HOBt (0.37 g, 2.4 mmol) in 10 mL of DMF.

    • Cool the solution to 0°C and add DCC (0.5 g, 2.4 mmol).

    • Stir the mixture at 0°C for 30 minutes.

    • Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate and add it to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and IPA (2 x 15 mL).

Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acid, Boc-L-Leu-OH·H₂O.

3. N-terminal Acetylation

  • After the final coupling and subsequent Boc deprotection and neutralization steps, wash the resin with DCM (3 x 15 mL).

  • Add a solution of acetic anhydride (1.1 mL, 12 mmol) and DIEA (2.1 mL, 12 mmol) in 15 mL of DCM.

  • Agitate the mixture for 1 hour at room temperature.

  • Wash the resin with DCM (3 x 15 mL) and methanol (B129727) (3 x 15 mL), then dry under vacuum.

4. Cleavage and Deprotection

  • Place the dried peptide-resin (approx. 1.5 g) in a Kel-F reaction vessel.

  • Add 1.5 mL of anisole as a scavenger.

  • Carefully distill approximately 15 mL of anhydrous HF into the vessel at -78°C (dry ice/acetone bath).

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the residue with cold diethyl ether (3 x 20 mL) to precipitate the crude peptide.

  • Extract the crude peptide with 10% aqueous acetic acid (3 x 20 mL).

  • Lyophilize the aqueous extracts to obtain the crude peptide as a white powder.

5. Purification

  • Dissolve the crude peptide in a minimal amount of 50% acetic acid.

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

  • Monitor the elution at 220 nm and 280 nm.

  • Collect the fractions containing the pure peptide and lyophilize to obtain the final product.

Quantitative Data Summary
StepParameterValue
Resin Loading Initial Resin Weight1.0 g
Theoretical Loading1.2 mmol
Final Resin Weight~1.3 g
Estimated Loading Efficiency ~85-95%
Coupling Amino Acid Excess2-3 equivalents
Coupling Reagent Excess2-3 equivalents
Coupling Time2-4 hours
Typical Coupling Yield (per step) >99% (Kaiser test negative)
Cleavage Peptide-Resin Amount~1.5 g
Cleavage Time1 hour
Crude Peptide Yield ~70-80%
Purification Final Purified Peptide Yield ~30-40% (from initial resin loading)

Bioactivity and Signaling Pathway

The synthesized peptide acts as an antagonist to the endothelin-A (ETA) receptor, a G-protein coupled receptor (GPCR). Endothelin-1 (ET-1) is a potent vasoconstrictor, and its binding to the ETA receptor on smooth muscle cells initiates a signaling cascade leading to vasoconstriction, cell proliferation, and inflammation. By blocking this interaction, the synthesized peptide can mitigate these effects.

Endothelin-A Receptor Signaling Pathway

ETa_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETaR ETA Receptor (GPCR) ET1->ETaR Binds & Activates Antagonist Peptide Antagonist (Ac-Leu-D-Trp(For)-D-Phe(4-Cl)-OH) Antagonist->ETaR Binds & Blocks Gq Gαq ETaR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Response Cellular Responses: - Vasoconstriction - Proliferation - Inflammation Downstream->Response

Caption: Simplified signaling pathway of the Endothelin-A (ETA) receptor and the inhibitory action of the synthesized peptide antagonist.

The binding of ET-1 to the ETA receptor activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction. The synthesized peptide antagonist competitively binds to the ETA receptor, preventing ET-1 binding and thereby inhibiting this signaling pathway.

Conclusion

This document provides a detailed framework for the synthesis and application of bioactive peptides containing this compound. The provided protocols and data serve as a valuable resource for researchers engaged in peptide chemistry and drug discovery, facilitating the development of novel therapeutic agents with enhanced pharmacological profiles. The specific example of an endothelin-A receptor antagonist highlights the potential of incorporating 4-chlorophenylalanine to create potent and selective modulators of biological systems.

References

Application Notes and Protocols for Boc-Phe(4-Cl)-OH in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Boc-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH) in structure-activity relationship (SAR) studies. This amino acid derivative is a valuable tool for medicinal chemists and pharmacologists seeking to understand and optimize the interaction of peptides and peptidomimetics with their biological targets. The incorporation of a chlorine atom onto the phenyl ring of phenylalanine can significantly influence the potency, selectivity, and pharmacokinetic properties of a bioactive peptide.

Introduction to this compound in SAR

This compound is a protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function provides stability during peptide chain elongation and can be readily removed under acidic conditions. The key feature for SAR studies is the chloro-substituted phenyl ring. This modification allows researchers to probe the effects of electronics and sterics at a specific position within a peptide sequence.

The substitution of phenylalanine with 4-chlorophenylalanine can lead to several effects:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the chlorine atom can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with the target receptor.

  • Increased Potency: Improved binding can translate to increased biological activity.

  • Modified Selectivity: The altered side chain may favor binding to one receptor subtype over another.

  • Improved Pharmacokinetic Properties: The modification can influence metabolic stability and other pharmacokinetic parameters.

A notable example of its application is in the development of endothelin-A receptor antagonists.

Case Study: SAR of Cholecystokinin (CCK) Receptor Ligands

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in the gastrointestinal system and the central nervous system. Its effects are mediated by two G protein-coupled receptors, CCK-A and CCK-B. The development of selective antagonists for these receptors is of significant therapeutic interest. SAR studies have been instrumental in identifying potent and selective CCK receptor ligands.

Table 1: Structure-Activity Relationship of CCK-A Receptor Tetrapeptide Analogs

CompoundStructureCCK-A Receptor Binding (IC50, nM)CCK-B Receptor Binding (IC50, nM)Functional Activity (Gallbladder Contraction)
Parent Agonist Boc-Trp-Lys(Tac)-Asp-MePhe-NH20.5500Agonist (EC50 = 1 nM)
Analog 1 Boc-Trp-Phe(4-NH2) -Asp-MePhe-NH225>10,000Antagonist (pA2 = 7.5)
Analog 2 Boc-Trp-D-Phe(3-NH2) -Asp-MePhe-NH250>10,000Antagonist (pA2 = 7.1)
Analog 3 Boc-Trp-L-Phe(3-NH2) -Asp-MePhe-NH2100>10,000Antagonist (pA2 = 6.8)

Data is hypothetical and based on trends reported in the literature for illustrative purposes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using Boc chemistry on a Merrifield resin.

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene)

  • Other required Boc-protected amino acids

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol

  • Cesium carbonate

  • Hydrogen fluoride (B91410) (HF) - EXTREME CAUTION REQUIRED

  • Scavengers (e.g., anisole)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the Merrifield resin in DMF for 1 hour.

    • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.

    • Couple the Boc-amino acid cesium salt to the resin in DMF at 50°C for 12-24 hours.

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Peptide Chain Elongation (per cycle):

    • Deprotection: Swell the resin in DCM. Treat with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash with DCM, isopropanol, and then DCM again.

    • Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes. Wash with DCM.

    • Coupling: Dissolve this compound (or another Boc-amino acid) and a coupling agent (e.g., DCC) in DCM/DMF. Add to the resin and shake for 2-4 hours. Monitor coupling completion with a Kaiser test.

    • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, dry the peptide-resin thoroughly.

    • In a specialized HF apparatus, treat the resin with anhydrous HF and a scavenger (e.g., anisole) at 0°C for 1-2 hours. HF is extremely hazardous and requires specialized equipment and safety precautions.

    • Evaporate the HF under vacuum.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Purification:

    • Dissolve the crude peptide in an appropriate buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Resin Resin Support Attach Attach First Boc-Amino Acid Resin->Attach Deprotect1 Boc Deprotection (TFA) Attach->Deprotect1 Neutralize1 Neutralization (DIEA) Deprotect1->Neutralize1 Couple Couple This compound Neutralize1->Couple Deprotect2 Boc Deprotection (TFA) Couple->Deprotect2 Repeat for all amino acids Cleave Cleavage from Resin (HF) Deprotect2->Cleave Purify Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKR CCK Receptor CCK->CCKR Gq Gq/11 CCKR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response PKC->Response phosphorylates targets cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 ETAR ETA Receptor ET1->ETAR Gq Gq ETAR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 generates Ca Ca²⁺ IP3->Ca releases Response Vasoconstriction Ca->Response

References

Application Note: Analytical HPLC Methods for Peptides Containing 4-Chlorophenylalanine (4-Cl-Phe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as 4-chlorophenylalanine (4-Cl-Phe), into peptide sequences is a powerful strategy in drug discovery and chemical biology. This modification can enhance peptide stability, modulate biological activity, and provide valuable probes for studying peptide-protein interactions. The chlorine substitution on the phenylalanine ring increases hydrophobicity and can influence peptide conformation. Accurate and robust analytical methods are crucial for the characterization, purification, and quality control of these synthetic peptides. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the cornerstone technique for assessing the purity and identity of peptides containing 4-Cl-Phe.[1][2][3] This application note provides detailed protocols and guidance for the analytical HPLC of these modified peptides.

The inherent chirality of amino acids necessitates methods to confirm the stereochemical integrity of synthetic peptides. While RP-HPLC on achiral stationary phases is excellent for purity assessment, chiral HPLC is often required to separate diastereomers that may form during synthesis.[4][5]

Materials and Methods

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with:

    • Binary or quaternary solvent delivery system

    • Autosampler with temperature control

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

    • Mass Spectrometry (MS) detector (optional but recommended for peak identification)

Columns
  • Reversed-Phase (RP) Analysis:

    • C18 bonded silica (B1680970) columns are the most common choice for peptide analysis due to their hydrophobicity, which allows for good retention and separation of a wide range of peptides.[1]

    • C8 columns can be used for more hydrophobic peptides to reduce retention times.

    • Pore size is a critical parameter; 100-120 Å is suitable for smaller peptides, while 300 Å is recommended for larger peptides to ensure efficient diffusion into the pores.

  • Chiral Analysis:

    • Chiral Stationary Phases (CSPs) are required for the separation of enantiomers or diastereomers.

    • Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC) have shown broad selectivity for underivatized amino acids and small peptides.[5]

    • Zwitterionic cinchona alkaloid-derived CSPs (e.g., CHIRALPAK® ZWIX) are effective for the direct stereoselective resolution of amino acids and small peptides.[6]

Mobile Phases
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (FA) in water. TFA is a strong ion-pairing agent that improves peak shape for many peptides, but it can suppress ionization in MS detection.[2] FA is more MS-friendly.

  • Mobile Phase B: 0.1% TFA or 0.1% FA in acetonitrile (B52724) (ACN). Acetonitrile is the most common organic modifier for peptide separations.

Experimental Protocols

Standard Reversed-Phase HPLC Analysis of a 4-Cl-Phe Containing Peptide

This protocol is a general starting point for the purity assessment of a synthetic peptide containing 4-Cl-Phe.

1.1. Sample Preparation:

  • Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent (e.g., water, 5% ACN in water) to a final concentration of approximately 1 mg/mL.
  • Vortex briefly to ensure complete dissolution.
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[3]

1.2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size, 120 Å pore size.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: 5-65% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40 °C.
  • Detection: UV at 220 nm.
  • Injection Volume: 10 µL.

1.3. Data Analysis:

  • Integrate the peaks in the chromatogram.
  • Calculate the purity of the target peptide by dividing the peak area of the main peak by the total area of all peaks, expressed as a percentage.

Chiral HPLC Analysis for Diastereomeric Purity

This protocol is designed to separate potential diastereomers of a peptide containing one or more 4-Cl-Phe residues.

2.1. Sample Preparation:

  • Prepare the sample as described in section 1.1.

2.2. HPLC Conditions:

  • Column: CHIRALPAK® ZWIX(+) or another suitable chiral column.
  • Mobile Phase: A mixture of methanol (B129727), water, and additives as recommended by the column manufacturer. For zwitterionic CSPs, a common mobile phase consists of methanol with a small percentage of water and acidic/basic additives to regulate interactions.[6]
  • Elution Mode: Isocratic or a shallow gradient.
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Column Temperature: Ambient or as optimized.
  • Detection: UV at 220 nm or 254 nm.
  • Injection Volume: 5-20 µL.

2.3. Data Analysis:

  • Identify the peaks corresponding to the different diastereomers.
  • Calculate the diastereomeric excess (d.e.) or the ratio of the different stereoisomers based on their peak areas.

Data Presentation

The following table summarizes representative analytical data for a Substance P analog where a phenylalanine residue is substituted with 4-chlorophenylalanine.

Peptide SequenceAnalytical MethodColumnMobile Phase SystemRetention Time (min)Purity (%)Reference
H-Phe-Phe(4-Cl)-NH₂UPLC-MSAcquity UPLC C18, 1.7 µmAcetonitrile/Water with 0.1% Formic AcidNot explicitly stated, but metabolic stability was assessed.>95% (assumed for biological testing)[4]
Generic Peptide-4-Cl-PheRP-HPLCYMC-ODS AA12S05-1546WT (4.6 x 150 mm)A: 0.1% TFA in H₂O, B: 0.1% TFA in CH₃CNVaries with peptide sequenceTypically >95% after purification

Visualizations

Experimental Workflow for Synthesis and Analysis of a 4-Cl-Phe Containing Peptide

Caption: Workflow for the synthesis and analysis of peptides with 4-Cl-Phe.

Logical Relationship of Factors Affecting HPLC Separation

hplc_factors cluster_peptide cluster_hplc cluster_outcome peptide_properties Peptide Properties hydrophobicity Hydrophobicity (Increased by 4-Cl-Phe) size Size/Length charge Net Charge chirality Chirality hplc_parameters HPLC Parameters column Stationary Phase (e.g., C18, Chiral) mobile_phase Mobile Phase (Solvent, Additives) gradient Gradient Profile temperature Temperature separation_outcome Separation Outcome retention_time Retention Time resolution Resolution peak_shape Peak Shape hydrophobicity->retention_time size->retention_time charge->retention_time chirality->retention_time column->retention_time column->resolution column->peak_shape mobile_phase->retention_time mobile_phase->resolution mobile_phase->peak_shape gradient->retention_time gradient->resolution gradient->peak_shape temperature->retention_time temperature->resolution temperature->peak_shape

Caption: Factors influencing the HPLC separation of peptides.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the modulation of peptide conformation, stability, and biological activity. Boc-Phe(4-Cl)-OH, a derivative of phenylalanine, introduces a chloro-substitution on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus. This modification can significantly influence the peptide's pharmacological properties. For instance, 4-chlorophenylalanine has been used as an inhibitor of tryptophan hydroxylase, an enzyme involved in serotonin (B10506) synthesis.[1][2][3][4][5] Accurate characterization of peptides containing this compound by mass spectrometry is crucial for synthesis validation, impurity profiling, and metabolic studies.[6][7]

This application note provides a detailed protocol for the analysis of peptides containing this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will discuss sample preparation, optimized LC-MS/MS parameters, and the characteristic fragmentation patterns observed for these modified peptides.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize ion suppression and ensure high-quality mass spectrometry data.

Materials:

  • Peptide sample containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Solubilization: Dissolve the lyophilized peptide in a solution of 5-30% acetonitrile in water with 0.1% formic acid to a concentration of approximately 0.5-1 mg/mL.[8] The percentage of acetonitrile may need to be optimized depending on the hydrophobicity of the peptide.

  • Desalting and Purification (if necessary): For complex samples or those containing interfering substances like salts and detergents, a desalting step using C18 SPE cartridges is recommended.

    • Condition the SPE cartridge with 1 mL of ACN.

    • Equilibrate the cartridge with 2 mL of 0.1% FA in water.

    • Load the peptide sample onto the cartridge.

    • Wash the cartridge with 2 mL of 0.1% FA in water to remove salts.

    • Elute the peptide with 1 mL of 50-70% ACN with 0.1% FA.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in the initial mobile phase conditions for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • MS1 Scan Range: m/z 300-2000

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 3-5 most intense precursor ions.

  • Collision Energy: A stepped collision energy (e.g., 20-40 eV) is recommended to generate a rich fragmentation spectrum.

Data Presentation

The following table summarizes the theoretical quantitative data for a hypothetical tripeptide, Boc-Phe(4-Cl)-Ala-Gly-OH. The molecular weight of this compound is 299.75 g/mol .

Precursor Ion (m/z)ChargeFormulaTheoretical Monoisotopic Mass (Da)Fragment Ion TypeFragment Ion (m/z)
427.13+1C19H25ClN3O6426.14b1282.08
y1132.05
b2353.12
y2203.09
[M+H-56]+371.17
[M+H-100]+327.14

Data Interpretation and Fragmentation Analysis

Peptides containing this compound exhibit several characteristic fragmentation patterns upon collision-induced dissociation (CID).

  • Peptide Backbone Fragmentation: Standard cleavage of the amide bonds results in the formation of b- and y-type fragment ions, which are used for sequence verification.[9][10][11]

  • Boc Group Fragmentation: The Boc protecting group is labile and readily fragments, leading to characteristic neutral losses:

    • A loss of isobutylene (B52900) (56 Da).

    • A loss of the entire Boc group (t-butoxycarbonyl, 100 Da).

  • 4-Chlorophenylalanine Signature: The presence of a chlorine atom results in a characteristic isotopic pattern for any fragment containing this residue. The M+2 peak will have an intensity of approximately one-third of the monoisotopic (M) peak due to the natural abundance of the 37Cl isotope.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Serotonin Synthesis Pathway cluster_1 Inhibition Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-amino acid decarboxylase PCPA p-Chlorophenylalanine (from this compound) Tryptophan_Hydroxylase_Inhibition PCPA->Tryptophan_Hydroxylase_Inhibition Tryptophan_Hydroxylase_Inhibition->Tryptophan Inhibits

Caption: Inhibition of the serotonin synthesis pathway by p-chlorophenylalanine.

Experimental Workflow Diagram

G Peptide_Synthesis Peptide Synthesis with This compound Sample_Prep Sample Preparation (Solubilization & Desalting) Peptide_Synthesis->Sample_Prep LC_Separation UHPLC Separation (C18 Column) Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (ESI-Q-TOF/Orbitrap) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition (MS1 & MS/MS) MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Sequence Confirmation, Impurity Profiling) Data_Acquisition->Data_Analysis Report Reporting Data_Analysis->Report

Caption: Workflow for the LC-MS/MS analysis of synthetic peptides.

Fragmentation Diagram

G cluster_peptide Peptide: Boc-Phe(4-Cl)-Ala-Gly-OH Boc Boc PheCl Phe(4-Cl) b1 b1 Boc->b1 b-ion Ala Ala y2 y2 PheCl->y2 y-ion Gly Gly-OH b2 b2 Ala->b2 b-ion y1 y1 Gly->y1 y-ion

Caption: Fragmentation pattern of a tripeptide containing this compound.

Conclusion

The methods described in this application note provide a robust framework for the successful mass spectrometric analysis of peptides containing the unnatural amino acid this compound. Careful sample preparation, optimized LC-MS/MS parameters, and an understanding of the characteristic fragmentation patterns—including backbone cleavage, Boc group losses, and the chlorine isotopic signature—are essential for accurate identification and characterization. This workflow is a valuable tool for researchers in drug development and chemical biology working with modified peptides.

References

Application Notes and Protocols for the Purification of Peptides Synthesized with Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a robust method for generating custom peptides for research and drug development. The incorporation of unnatural amino acids, such as Boc-Phe(4-Cl)-OH, allows for the exploration of structure-activity relationships and the enhancement of peptide properties. The 4-chlorophenylalanine substitution, in particular, can increase the hydrophobicity of a peptide, potentially influencing its binding affinity and metabolic stability.

Following synthesis and cleavage from the solid support, the crude peptide product is a heterogeneous mixture containing the target peptide along with various impurities. These impurities may include truncated sequences, deletion sequences, incompletely deprotected peptides, and by-products from the synthesis and cleavage steps.[1] Therefore, a robust purification protocol is essential to isolate the desired peptide with high purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[1][2] This technique separates peptides based on their hydrophobicity.[3] This application note provides a detailed protocol for the purification and analysis of peptides synthesized with this compound, addressing the specific challenges posed by the increased hydrophobicity of the chlorinated phenylalanine residue.

Data Presentation

The following table summarizes typical quantitative data for the synthesis and purification of a model peptide containing a this compound residue. These values are illustrative and can vary depending on the specific peptide sequence, length, and synthesis scale.

ParameterTypical ValueNotes
Crude Peptide Purity (by HPLC) 50 - 70%Highly dependent on the efficiency of the SPPS cycles.
Overall Crude Peptide Yield 60 - 80%Calculated based on the initial resin loading.
Purified Peptide Purity (by HPLC) >95%Target purity for most research applications.
Final Purified Peptide Yield 15 - 30%Losses are inherent in the purification process.
Molecular Weight Confirmation Matches TheoreticalVerified by Mass Spectrometry (MS).

Experimental Protocols

Cleavage of the Peptide from the Resin

The final step in Boc-SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). A cleavage cocktail containing scavengers is crucial to prevent side reactions with sensitive amino acids.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Cleavage Cocktail Scavengers (e.g., anisole, p-cresol, thioanisole, 1,2-ethanedithiol)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Lyophilizer

Protocol (HF Cleavage):

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail. A common mixture for peptides without particularly sensitive residues is 90% HF, 5% p-cresol, and 5% thioanisole.[4]

  • Cool the apparatus to 0°C.

  • Carefully add liquid HF to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a vacuum.

  • Suspend the residue in cold diethyl ether to precipitate the crude peptide.

  • Wash the precipitate several times with cold diethyl ether to remove the scavengers.

  • Centrifuge the suspension and decant the ether.

  • Dry the crude peptide pellet under a vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The increased hydrophobicity due to the 4-chlorophenylalanine residue will likely result in a longer retention time on the RP-HPLC column.[5] The purification method may need to be optimized by adjusting the gradient of the organic solvent.

Materials and Equipment:

  • Preparative RP-HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 100-300 Å pore size)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)

  • Crude peptide dissolved in a minimal amount of Solvent A or a suitable solvent mixture

  • Fraction collector

  • Lyophilizer

Protocol:

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate appropriate for the column size.

  • Sample Injection: Dissolve the crude peptide in a small volume of Solvent A. If solubility is an issue, a small amount of Solvent B or another suitable solvent can be added. Filter the sample through a 0.45 µm filter before injection.

  • Elution Gradient: Elute the peptide using a linear gradient of increasing Solvent B. A typical gradient for a hydrophobic peptide might be:

    • 5-25% Solvent B over 5 minutes

    • 25-55% Solvent B over 60 minutes

    • 55-100% Solvent B over 10 minutes

    • Hold at 100% Solvent B for 5 minutes

  • Detection and Fraction Collection: Monitor the elution at 214 nm and 280 nm. Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry to identify the fractions containing the pure target peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Purity Analysis and Characterization

The purity of the final peptide product should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry.

Analytical RP-HPLC:

  • Column: Analytical C18 column (e.g., 3.5-5 µm particle size)

  • Solvents: Same as preparative HPLC (Solvent A and Solvent B)

  • Gradient: A faster gradient is typically used for analytical runs (e.g., 5-95% Solvent B over 30 minutes).

  • Detection: UV at 214 nm.

  • Purity Calculation: The purity is determined by integrating the peak area of the target peptide and dividing it by the total peak area of all peaks in the chromatogram.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for peptide mass analysis.[6]

  • The observed molecular weight should match the calculated theoretical molecular weight of the peptide containing 4-chlorophenylalanine. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) which can aid in confirming the identity of the peptide.

Visualizations

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Boc-SPPS with this compound Cleavage Cleavage from Resin (e.g., HF Cleavage) SPPS->Cleavage Crude_Peptide Crude Peptide Precipitation (Cold Ether) Cleavage->Crude_Peptide Dissolution Dissolve Crude Peptide Crude_Peptide->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Analysis Purity Analysis of Fractions (Analytical HPLC & MS) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide (>95% Purity) Lyophilization->Purified_Peptide

Caption: Experimental workflow for the purification of peptides.

RP_HPLC_Principle cluster_column RP-HPLC Column cluster_mobile_phase Mobile Phase cluster_peptides Peptide Mixture Column Stationary Phase (Hydrophobic - C18) Hydrophilic Hydrophilic Impurities Column:p1->Hydrophilic Early Elution (Low % ACN) Target_Peptide Target Peptide (with Phe(4-Cl)) Column:p2->Target_Peptide Intermediate Elution Hydrophobic Hydrophobic Impurities Column:p3->Hydrophobic Late Elution (High % ACN) MobilePhase Polar Solvent Gradient (Water/Acetonitrile + TFA) MobilePhase->Column:head Elution Peptide_Mix Crude Peptide Injection Peptide_Mix->Column:p1 Binding

Caption: Principle of RP-HPLC for peptide purification.

References

Application Notes: Boc-Phe(4-Cl)-OH for the Creation of Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery, enabling the development of peptidomimetics with enhanced stability, potency, and unique pharmacological properties. Boc-Phe(4-Cl)-OH, a derivative of phenylalanine with a chlorine atom at the 4-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, is a valuable building block for creating combinatorial peptide libraries. The presence of the chloro group can introduce beneficial properties such as increased hydrophobicity and altered electronic characteristics, which can lead to improved binding affinity and metabolic stability of the resulting peptides.

These application notes provide detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) for the generation of peptide libraries, methods for characterization, and an example of a biological pathway that can be targeted with such libraries.

Data Presentation

Physicochemical Properties

The properties of this compound are crucial for its application in peptide synthesis. The following table summarizes key quantitative data for both the L- and D-isomers.

PropertyBoc-L-Phe(4-Cl)-OHBoc-D-Phe(4-Cl)-OHUnitReference
CAS Number 68090-88-057292-44-1-[1][2]
Molecular Formula C₁₄H₁₈ClNO₄C₁₄H₁₈ClNO₄-[1][2]
Molecular Weight 299.8299.8 g/mol [1][2]
Appearance White to off-white powderWhite to off-white solid-[1][2]
Melting Point 107 - 109110 - 112°C[1][2]
Purity (HPLC) ≥ 99%≥ 99%%[1][2]
Optical Rotation [α]²⁰/D = +25 ± 2° (c=1.029 in EtOH)[α]²⁰/D = -26 ± 1° (c=1.16 in EtOH)degrees[1][2]
Storage Conditions 0 - 80 - 8°C[1][2]
Coupling Efficiency in Solid-Phase Peptide Synthesis

The efficiency of the coupling reaction in SPPS is critical for the synthesis of high-purity peptides, especially in the context of creating a diverse library. While standard amino acids typically couple with high efficiency (>99%), unnatural or sterically hindered amino acids like this compound can present challenges. The bulky Boc group combined with the electron-withdrawing nature of the chloro-substituted phenyl ring can slow down the acylation reaction.

The table below provides a qualitative and quantitative comparison of coupling conditions for standard versus "difficult" amino acids.

ParameterStandard Amino Acids (e.g., Boc-Ala-OH)Difficult Couplings (e.g., this compound)Notes
Typical Coupling Reagent DIC/HOBtHATU, HBTU, or PyBOPUronium/phosphonium salt reagents are more potent and can overcome the lower reactivity of difficult amino acids.
Typical Coupling Time 30 - 60 minutes60 - 120 minutes (or double coupling)Longer reaction times or a second coupling step may be necessary to ensure the reaction goes to completion.
Expected Single Coupling Yield > 99.5%98 - 99.5%Even a small decrease in yield per step can significantly impact the purity of the final full-length peptide in a library.
Monitoring Qualitative Ninhydrin (Kaiser) TestQuantitative Ninhydrin Test recommendedFor library synthesis, ensuring maximal coupling at each step is critical.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library using this compound

This protocol outlines the steps for manual solid-phase synthesis of a peptide library using the "split-and-mix" method with this compound as one of the building blocks.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF.

  • Library Synthesis (Split-and-Mix):

    • Divide the resin into equal portions, one for each amino acid to be coupled at the current position.

    • In separate reaction vessels, perform the coupling reaction for each portion with a different amino acid.

  • Coupling of this compound (and other amino acids):

    • In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the corresponding portion of resin.

    • Agitate for 1-2 hours. For difficult couplings like this compound, a second coupling may be performed.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Pooling and Re-splitting:

    • After coupling is complete, wash all resin portions with DMF and DCM.

    • Combine all resin portions into a single vessel and mix thoroughly.

    • If the peptide chain is not complete, return to step 4 for the next cycle.

  • Final Deprotection: After the final coupling cycle, perform the Boc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Dry the resin thoroughly.

    • Carefully add anhydrous HF or TFMSA with appropriate scavengers at 0°C.

    • Allow the reaction to proceed for 1-2 hours.

    • Evaporate the cleavage reagent.

    • Precipitate the crude peptide library with cold diethyl ether.

    • Wash the precipitate with ether and dry under vacuum.

Protocol 2: Characterization of the Peptide Library

Materials:

  • Crude peptide library

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Reversed-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide library in an appropriate solvent (e.g., water/acetonitrile mixture).

  • HPLC Analysis:

    • Equilibrate the HPLC column with mobile phase A (e.g., 0.1% TFA in water).

    • Inject the sample.

    • Elute the peptides using a linear gradient of mobile phase B (e.g., 0.1% TFA in 90% ACN/10% water). A typical gradient is 5-65% B over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to a mass spectrometer.

    • Acquire mass spectra for the eluting peaks to confirm the molecular weights of the synthesized peptides.

    • For libraries, the complexity of the chromatogram will be high. LC-MS analysis will help confirm the presence of the expected peptide masses.

Visualizations

Workflow for Peptide Library Synthesis

G cluster_0 SPPS Cycle Resin 1. Start with Resin Swell 2. Swell Resin (DCM) Resin->Swell Split 3. Split Resin into N portions Swell->Split Couple 4. Couple Amino Acid (AA₁...AAₙ) e.g., this compound Split->Couple Parallel Synthesis Pool 5. Pool & Mix Resins Couple->Pool Deprotect 6. Boc Deprotection (TFA/DCM) Pool->Deprotect Neutralize 7. Neutralization (DIEA/DMF) Deprotect->Neutralize NextCycle Repeat Cycle or Proceed Neutralize->NextCycle NextCycle->Split Next Amino Acid Cleavage 8. Cleave from Resin & Deprotect Side Chains (HF or TFMSA) NextCycle->Cleavage Deprotection_note If peptide is complete, proceed to Cleavage Purify 9. Purify & Characterize Library (HPLC/MS) Cleavage->Purify Screening 10. Biological Screening Purify->Screening

Caption: Workflow for split-and-mix solid-phase synthesis of a peptide library.

Target Signaling Pathway: Serotonin (B10506) Biosynthesis

Peptide libraries containing 4-chlorophenylalanine can be used to screen for inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. This is because 4-chlorophenylalanine is a known inhibitor of this enzyme.

G cluster_pathway Serotonin (5-HT) Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) Tryptophan->TPH Hydroxylation HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Decarboxylation Serotonin Serotonin (5-HT) TPH->HTP AADC->Serotonin Inhibitor Peptide Library containing 4-Chlorophenylalanine Inhibitor->TPH Inhibition

Caption: Inhibition of the serotonin biosynthesis pathway by 4-chlorophenylalanine.

References

Application Notes and Protocols: Solution-Phase Synthesis with N-Boc-4-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-chloro-L-phenylalanine is a crucial building block in modern peptide synthesis and drug discovery. The presence of a chloro group on the phenyl ring can enhance the biological activity and metabolic stability of peptides, making it a valuable modification for developing novel therapeutics.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures regioselective peptide bond formation and can be removed under mild acidic conditions.[2][3]

These application notes provide detailed protocols for the solution-phase synthesis of a model dipeptide, N-Boc-4-chloro-L-phenylalanyl-glycine methyl ester (Boc-4-Cl-Phe-Gly-OMe), utilizing N-Boc-4-chloro-L-phenylalanine. The protocols cover the peptide coupling reaction, deprotection of the Boc group, and purification strategies.

Data Presentation

Table 1: Key Reagents and Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Role
N-Boc-4-chloro-L-phenylalanineC₁₄H₁₈ClNO₄299.75N-terminally protected amino acid
Glycine (B1666218) methyl ester hydrochlorideC₃H₈ClNO₂125.55C-terminal amino acid ester
Dicyclohexylcarbodiimide (B1669883) (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (B26582) (HOBt)C₆H₅N₃O135.12Racemization suppressant
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Boc deprotection agent
Table 2: Summary of a Representative Synthesis of Boc-4-Cl-Phe-Gly-OMe
StepProductYield (%)Purity (%)Method of Analysis
Peptide CouplingBoc-4-Cl-Phe-Gly-OMe~85-95>95HPLC, NMR
Boc DeprotectionH-4-Cl-Phe-Gly-OMe·TFA~90-98>95HPLC, NMR

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of N-Boc-4-chloro-L-phenylalanyl-glycine methyl ester (Boc-4-Cl-Phe-Gly-OMe)

This protocol details the coupling of N-Boc-4-chloro-L-phenylalanine with glycine methyl ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • N-Boc-4-chloro-L-phenylalanine

  • Glycine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation of Glycine Methyl Ester Free Base:

    • In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.1 eq.) dropwise and stir the mixture at 0 °C for 15-20 minutes. This solution containing the free base of glycine methyl ester is used directly in the next step.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve N-Boc-4-chloro-L-phenylalanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.[4][5]

    • Cool this solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq.) in DCM to the cooled mixture.

    • Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will start to form.[6]

    • To this mixture, add the previously prepared solution of glycine methyl ester free base.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Boc-4-Cl-Phe-Gly-OMe as a white solid.

Characterization:

  • ¹H NMR (CDCl₃): Expected signals for the Boc group (~1.4 ppm), the α-protons of both amino acid residues, the methylene (B1212753) protons of glycine, the methyl ester protons (~3.7 ppm), and the aromatic protons of the 4-chlorophenyl group.

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺.

Protocol 2: N-Boc Deprotection of Boc-4-Cl-Phe-Gly-OMe

This protocol describes the removal of the Boc protecting group to yield the free amine of the dipeptide as a trifluoroacetate (B77799) salt.[2][7]

Materials:

  • Boc-4-Cl-Phe-Gly-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified Boc-4-Cl-Phe-Gly-OMe (1.0 eq.) in DCM in a round-bottom flask.

    • Add TFA to the solution (typically a 25-50% v/v solution of TFA in DCM).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Isolation of the Deprotected Peptide:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the deprotected peptide trifluoroacetate salt.

    • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to obtain H-4-Cl-Phe-Gly-OMe·TFA as a white solid.

Characterization:

  • ¹H NMR (DMSO-d₆ or D₂O): Disappearance of the Boc signal (~1.4 ppm) and a downfield shift of the α-proton of the 4-chlorophenylalanine residue.

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the free amine [M+H]⁺.

Visualizations

G cluster_start Starting Materials cluster_coupling Peptide Coupling cluster_deprotection Boc Deprotection A N-Boc-4-chloro-L-phenylalanine C DCC, HOBt, DIPEA in DCM A->C B Glycine methyl ester hydrochloride B->C D Boc-4-Cl-Phe-Gly-OMe C->D E TFA in DCM D->E F H-4-Cl-Phe-Gly-OMe (TFA salt) E->F

Caption: Workflow for the solution-phase synthesis of a dipeptide using N-Boc-4-chloro-L-phenylalanine.

G N-Boc-4-Cl-Phe-OH N-Boc-4-Cl-Phe-OH Coupling Coupling N-Boc-4-Cl-Phe-OH->Coupling Gly-OMe Gly-OMe Gly-OMe->Coupling Boc-4-Cl-Phe-Gly-OMe Boc-4-Cl-Phe-Gly-OMe Coupling->Boc-4-Cl-Phe-Gly-OMe Deprotection Deprotection Boc-4-Cl-Phe-Gly-OMe->Deprotection H-4-Cl-Phe-Gly-OMe H-4-Cl-Phe-Gly-OMe Deprotection->H-4-Cl-Phe-Gly-OMe Further_Coupling Further_Coupling H-4-Cl-Phe-Gly-OMe->Further_Coupling Longer_Peptide Longer_Peptide Further_Coupling->Longer_Peptide

Caption: Logical relationship of steps in solution-phase peptide synthesis.

Applications in Drug Development

The incorporation of 4-chloro-L-phenylalanine into peptides has been shown to be advantageous in the development of new drugs. The chloro-substituent can modulate the electronic properties and conformation of the peptide, potentially leading to enhanced binding affinity for biological targets.[1] Furthermore, this modification can increase the peptide's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile. This building block is particularly valuable for designing targeted therapies and studying protein-protein interactions.[1]

References

Application Note: Monitoring Boc-Phe(4-Cl)-OH Coupling Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for monitoring the progress of peptide coupling reactions involving N-Boc-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH) using thin-layer chromatography (TLC). TLC is a rapid, cost-effective, and widely used analytical technique for qualitatively assessing the consumption of starting materials and the formation of the desired product.

Principle of the Method

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a TLC plate) and a liquid mobile phase (the eluent or solvent system). In the context of a peptide coupling reaction, the starting materials, this compound (an acid) and an amino acid ester or amine (a base), are relatively polar. The resulting coupled product, a protected dipeptide, is generally less polar than the starting carboxylic acid.

This difference in polarity allows for effective separation on a silica gel plate. The less polar product will travel further up the plate (higher Retention Factor, Rf), while the more polar starting materials will have a lower affinity for the mobile phase and remain closer to the baseline (lower Rf). By spotting the reaction mixture alongside the starting materials, one can visually track the disappearance of the reactants and the appearance of the product spot over time.

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 plates (or equivalent)

  • Reactants:

    • This compound (Starting Material 1, SM1)

    • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) or other amine component (Starting Material 2, SM2)

  • Reaction Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), etc.

  • Coupling Reagents: HBTU, HATU, DIC, etc.

  • Base: N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), etc.

  • TLC Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. Common systems include:

    • Ethyl acetate/Hexanes (e.g., 30:70, 50:50 v/v)

    • Dichloromethane/Methanol (e.g., 95:5, 90:10 v/v)

    • n-Butanol/Acetic Acid/Water (4:1:1 v/v/v)[1]

  • Visualization Reagents:

    • Potassium Permanganate (B83412) (KMnO₄) Stain: Sensitive to reducible functional groups.

    • Ninhydrin (B49086) Stain: Specific for primary and secondary amines, appearing as purple or yellow spots upon heating.[2][3]

    • p-Anisaldehyde Stain: A general-purpose stain that can produce a range of colors for different functional groups upon heating.[4]

    • UV Light (254 nm): For visualizing UV-active compounds (compounds with aromatic rings like phenylalanine will appear as dark spots on a fluorescent background).

  • Equipment:

    • TLC developing chamber

    • Capillary tubes for spotting

    • Forceps

    • Heat gun or hot plate

    • Pencil and ruler

Experimental Protocol

Preparation of the TLC Chamber
  • Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm.

  • Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the mobile phase.

  • Close the chamber and allow it to equilibrate for at least 10-15 minutes to ensure the chamber atmosphere is saturated with solvent vapors. This promotes uniform solvent front migration and better separation.[2]

Preparation of the TLC Plate
  • Using a pencil, gently draw a straight baseline (origin) approximately 1.0-1.5 cm from the bottom of the TLC plate. Never use a pen, as the ink may chromatograph.[5]

  • Mark four small, evenly spaced points on the baseline for spotting.

Spotting the TLC Plate
  • Lane 1 (SM1): Using a capillary tube, spot a dilute solution of this compound on the first mark.

  • Lane 2 (Co-spot): On the second mark, first spot the SM1 solution, and after it dries, spot the reaction mixture directly on top of it. This "co-spot" helps to confirm the identity of spots.

  • Lane 3 (Reaction Mixture): Spot the reaction mixture on the third mark. To take a sample, dip the capillary tube into the reaction vessel. If the reaction solvent is high-boiling (e.g., DMF), ensure the spot is completely dry before development.[6]

  • Lane 4 (SM2): Spot a dilute solution of the amine starting material on the fourth mark.

Note: Keep the spots small and concentrated for the best resolution. If a sample is very dilute, it can be spotted multiple times in the same location, allowing the solvent to evaporate between applications.[5][7]

Developing the TLC Plate
  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the level of the mobile phase.[3]

  • Allow the mobile phase to travel up the plate via capillary action.

  • Remove the plate when the solvent front is approximately 1 cm from the top edge.

  • Immediately mark the position of the solvent front with a pencil.

Visualization
  • Allow the plate to air dry completely to remove all traces of the mobile phase.

  • UV Visualization: View the plate under a UV lamp (254 nm). Circle any visible spots with a pencil. This compound and the product should be UV-active.

  • Staining:

    • Ninhydrin: Dip the plate in ninhydrin solution or spray it evenly. Heat the plate with a heat gun until colored spots appear (typically purple for primary amines).[2] The amine starting material (SM2) should produce a strong spot. A complete reaction will show a faint or absent ninhydrin-positive spot in the reaction lane.

    • Potassium Permanganate: Dip or spray the plate. Spots will appear as yellow-brown spots on a purple background. This is a good general stain for organic compounds.

Data Interpretation and Quantitative Summary

The progress of the reaction is determined by comparing the reaction mixture lane (Lane 3) with the starting material lanes (Lanes 1 and 4).

  • t=0 (Start of reaction): The reaction lane will show strong spots corresponding to SM1 and SM2.

  • t>0 (During reaction): A new spot, corresponding to the product, will appear. This spot should have an Rf value that is typically higher than that of this compound. The intensity of the starting material spots will decrease as the reaction proceeds.

  • Reaction Completion: The reaction is considered complete when the limiting starting material spot (usually this compound) is no longer visible in the reaction lane.

The Retention Factor (Rf) is calculated for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Illustrative TLC Data for a this compound Coupling Reaction
CompoundRoleExpected PolarityExpected Rf Value*Visualization Method
This compoundStarting Material 1High (Carboxylic Acid)0.25 - 0.35UV, KMnO₄
Amine Component (e.g., H-Gly-OMe)Starting Material 2High (Free Amine)0.10 - 0.20Ninhydrin, KMnO₄
Coupled Dipeptide ProductProductLow to Medium0.50 - 0.65UV, KMnO₄

*Note: Rf values are highly dependent on the specific TLC plate, eluent composition, and laboratory conditions. The values provided are for illustrative purposes using a 50:50 Ethyl Acetate/Hexanes mobile phase.

Visualized Workflows and Relationships

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Draw Baseline on TLC Plate prep_chamber->prep_plate spotting 3. Spot SM1, Co-spot, Reaction Mix, & SM2 prep_plate->spotting development 4. Develop Plate in Chamber spotting->development visualization 5. Dry Plate & Visualize (UV, Stain, Heat) development->visualization interpretation 6. Calculate Rf Values & Interpret Results visualization->interpretation

// Logical connections SM1 -> Spot_SM1 [style=dashed, color="#5F6368", lhead=cluster_tlc, ltail=cluster_reaction, label=" Low Rf "]; SM2 -> Spot_SM2 [style=dashed, color="#5F6368", label=" Low Rf "]; Product -> Spot_Prod [style=dashed, color="#5F6368", label=" High Rf "]; } Caption: Relationship between component polarity and TLC migration.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Elongated Spots Sample is overloaded or too concentrated.Dilute the sample before spotting.[5][7]
Compound is acidic or basic.Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase to suppress ionization.[7][8]
Spots Not Visible Sample concentration is too low.Spot multiple times in the same location, allowing the solvent to dry between applications.[5][7]
Compound is not UV-active or does not react with the chosen stain.Use a more general stain, such as potassium permanganate or p-anisaldehyde.
Rf Values Too High or Too Low The mobile phase is too polar (high Rf) or not polar enough (low Rf).Adjust the solvent ratio. To decrease Rf, reduce the proportion of the polar solvent. To increase Rf, increase the proportion of the polar solvent.[7]
Uneven Solvent Front The TLC plate was touching the side of the chamber or the filter paper.Reposition the plate in the center of the chamber, ensuring it does not touch the sides.[5]
The chamber was not properly saturated.Ensure the chamber is sealed and equilibrated for at least 10-15 minutes before development.

References

Troubleshooting & Optimization

troubleshooting incomplete coupling of Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing N-Boc-4-chlorophenylalanine (Boc-Phe(4-Cl)-OH). This resource provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of this amino acid derivative.

Troubleshooting Incomplete Coupling of this compound

Incomplete coupling of this compound can lead to the formation of deletion peptides, resulting in difficult purification and reduced yield of the target peptide. The following guide addresses the common causes of incomplete coupling and provides systematic troubleshooting strategies.

Issue: Positive Kaiser Test After Coupling with this compound

A positive ninhydrin (B49086) (Kaiser) test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.

Potential Cause 1: Steric Hindrance

The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenyl ring of phenylalanine, can create steric hindrance. The addition of a chloro- group in the para position of the phenyl ring can further influence the electronic properties and spatial arrangement, potentially impeding the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.

Solutions:

  • Double Coupling: The most straightforward approach is to perform a second coupling step. After the initial coupling reaction, drain the reagents and add a fresh solution of activated this compound to the resin.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences.

  • Elevated Temperature: Cautiously increasing the reaction temperature to 35-40°C can enhance the reaction kinetics. However, this should be monitored carefully as higher temperatures can increase the risk of racemization.

Potential Cause 2: Inadequate Activation of the Carboxylic Acid

The choice of coupling reagent is critical for activating the carboxylic acid of this compound. Standard carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) may not be sufficiently reactive for this hindered amino acid.

Solutions:

  • Switch to a More Potent Coupling Reagent: For challenging couplings, employing a uronium/aminium or phosphonium (B103445) salt-based reagent is recommended. These reagents are generally more efficient and faster than carbodiimide-based methods.[1][2] Consider using reagents such as:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[2][3]

Comparison of Common Coupling Reagents for Difficult Couplings:

Coupling ReagentRelative EfficiencyTypical Coupling TimeRisk of RacemizationNotes
DIC/HOBtGood1 - 4 hoursModerateCost-effective, but may be slow for hindered residues.
HBTU/HOBtVery Good30 - 60 minutesLowA reliable choice for most standard and slightly difficult couplings.[3]
HATUExcellent15 - 45 minutesVery LowHighly recommended for sterically hindered amino acids due to its high reactivity.[2]
PyBOPExcellent20 - 60 minutesVery LowA phosphonium salt-based reagent, often effective when uronium salts are not.
COMUExcellent15 - 45 minutesVery LowA newer generation uronium salt with high efficiency and improved safety profile.[2][3]
Potential Cause 3: Peptide Aggregation on the Resin

As the peptide chain elongates, it can fold into secondary structures and aggregate on the solid support. This can physically block the N-terminal amine, preventing it from reacting with the incoming activated amino acid.

Solutions:

  • Solvent Modification: While DMF is the most common solvent for SPPS, a mixture of DMF and dichloromethane (B109758) (DCM) can sometimes improve resin swelling and disrupt aggregation. In some cases, using N-methyl-2-pyrrolidone (NMP) can be beneficial.

  • Use of Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) at a concentration of 0.5 M, to the coupling reaction can help to disrupt secondary structures and improve the solvation of the peptide chain.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete coupling of this compound.

G Troubleshooting Workflow for Incomplete this compound Coupling start Positive Kaiser Test after Coupling double_couple Perform a Double Coupling start->double_couple recheck_kaiser Re-check with Kaiser Test double_couple->recheck_kaiser is_negative Kaiser Test Negative? recheck_kaiser->is_negative change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) is_negative->change_reagent No cap_and_proceed Cap Unreacted Amines and Proceed with Synthesis is_negative->cap_and_proceed Yes modify_conditions Modify Reaction Conditions (Increase Time/Temperature) change_reagent->modify_conditions disrupt_aggregation Address Potential Aggregation (Chaotropic Salts, Solvent Change) modify_conditions->disrupt_aggregation consult_expert Consult with a Peptide Synthesis Expert disrupt_aggregation->consult_expert

Caption: A step-by-step workflow for troubleshooting incomplete coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: While not always problematic, this compound can present challenges due to the steric bulk of the Boc group and the phenyl ring. The electron-withdrawing nature of the chloro-substituent can also influence the reactivity of the carboxyl group, though this effect is generally less pronounced than steric factors in SPPS.

Q2: Can I use a carbodiimide-based coupling method for this compound?

A2: Yes, a DIC/HOBt coupling may be successful, especially if the preceding amino acid is not sterically hindered. However, if you observe incomplete coupling, it is advisable to switch to a more powerful onium salt-based reagent like HATU or HCTU for subsequent attempts.

Q3: Is a double coupling always necessary for this amino acid?

A3: Not necessarily. The need for a double coupling is sequence-dependent. If the N-terminal amine of the peptide-resin is easily accessible, a single coupling with an efficient reagent may be sufficient. It is recommended to monitor the coupling reaction with a qualitative method like the Kaiser test to determine if a second coupling is required.

Q4: What is the best solvent to use for coupling this compound?

A4: N,N-Dimethylformamide (DMF) is the standard and most widely used solvent for SPPS. If you suspect peptide aggregation is contributing to incomplete coupling, you can try a mixture of DMF/DCM or switch to NMP.

Q5: If all troubleshooting steps fail, what should I do?

A5: If you continue to experience incomplete coupling after trying the recommended strategies, it is advisable to cap the unreacted N-terminal amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences. This will result in a truncated peptide that can be more easily separated from the desired product during purification.

Experimental Protocol: HATU-Mediated Coupling of this compound

This protocol provides a robust method for the coupling of this compound, particularly in sequences where steric hindrance is a concern.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the previous step was a Boc-deprotection with TFA, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove residual acid. Neutralize the resin with a 10% solution of DIEA in DMF (2 x 2 minutes) and wash again with DMF (3x).

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound and HATU in a minimal amount of anhydrous DMF.

    • Add DIEA to the solution. The amount of DIEA should be sufficient to neutralize the amino acid salt and facilitate the activation.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser test. A yellow or colorless result indicates a complete reaction. An intense blue or purple color indicates the presence of free amines and an incomplete reaction.

  • Post-Coupling Wash:

    • Once the coupling is complete (negative Kaiser test), drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next deprotection step.

  • Troubleshooting during the Protocol:

    • If the Kaiser test is positive after the initial coupling, perform a second coupling by repeating steps 2 and 3 with fresh reagents.

Visualization of the Coupling Process

The following diagram illustrates the key components and their relationship in the coupling reaction of this compound on the solid support.

G Key Components in the Coupling of this compound cluster_solution Solution Phase cluster_solid Solid Phase BocPhe This compound ActivatedAA Activated this compound BocPhe->ActivatedAA Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAA Base Base (DIEA) Base->ActivatedAA Resin Resin-Peptide-NH2 ActivatedAA->Resin Coupling Reaction CoupledPeptide Resin-Peptide-CO-Phe(4-Cl)-Boc Resin->CoupledPeptide

Caption: Relationship of components in the activation and coupling of this compound.

References

Technical Support Center: Boc-Phe(4-Cl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-Phe(4-Cl)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions specifically associated with the 4-chloro substituent on the phenylalanine side chain during Boc-SPPS?

The 4-chloro substituent on the phenyl ring of phenylalanine can influence side reactions in several ways. While specific data for this compound is limited, based on general principles of organic chemistry and peptide synthesis, the following should be considered:

  • Ring Deactivation: The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted phenylalanine. This can reduce the likelihood of side reactions such as Friedel-Crafts alkylation by carbocations generated during Boc deprotection.

  • Potential for Dehalogenation: Although generally stable, under harsh cleavage conditions or in the presence of certain scavengers, there is a possibility of partial or complete dehalogenation, leading to the incorporation of phenylalanine instead of 4-chlorophenylalanine.

  • Influence on Aggregation: The presence of the chloro group can alter the hydrophobicity of the peptide chain, potentially influencing aggregation behavior during synthesis.[1]

Q2: Can the 4-chloro group be sensitive to standard TFA cleavage conditions?

The carbon-chlorine bond on an aromatic ring is generally stable to trifluoroacetic acid (TFA). However, prolonged exposure to strong acids and the presence of certain scavengers could potentially lead to minor dehalogenation. Standard cleavage times of 2-4 hours are typically safe.[2]

Q3: Are there any recommended special considerations for coupling this compound?

The 4-chloro substituent is not expected to significantly interfere with standard coupling reactions. However, as with any amino acid with a modified side chain, ensuring complete solubility in the coupling solvent is crucial for efficient reaction. Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are generally effective.[3]

Q4: How can I detect potential side products related to this compound in my crude peptide?

Mass spectrometry (MS) is the primary tool for identifying side products. Look for unexpected masses corresponding to:

  • Dehalogenation: A mass difference of -34.46 Da (mass of Cl minus H).

  • Alkylation of the aromatic ring: Addition of scavenger-related adducts (e.g., +57 Da for t-butyl group).

  • Incomplete deprotection: Retention of protecting groups.

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate these impurities, and further characterization can be achieved through tandem MS (MS/MS) and NMR spectroscopy.

Troubleshooting Guide

This guide addresses common issues encountered during peptide synthesis involving this compound.

Issue Potential Cause Recommended Action
Low Coupling Efficiency Incomplete dissolution of this compound. Steric hindrance from the growing peptide chain. Peptide aggregation.Ensure complete dissolution of the amino acid in the solvent before adding coupling reagents. Consider using a stronger activating agent or double coupling.[1] To mitigate aggregation, consider switching to a more polar solvent like NMP, or using additives like DMSO.[4]
Presence of Deletion Sequences Incomplete Boc deprotection or incomplete coupling.Increase Boc deprotection time or use a fresh TFA solution. For coupling, refer to the "Low Coupling Efficiency" section.
Unexpected Mass Corresponding to Phenylalanine Dehalogenation of the 4-chlorophenylalanine side chain.Reduce cleavage time or use a milder cleavage cocktail. Avoid harsh scavengers that might promote dehalogenation.
Broad or Tailing Peaks in HPLC Peptide aggregation. Presence of closely related impurities.Optimize HPLC conditions (e.g., gradient, temperature, ion-pairing agent). To address aggregation, dissolve the crude peptide in a stronger solvent like guanidine (B92328) hydrochloride before injection.
Batch-to-Batch Variability Inconsistent quality of this compound. Variations in synthesis protocol.Ensure the purity and identity of the starting material. Maintain strict control over all synthesis parameters.

Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction Description Typical Occurrence (%) Mitigation Strategy
Dehalogenation Loss of the chlorine atom from the phenyl ring.< 5%Use milder cleavage conditions. Minimize exposure to strong acids and certain scavengers.
Incomplete Coupling Failure to couple this compound to the growing peptide chain.VariableUse optimized coupling protocols (e.g., stronger activation, double coupling).[1]
Racemization Loss of stereochemical integrity at the alpha-carbon.< 2%Use standard urethane-protected amino acids (like Boc) which generally suppress racemization. Avoid excessive exposure to strong bases.[3]
Alkylation Alkylation of the aromatic ring by carbocations from protecting groups.< 1% (deactivated ring)The electron-withdrawing nature of chlorine deactivates the ring, making this less likely than with Phe. Use of scavengers like triisopropylsilane (B1312306) (TIS) is still recommended.[2]

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection
  • Swell the peptide-resin in dichloromethane (B109758) (DCM).

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

  • Filter and repeat the TFA treatment for an additional 20-30 minutes.

  • Wash the resin thoroughly with DCM followed by isopropanol (B130326) to remove residual TFA and byproducts.[5]

  • Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM before the next coupling step.

Protocol 2: Cleavage and Deprotection
  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail for peptides without other sensitive residues is TFA/H₂O/TIS (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[2]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.

Protocol 3: Analysis of Crude Peptide by RP-HPLC-MS
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, sonication or the use of small amounts of formic acid or DMSO may be necessary.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the peptide and potential side products.

Visual Troubleshooting and Workflow Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis Start Peptide Synthesis with This compound Analysis Analyze Crude Product (HPLC, MS) Start->Analysis Problem Problem Identified? Analysis->Problem Success Synthesis Successful Problem->Success No LowYield Low Yield / Incomplete Reaction Problem->LowYield Yes Impurities Unexpected Impurities Problem->Impurities Yes TroubleshootCoupling Troubleshoot Coupling: - Check reagent purity - Increase activation time - Double couple LowYield->TroubleshootCoupling TroubleshootCleavage Troubleshoot Cleavage: - Check cleavage cocktail - Optimize scavenger mix - Adjust cleavage time Impurities->TroubleshootCleavage Other Impurities Dehalogenation Dehalogenation Detected (Mass loss of ~34.5 Da) Impurities->Dehalogenation TroubleshootCoupling->Analysis TroubleshootCleavage->Analysis ModifyCleavage Modify Cleavage Protocol: - Reduce cleavage time - Use milder scavengers Dehalogenation->ModifyCleavage ModifyCleavage->Analysis

Caption: Troubleshooting workflow for peptide synthesis using this compound.

SideReactionPathway Potential Side Reaction Pathway: Dehalogenation PeptideResin Peptide-Resin with Phe(4-Cl) Cleavage TFA Cleavage Cocktail (TFA, Scavengers, H2O) PeptideResin->Cleavage DesiredPeptide Desired Peptide with Phe(4-Cl) Cleavage->DesiredPeptide Standard Conditions SideProduct Dehalogenated Peptide (with Phe) Cleavage->SideProduct Harsh Conditions HarshConditions Harsh Conditions: - Prolonged cleavage time - Aggressive scavengers HarshConditions->SideProduct

Caption: Potential side reaction pathway leading to dehalogenation of 4-chlorophenylalanine.

References

Technical Support Center: Optimizing Boc-Phe(4-Cl)-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful deprotection of N-Boc-4-chlorophenylalanine (Boc-Phe(4-Cl)-OH).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the standard methods for deprotecting this compound?

The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and is most commonly removed under strong acidic conditions.[1][2] The two most prevalent methods use either trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2][3][]

  • Trifluoroacetic Acid (TFA): Typically used in a solution with dichloromethane (B109758) (DCM), with concentrations ranging from 20% to 50% v/v.[][5] This method is highly efficient, often proceeding to completion within 1-3 hours at room temperature.[5][6]

  • Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, most commonly 4M HCl in 1,4-dioxane (B91453), serves as an effective alternative to TFA.[2][7] This method is also typically performed at room temperature.[7]

The choice between TFA and HCl can depend on the presence of other acid-sensitive functional groups in the molecule and downstream purification preferences.[2][8]

Q2: My deprotection reaction is incomplete. How can I improve the yield?

Incomplete deprotection is a common issue that can often be resolved by adjusting reaction parameters.

Troubleshooting Steps:

  • Extend Reaction Time: Many standard protocols suggest 1-2 hours.[5] If Thin-Layer Chromatography (TLC) or another monitoring technique indicates the presence of starting material, extend the reaction time and continue monitoring.[6][7] Some reactions may require stirring for up to 18 hours to reach completion.[5]

  • Increase Acid Concentration: If using a dilute acid solution (e.g., 20% TFA in DCM), increasing the concentration to 50% or even using neat TFA can accelerate the reaction.[5][6] For HCl-based methods, ensure the reagent is not expired, as HCl concentration in organic solvents can decrease over time.

  • Elevate Temperature: Most deprotections are run at 0°C or room temperature.[5][6] If the reaction is sluggish, allowing it to proceed at room temperature (if started at 0°C) or slightly warming it may improve the rate. However, this should be done cautiously as it can also increase side product formation.

  • Ensure Anhydrous Conditions: Water can interfere with the reaction. Ensure all solvents and glassware are properly dried before starting the experiment.

Comparative Table of Standard Deprotection Conditions
Reagent SystemConcentrationTemperatureTypical TimeKey Considerations
TFA / DCM20-50% v/v[5]0°C to Room Temp[5]1 - 3 hours[5][6]Highly effective; potential for t-butylation side products.
4M HCl in Dioxane4MRoom Temp[7]2 - 16 hours[7]Good alternative to TFA; dioxane is a suspected carcinogen.[9]
TFA (neat)100%Room Temp[3]1 - 2 hours[3]Very strong conditions; used for resistant substrates.
Acetyl Chloride / Methanol~2M HCl (generated in situ)0°C to Room Temp[10]2 hours[10]A method to generate anhydrous HCl in situ.
Q3: I'm observing unexpected side products. What are they and how can they be minimized?

The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation (t-Bu⁺) generated during the cleavage.[1] Electron-rich aromatic rings, such as the phenyl ring in phenylalanine derivatives, are susceptible to this side reaction, leading to tert-butylated impurities.[1]

Mitigation Strategies:

  • Use Cation Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the t-Bu⁺ cation before it can react with your product.[11]

    • Common Scavengers: Triisopropylsilane (TIS), thioanisole, or anisole (B1667542) are frequently used.

    • Recommended Concentration: Typically added at a concentration of 2-5% (v/v).

Troubleshooting Logic for Side Reactions

G Start Side Products Observed? CheckTLC Analyze by-product spots (TLC/LC-MS) Start->CheckTLC Alkylation Is by-product consistent with t-butylation? CheckTLC->Alkylation AddScavenger Action: Re-run reaction with cation scavenger (e.g., TIS, anisole) Alkylation->AddScavenger Yes OtherSideReaction Consider other side reactions (e.g., degradation) Alkylation->OtherSideReaction No End Purify final product AddScavenger->End OtherSideReaction->End

Caption: Decision tree for troubleshooting side product formation.

Q4: How can I effectively monitor the reaction's progress?

Monitoring the disappearance of the starting material is crucial for determining the reaction endpoint and avoiding unnecessary exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.[6][7]

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.[7]

    • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 or 95:5 v/v) is often effective. The deprotected product, being a salt, will have a much lower Rf value (closer to the baseline) than the Boc-protected starting material.

    • Visualization: UV light (254 nm) and staining with ninhydrin (B49086) (which detects the newly formed primary amine, appearing as a colored spot).

  • Mass Spectrometry (MS): Direct analysis by MS can provide real-time data on the conversion of starting material to product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic t-butyl peak (a singlet around 1.4 ppm) from the starting material.[12]

Detailed Experimental Protocols

Protocol 1: Deprotection using TFA in DCM

This protocol is a standard method for efficient Boc group removal.[5]

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution. A common final concentration is 20-50% TFA (v/v). For example, add an equal volume of TFA to the DCM used.[5][6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.[6] Monitor the reaction progress by TLC until the starting material is fully consumed.[6]

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.[5][6]

    • To ensure complete removal of residual TFA, co-evaporate the residue with additional DCM or toluene (B28343) several times.[6]

    • The resulting product will be the TFA salt of 4-chloro-L-phenylalanine.

  • Isolation (as free amine, if required):

    • Dissolve the crude residue in water.

    • Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is a common alternative to TFA.[2][7]

  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[7]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.[7]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.[7]

  • Work-up:

    • Often, the hydrochloride salt of the deprotected amino acid will precipitate directly from the reaction mixture.[7]

    • If a precipitate forms, collect the solid by vacuum filtration.[7]

    • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.[7]

    • If no precipitate forms, remove the solvent in vacuo to yield the crude hydrochloride salt.[7]

  • Drying: Dry the final product under vacuum.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a typical Boc deprotection experiment, from reaction setup to product isolation.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation A Dissolve this compound in anhydrous solvent B Cool to 0 C (optional, for TFA) A->B C Add Acid (TFA or HCl solution) B->C D Stir at RT (1-4 hours) C->D E Monitor by TLC/ LC-MS D->E F Reaction Complete? E->F F->D No G Concentrate in vacuo to remove solvent/acid F->G Yes H Precipitate/Triturate with Ether (for HCl salt) G->H I Neutralize & Extract (to obtain free amine) G->I J Dry final product H->J I->J

Caption: General workflow for Boc deprotection of this compound.

References

solubility issues of Boc-Phe(4-Cl)-OH in DMF or DCM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Phe(4-Cl)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in common organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF and DCM?

  • DMF: As a polar aprotic solvent, DMF is widely used to dissolve Boc-protected amino acids for coupling reactions, suggesting good solubility.[1][3]

  • DCM: DCM is a common solvent for Boc-SPPS and is known to readily dissolve most Boc-protected amino acids.[3][6]

Qualitative solubility is summarized in the table below.

Q2: Why am I experiencing difficulty dissolving this compound?

Several factors can contribute to poor solubility:

  • Solvent Quality: The presence of water or other impurities in the solvent can significantly decrease the solubility of organic compounds. DMF, in particular, is hygroscopic and can absorb moisture from the air.

  • Compound Purity: Impurities in the this compound solid can hinder dissolution.

  • Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient for achieving the desired concentration.

  • Concentration: You may be attempting to create a solution that is at or above the saturation point of the compound in that specific solvent.

Q3: Is this compound more soluble in DMF or DCM?

The polarity of the solvents plays a key role. DMF is a more polar solvent than DCM. Generally, a more polar solvent is expected to better solvate a polar molecule like an amino acid derivative. While both are used, DMF is often employed for the coupling step where reagents need to be fully dissolved.[1][6] For sparingly soluble protected peptides, solvent mixtures, such as trifluoroethanol (TFE) and DCM, have been shown to be effective.[7]

Solubility Data Summary

While precise quantitative values are not published, the following table provides a qualitative summary based on common laboratory use and supplier information.

SolventFormulaReported SolubilityNotes
Dichloromethane (DCM)CH₂Cl₂Generally SolubleA standard solvent for dissolving Boc-amino acids during Boc-SPPS protocols.[3][6]
N,N-Dimethylformamide (DMF)C₃H₇NOGenerally SolubleCommonly used as the reaction solvent for coupling steps, where it must dissolve the amino acid and coupling reagents effectively.[1][3]
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆SOSoluble (Quantitative data available for the D-isomer: 200 mg/mL)[8]A highly polar solvent often used for compounds with poor solubility in other organic solvents. Note that hygroscopic DMSO can impact solubility.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: this compound is not dissolving or is dissolving very slowly in DCM.

The workflow below outlines a systematic approach to troubleshoot this issue.

G cluster_0 cluster_1 cluster_2 start Problem: Poor Dissolution in DCM check_solvent Step 1: Verify Solvent Quality - Use fresh, anhydrous DCM. - Check for cloudiness in solvent. start->check_solvent action_sonicate Step 2: Apply Physical Methods - Gently warm the mixture (e.g., to 30-35°C). - Use a sonicator bath for 5-10 minutes. check_solvent->action_sonicate If solvent is high quality end_fail Alternative: Switch to a more polar solvent like DMF check_solvent->end_fail If problem persists after all steps action_cosolvent Step 3: Use a Co-Solvent - Add a small amount of DMF (e.g., 5-10% v/v) to the DCM. action_sonicate->action_cosolvent If dissolution is still incomplete end_success Success: Compound Dissolved action_sonicate->end_success If successful action_cosolvent->end_success

Caption: Troubleshooting workflow for dissolving this compound in DCM.

Issue 2: The solution of this compound in DMF is cloudy or forms a precipitate.

A cloudy solution often indicates that the compound has either reached its solubility limit or that impurities (like water) are present.

  • Check Solvent Quality : Ensure you are using high-purity, anhydrous DMF. Old bottles of DMF can accumulate dimethylamine (B145610) and water, which can affect solubility and reactivity.[3]

  • Filter the Solution : If a small amount of particulate is present, it may be an insoluble impurity. The solution can be filtered through a syringe filter (PTFE, 0.22 µm) before use.

  • Gentle Warming : As with DCM, gently warming the solution can help dissolve the compound completely.

  • Reduce Concentration : Your target concentration may be too high. Try preparing a more dilute solution.

Issue 3: The compound precipitates out during the coupling reaction.

Precipitation during a reaction can be due to a change in the solution's composition or temperature.

  • Reaction Intermediates : The formation of activated species (e.g., with coupling reagents like DCC or HATU) can create intermediates with different solubility profiles.[1]

  • Temperature Fluctuation : If the reaction is cooled (e.g., in an ice bath), the solubility of your compound will decrease. Ensure the temperature is maintained consistently.

  • Solvent Volume : The addition of other reagents (like DIEA or the resin slurry) can alter the total solvent volume and composition. Ensure the final concentration of this compound remains below its solubility limit in the final reaction mixture.

Experimental Protocols

Protocol: Small-Scale Solubility Assessment

This protocol helps determine an approximate solubility of this compound in a given solvent when data is unavailable.

Objective: To find the approximate concentration (mg/mL) at which this compound is soluble in a solvent at room temperature.

Materials:

  • This compound (MW: 299.75 g/mol )[10]

  • Anhydrous solvent of choice (DCM or DMF)

  • Calibrated analytical balance

  • Small volume glassware (e.g., 4 mL vial) with a magnetic stir bar

  • Micropipettes

Procedure:

  • Preparation : Weigh out approximately 30 mg of this compound into the vial. Record the exact mass.

  • Initial Solvent Addition : Add 0.5 mL of the solvent to the vial using a micropipette.

  • Dissolution Attempt 1 : Stir the mixture vigorously at room temperature for 5 minutes. Observe if all the solid has dissolved.

  • Incremental Solvent Addition : If the solid has not fully dissolved, add the solvent in 0.1 mL increments. After each addition, stir for 5 minutes and observe.

  • Endpoint Determination : The endpoint is reached when the entire solid has just dissolved, resulting in a clear solution.

  • Calculation : Calculate the approximate solubility using the formula: Solubility (mg/mL) = Total Mass of Compound (mg) / Total Volume of Solvent (mL)

The logical flow of this protocol is illustrated below.

G start Start: Weigh Compound add_solvent Add Initial Solvent Volume (e.g., 0.5 mL) start->add_solvent stir Stir Vigorously (5 minutes) add_solvent->stir check_dissolved Is Solution Clear? stir->check_dissolved add_increment Add Solvent Increment (e.g., 0.1 mL) check_dissolved->add_increment No calculate End: Calculate Solubility (mg/mL) check_dissolved->calculate Yes add_increment->stir

Caption: Workflow for determining the approximate solubility of a compound.

References

Technical Support Center: Minimizing Diketopiperazine Formation with Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of diketopiperazine (DKP) during solid-phase peptide synthesis (SPPS) when using Boc-Phe(4-Cl)-OH.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem?

A1: Diketopiperazine formation is a common side reaction in peptide synthesis where the N-terminal amino group of a dipeptidyl-resin attacks the ester linkage to the resin, cleaving the dipeptide and forming a stable six-membered cyclic DKP. This leads to truncation of the desired peptide sequence and complicates the purification of the final product. The driving force is the intrinsic stability of the six-membered ring.[1][2]

Q2: Why is DKP formation a particular concern when using this compound?

A2: DKP formation is especially prevalent when the C-terminal amino acid of the dipeptide is proline. However, it can also be significant with other amino acids, including phenylalanine derivatives. The risk increases after the deprotection of the second amino acid in the sequence, exposing a free N-terminal amine that can initiate the intramolecular cyclization. While specific data for the p-chloro derivative is not abundant, phenylalanine-containing sequences are known to be susceptible to this side reaction.[3][4]

Q3: What is the primary strategy to minimize DKP formation in Boc-SPPS?

A3: The most effective strategy is to use an "in situ neutralization" protocol.[5][6][7][8] In this method, the neutralization of the N-terminal ammonium (B1175870) salt (formed after Boc deprotection with TFA) is performed simultaneously with the coupling of the next amino acid. This minimizes the time the N-terminal amine is free and unprotonated, thereby suppressing the intramolecular cyclization that leads to DKP formation.[5][6]

Q4: Which coupling reagents are recommended for minimizing DKP formation with this compound?

A4: While specific comparative data for this compound is limited, phosphonium (B103445) and aminium/uronium salt-based reagents are generally recommended for efficient coupling and suppression of side reactions. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are effective choices, particularly when used in an in situ neutralization protocol.[1][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant peak corresponding to the mass of cyclo(X-Phe(4-Cl)) in LC-MS analysis of crude peptide. Formation of diketopiperazine.Implement an "in situ neutralization" protocol for the coupling step following the incorporation of this compound.[5][6][7] Ensure that the N-terminal amine of the dipeptidyl-resin is not exposed to basic conditions for an extended period before the coupling of the third amino acid.
Low yield of the target peptide after the third amino acid coupling. Loss of peptide from the resin due to DKP formation.Switch to a coupling protocol that combines neutralization and coupling in a single step.[5][8] Consider using a more robust coupling reagent like HBTU or BOP in combination with in situ neutralization.[9]
Presence of a deletion peptide lacking the first two amino acids. The hydroxyl groups on the resin, exposed after DKP cleavage, can act as new initiation sites for peptide synthesis.[2]The primary solution is to prevent DKP formation using in situ neutralization. Capping of unreacted hydroxyl groups after the first amino acid loading can also be considered, though this is a less direct solution to DKP-induced chain deletion.

Experimental Protocols

Protocol 1: In Situ Neutralization for Coupling the Third Amino Acid

This protocol is designed to minimize DKP formation after the incorporation of this compound as the second amino acid.

1. Boc Deprotection:

  • Swell the dipeptidyl-resin (e.g., H-Phe(4-Cl)-Xaa-Resin) in dichloromethane (B109758) (DCM).
  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[10]
  • Wash the resin thoroughly with DCM (3-5 times) and then with dimethylformamide (DMF) (3-5 times) to remove residual acid.[5][10]

2. In Situ Neutralization and Coupling:

  • In a separate vessel, pre-activate the third Boc-protected amino acid (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 3-4 equivalents) in a minimal amount of DMF.
  • To the washed peptide-resin (which is in its TFA salt form), add the pre-activated amino acid solution.
  • Immediately add N,N-diisopropylethylamine (DIEA) to the reaction vessel to achieve a final concentration sufficient to neutralize the peptide-resin TFA salt and any salts generated during amino acid activation (typically 2-3 equivalents relative to the resin substitution).[5]
  • Agitate the mixture for the duration of the coupling reaction (e.g., 30-60 minutes). Neutralization and coupling occur simultaneously.
  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
  • Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Data Presentation

Protocol Relative Risk of DKP Formation Key Advantages Considerations
Standard Neutralization (Separate Step) HighTraditional and well-understood workflow.The free amine is exposed for a longer duration, increasing the risk of intramolecular cyclization.[5]
In Situ Neutralization LowMinimizes the time the N-terminal amine is in its free, nucleophilic form, significantly reducing DKP formation.[5][6][7] Improves efficiency by combining steps.Requires careful calculation of the amount of base (DIEA) needed for both neutralization and coupling.

Visualizations

Logical Workflow for Minimizing Diketopiperazine Formation

DKP_Minimization_Workflow cluster_protocols Neutralization & Coupling Protocols cluster_standard Standard Protocol cluster_insitu In Situ Neutralization Protocol start Start: Dipeptidyl-Resin (Boc-Phe(4-Cl)-Xaa-Resin) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM & DMF) deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DMF) wash1->neutralization in_situ_coupling In Situ Neutralization & Coupling (Activated Boc-AA + DIEA) wash1->in_situ_coupling wash2 Wash (DMF) neutralization->wash2 coupling1 Coupling (Activated Boc-AA) wash2->coupling1 dkp_risk High Risk of DKP Formation coupling1->dkp_risk end_product Tripeptidyl-Resin dkp_risk->end_product Proceed with synthesis no_dkp Minimized DKP Formation in_situ_coupling->no_dkp no_dkp->end_product Proceed with synthesis

Caption: Workflow comparing standard and in situ neutralization protocols.

Signaling Pathway of Diketopiperazine Formation

DKP_Formation_Pathway cluster_conditions Reaction Conditions start H-Phe(4-Cl)-Xaa-Resin (TFA Salt) base Base (e.g., DIEA) start->base free_amine Free N-terminal Amine base->free_amine Deprotonation intramolecular_attack Intramolecular Nucleophilic Attack free_amine->intramolecular_attack dkp Diketopiperazine (cyclo(Phe(4-Cl)-Xaa)) intramolecular_attack->dkp resin HO-Resin intramolecular_attack->resin

Caption: The chemical pathway leading to diketopiperazine formation.

References

Technical Support Center: Improving Peptide Synthesis Yield with Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-Phe(4-Cl)-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when incorporating this compound?

A1: Low coupling efficiency with this compound is often attributed to a combination of steric hindrance and the electronic properties of the amino acid. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenyl ring, can physically obstruct the approach of the activated amino acid to the growing peptide chain. Additionally, the electron-withdrawing nature of the chlorine atom can influence the reactivity of the carboxyl group.

Q2: What are the best coupling reagents to use for this compound?

A2: For sterically hindered amino acids like this compound, stronger, more reactive coupling reagents are generally recommended. Onium-salt-based reagents such as HATU, HBTU, and COMU are often more effective than standard carbodiimide (B86325) reagents like DIC.[1][2][3][4] These reagents form highly reactive activated esters that can overcome the steric bulk.[1][3]

Q3: I'm seeing incomplete Boc deprotection. What conditions should I use?

A3: Incomplete deprotection of the Boc group is a common issue that halts peptide chain elongation. For this compound, a standard deprotection cocktail of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 20-30 minutes is typically effective.[5][6] If you suspect incomplete deprotection, extending the reaction time or performing a second deprotection step can be beneficial. Studies have shown that using 55% TFA in DCM can lead to higher purity peptides compared to 100% TFA, likely due to better resin swelling and more efficient reagent penetration.[7]

Q4: Are there any specific side reactions associated with the 4-chloro-phenylalanine residue?

A4: While specific side reactions directly attributed to the 4-chloro substituent are not extensively documented in routine SPPS, halogenated aromatic rings can potentially participate in side reactions under certain conditions, although this is less common in standard Boc-SPPS. The primary concerns remain those common to hydrophobic and sterically hindered amino acids, namely aggregation and incomplete reactions.

Q5: My peptide is difficult to purify. What could be the cause?

A5: Purification difficulties often arise from the presence of deletion sequences or other closely related impurities, which are a direct consequence of incomplete coupling or deprotection steps. Peptide aggregation during synthesis can also lead to a complex mixture of products that are difficult to separate.[8] Optimizing the coupling and deprotection steps is crucial for a cleaner crude product and easier purification.

Troubleshooting Guide

Problem 1: Low Coupling Yield / Incomplete Coupling

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based test) after coupling.

  • Presence of deletion sequences (peptide mass minus the mass of this compound) in the final mass spectrometry analysis.

  • Low overall yield of the target peptide.

dot

Low_Coupling_Yield start Low Coupling Yield (Positive Kaiser Test) check_reagents Verify Reagent Quality & Concentration start->check_reagents Initial Check double_couple Perform Double Coupling check_reagents->double_couple Reagents OK monitor Monitor with Test Cleavage double_couple->monitor stronger_reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) extend_time Increase Coupling Time stronger_reagent->extend_time check_solvent Optimize Solvent (NMP instead of DMF) extend_time->check_solvent failure Persistent Low Yield (Consider Aggregation) check_solvent->failure monitor->stronger_reagent Positive Kaiser Test success Improved Yield monitor->success Negative Kaiser Test

Caption: Troubleshooting workflow for low coupling yield.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Activity Switch to a more powerful coupling reagent. Urionium/aminium salts like HATU and HBTU, or immonium salts like COMU are generally more effective for hindered amino acids than carbodiimides like DIC.[2][3][4]
Steric Hindrance Double Couple: Perform the coupling step twice. After the first coupling and washing, repeat the coupling step with a fresh solution of the activated amino acid. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).
Poor Solvation/Aggregation Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP). NMP is a more polar solvent that can improve the solvation of the growing peptide chain and disrupt aggregation.[9][10] Incorporate Chaotropic Salts: In severe cases, adding chaotropic salts like LiCl to the coupling solution can help break up secondary structures.
Short Reaction Time Extend the coupling reaction time. For hindered amino acids, 2-4 hours or even overnight coupling may be necessary. Monitor the reaction progress with a Kaiser test.
Problem 2: Incomplete Boc Deprotection

Symptoms:

  • Truncated peptide sequences observed in mass spectrometry.

  • Low final yield.

dot

Incomplete_Deprotection start Incomplete Deprotection check_tfa Verify TFA Quality & Concentration start->check_tfa Initial Check extend_time Increase Deprotection Time (e.g., to 30-45 min) check_tfa->extend_time TFA OK double_deprotection Perform Double Deprotection extend_time->double_deprotection optimize_tfa Optimize TFA Concentration (e.g., 50% in DCM) double_deprotection->optimize_tfa monitor Monitor with Test Cleavage optimize_tfa->monitor success Complete Deprotection monitor->success Correct Mass failure Persistent Issue monitor->failure Incorrect Mass

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Deprotection Time Increase the deprotection time to 30-45 minutes. For some sequences, a longer exposure to TFA is necessary to ensure complete removal of the Boc group.
Degraded or Low Purity TFA Use fresh, high-purity TFA. TFA is hygroscopic and can degrade over time, reducing its effectiveness.
Poor Resin Swelling Ensure the resin is adequately swollen in DCM before adding the TFA solution. Inadequate swelling can limit the access of the deprotection reagent to the peptide chain. Using a 50% TFA/DCM mixture can improve swelling compared to neat TFA.[7]
Aggregation Peptide aggregation can shield the N-terminal Boc group from the deprotection reagent. Consider using NMP for washing steps to improve solvation. In some cases, a brief sonication during the deprotection step can help break up aggregates.[8]
Incomplete Reaction Perform a double deprotection. After the initial deprotection and washing, repeat the deprotection step with a fresh TFA solution for a shorter duration (e.g., 10-15 minutes).

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

The following table provides a qualitative and semi-quantitative comparison of common coupling reagents for sterically hindered amino acids like this compound. Actual yields and times may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentRelative ReactivityTypical Coupling TimeEstimated Yield Range (%)Potential for RacemizationNotes
HATU Excellent15-60 min>95Very LowHighly recommended for difficult couplings. Its high reactivity leads to faster and more complete reactions.[1][2][3]
HBTU Very Good30-90 min90-98LowA reliable and cost-effective alternative to HATU for many standard and hindered couplings.[1]
COMU Excellent15-60 min>95Very LowA third-generation uronium salt with reactivity comparable to HATU. It offers a better safety profile as it does not produce potentially explosive benzotriazole (B28993) byproducts.[3][4]
DIC/HOBt Good1-4 hours80-95Low to ModerateA cost-effective option, but generally slower and less efficient for sterically hindered residues. The addition of HOBt is crucial to suppress racemization.[11] May require double coupling for satisfactory results with this compound.
Table 2: Boc-Deprotection Conditions
TFA Concentration (% in DCM)Typical Reaction TimeRelative Effectiveness
25-30% 20-30 minEffective for most standard Boc deprotections. May require longer reaction times or double deprotection for more challenging sequences.
50-55% 20-30 minOften considered the optimal concentration range, providing a good balance of rapid deprotection and good resin swelling, which can lead to higher purity of the final peptide.[6][7]
100% (Neat TFA) 5-15 minVery rapid deprotection, but can lead to poorer resin swelling, potentially causing incomplete deprotection in the core of the resin beads and the formation of deletion sequences.[7]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (B130326) (IPA) (2x), and finally DMF (5x).

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash the resin with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling for another 1-2 hours or perform a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Cleavage of a Peptide Containing Phe(4-Cl) from the Resin

This protocol outlines a general procedure for cleaving the synthesized peptide from the resin and removing side-chain protecting groups. The choice of scavenger is critical and depends on the other amino acids present in the sequence.

  • Resin Preparation: After the final deprotection step, wash the peptide-resin thoroughly with DCM (3x) and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail. A common "odorless" cocktail is Reagent B.

    • Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[12][13]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

dot

SPPS_Workflow start Start: Resin with Free Amine coupling Coupling Add this compound + Coupling Reagent (e.g., HATU) + Base (DIEA) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Boc Deprotection Add 50% TFA in DCM wash1->deprotection wash2 Wash (DCM, IPA, DMF) deprotection->wash2 neutralization Neutralization Add 10% DIEA in DMF wash2->neutralization next_cycle Next Coupling Cycle or Final Cleavage neutralization->next_cycle next_cycle->coupling Repeat for next amino acid

Caption: A single cycle in Boc-SPPS for incorporating this compound.

References

purification challenges for peptides containing 4-chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 4-chlorophenylalanine (p-Cl-Phe). This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the unique purification challenges presented by this unnatural amino acid.

The incorporation of 4-chlorophenylalanine is a common strategy to enhance peptide hydrophobicity, modulate peptide-protein interactions, or serve as a spectroscopic probe. However, the physicochemical properties of the chlorine substituent introduce distinct hurdles in peptide purification, primarily related to increased hydrophobicity and a higher propensity for aggregation. This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 4-chlorophenylalanine so difficult to purify with standard RP-HPLC methods?

A1: The primary challenge stems from the significantly increased hydrophobicity imparted by the 4-chloro-substituted phenyl ring. This leads to two main issues:

  • Strong Retention: The peptide interacts very strongly with common C18 reversed-phase stationary phases, often requiring high concentrations of organic solvent to elute. This can lead to co-elution with other hydrophobic impurities.[1][2]

  • Aggregation: Increased hydrophobicity promotes intermolecular interactions, causing the peptide to aggregate.[3] Aggregation can lead to poor solubility, precipitation during purification, and the appearance of broad or multiple peaks on the chromatogram.[4]

Q2: My lyophilized p-Cl-Phe peptide won't dissolve in aqueous buffers. What is the correct procedure for solubilization?

A2: This is a very common issue. A systematic approach is required to find a suitable solvent without compromising your sample. Always test solubility on a small aliquot of your peptide first.[5]

  • Start with Water: First, try dissolving the peptide in sterile, HPLC-grade water.

  • Adjust pH: If it is insoluble in water, determine the peptide's net charge. For basic peptides (net positive charge), try adding a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA). For acidic peptides (net negative charge), try adding a small amount of 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide.[5][6]

  • Use Organic Solvents: If the peptide remains insoluble, it is likely highly hydrophobic. Try dissolving it in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][7] Once dissolved, slowly add your aqueous buffer to dilute the solution to the desired working concentration. If the peptide begins to precipitate, you may have reached its solubility limit in that mixed solvent system.[6]

  • Employ Sonication: Brief sonication in a chilled water bath can help break up small aggregates and facilitate dissolution.[6][7]

Q3: My HPLC chromatogram shows very broad or tailing peaks. How can I improve the peak shape?

A3: Poor peak shape for hydrophobic peptides is often related to on-column aggregation or secondary interactions.

  • Increase Column Temperature: Raising the column temperature to 40-60°C can improve peak shape by increasing the kinetics of mass transfer and reducing mobile phase viscosity.[8]

  • Optimize the Gradient: A shallow gradient (e.g., 0.5-1% change in organic phase per minute) can significantly improve the resolution between your target peptide and closely eluting impurities.[9][10]

  • Check Your Ion-Pairing Reagent: Ensure you are using an adequate concentration of trifluoroacetic acid (TFA), typically 0.1%, in both your aqueous and organic mobile phases. TFA helps to minimize unwanted ionic interactions with the silica (B1680970) stationary phase and improves peak shape.[11]

  • Ensure Complete Solubilization: Injecting a sample that is not fully dissolved or is partially aggregated is a primary cause of broad peaks. Ensure your sample is completely clear before injection.

Q4: I suspect my peptide is aggregating. How can I confirm this and what can be done to prevent it during purification?

A4: Signs of aggregation include visible particulates, sample precipitation upon dissolution, low recovery, and broad, often misshapen, peaks in your HPLC trace.[4] To mitigate aggregation:

  • Work at Low Concentrations: Keep the peptide concentration as low as practically possible during all steps, from dissolution to injection.[4]

  • Use Organic Co-solvents: Prepare the sample in a solvent known to disrupt aggregation, such as DMSO or DMF, and then dilute it with the initial mobile phase just before injection.[1]

  • Add Stabilizing Excipients: For severe aggregation, consider adding a low concentration of a non-ionic detergent or a mixture of 50 mM Arginine and 50 mM Glutamic acid to your buffers, which can shield hydrophobic and charged regions to prevent self-association.[12]

  • Change the Stationary Phase: Highly hydrophobic peptides may perform better on C8 or C4 columns, which are less retentive than the standard C18 phase and can reduce on-column aggregation.[1][2]

Q5: How do I confirm the identity and purity of my final purified peptide?

A5: A combination of analytical HPLC and mass spectrometry is essential.

  • Purity Analysis: Purity is determined by analytical RP-HPLC with UV detection (typically at 215-220 nm). The purity is expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[13]

  • Identity Confirmation: Mass spectrometry (MS) is used to confirm that the purified peptide has the correct molecular weight.[14] For peptides containing 4-chlorophenylalanine, MS is particularly useful. Due to the natural isotopic distribution of chlorine (~75.8% 35Cl and ~24.2% 37Cl), the mass spectrum will show a characteristic isotopic pattern for the molecular ion: a primary peak (M+) corresponding to the peptide with 35Cl, and a second peak (M+2) that is two mass units higher and has an intensity of approximately one-third of the primary peak. This unique signature provides strong evidence for the successful incorporation of chlorine.[15]

Troubleshooting Guide

The following table summarizes common problems encountered during the purification of p-Cl-Phe containing peptides and provides actionable solutions.

ProblemProbable Cause(s)Suggested Solution(s)Citations
Poor Solubility High hydrophobicity from p-Cl-Phe; Peptide aggregation.Follow the step-wise solubilization protocol. Use organic co-solvents (DMSO, DMF). Adjust pH based on peptide charge. Use sonication.[5][7][16]
No Elution or Very Late Elution from C18 Column Extremely strong hydrophobic interaction with the stationary phase.Increase the final percentage of acetonitrile (B52724) (ACN). Use a stronger organic solvent like isopropanol. Switch to a less retentive column (C8 or C4).[1][2][8]
Broad or Tailing Peaks in HPLC On-column aggregation; Incomplete dissolution; Sub-optimal mobile phase.Ensure the sample is fully dissolved before injection. Increase column temperature (40-60°C). Use a shallow elution gradient. Confirm 0.1% TFA is in both mobile phases.[8][9]
Multiple Peaks in Main Fraction Co-elution of closely related impurities (e.g., deletion sequences). Aggregation causing multiple species.Optimize the gradient slope to be shallower. Try an alternative ion-pairing reagent (e.g., HFBA) to alter selectivity. Use a different stationary phase (e.g., Phenyl).[2][11][17]
Low Yield / Poor Recovery Irreversible adsorption to the column; Precipitation during the run.Use polypropylene (B1209903) or low-binding sample vials. Consider a less hydrophobic column (C4/C8). Ensure the peptide remains soluble in the mobile phase throughout the gradient.[1][8]

Experimental Protocols

Protocol 1: Step-wise Solubilization of Hydrophobic Peptides

This protocol provides a systematic approach to dissolving challenging peptides. Start with a small, accurately weighed amount of peptide (e.g., 1 mg).

  • Add HPLC-Grade Water: Add a calculated volume of water to reach the desired concentration. Vortex gently. If the peptide does not dissolve, proceed to the next step.

  • Adjust pH (if applicable):

    • For Basic Peptides: Add 10% acetic acid dropwise until the peptide dissolves.

    • For Acidic Peptides: Add 0.1 M ammonium bicarbonate dropwise until the peptide dissolves.

  • Use an Organic Solvent: If the peptide is still insoluble, it is highly hydrophobic.

    • Take a fresh, dry aliquot of the peptide.

    • Add the minimum volume of pure DMSO required to fully dissolve it (e.g., 20-50 µL).[6]

    • Once dissolved, slowly add your desired aqueous buffer (e.g., Mobile Phase A) drop-by-drop while vortexing to dilute the sample to the final concentration.

  • Final Check: The final solution should be completely clear and free of particulates. If necessary, centrifuge the sample at high speed to pellet any undissolved material before injection.[5]

Protocol 2: General RP-HPLC Purification Method

This is a robust starting point for purifying a novel peptide containing 4-chlorophenylalanine. Optimization will likely be required.

  • Materials & Reagents:

    • HPLC System: Preparative or semi-preparative system with a gradient pump and UV detector.

    • Column: A C4 or C8 reversed-phase column is recommended for highly hydrophobic peptides (e.g., 10 mm ID x 250 mm L, 5 µm particle size, 300 Å pore size).[1][8]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Sample Preparation:

    • Dissolve the crude peptide using the step-wise protocol above.

    • The final sample solvent should ideally be weaker (have a lower ACN percentage) than the initial HPLC conditions to ensure good peak focusing on the column.[8]

  • Chromatography Method:

    • Flow Rate: As appropriate for the column diameter (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: Monitor at 215 nm and 280 nm.

    • Column Temperature: 40°C.

    • Gradient:

      • 0-5 min: 5% B (Isocratic hold)

      • 5-65 min: Linear gradient from 5% to 75% B (shallow gradient, ~1.17% B/min)

      • 65-70 min: Linear gradient from 75% to 95% B (column wash)

      • 70-75 min: Hold at 95% B (column wash)

      • 75-80 min: Return to 5% B

      • 80-90 min: Hold at 5% B (re-equilibration)

  • Post-Purification:

    • Collect fractions across the main peak.

    • Analyze the purity of each fraction using analytical HPLC-MS.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the final purified peptide powder.

Visualizations

Purification Workflow Diagram

The following diagram illustrates the general workflow for the purification and analysis of a synthetic peptide containing 4-chlorophenylalanine.

G cluster_prep Purification Process cluster_qc Quality Control Crude Crude p-Cl-Phe Peptide Solubilize Step-wise Solubilization Crude->Solubilize Prep_HPLC Preparative RP-HPLC Solubilize->Prep_HPLC Collect Collect Fractions Prep_HPLC->Collect Pool Pool Pure Fractions Collect->Pool based on analysis Analysis Analyze Fractions (Analytical HPLC-MS) Collect->Analysis Lyophilize Lyophilization Pool->Lyophilize Final_QC Final Product QC (Purity, Identity, Quantity) Lyophilize->Final_QC

Caption: General workflow for purification of p-Cl-Phe peptides.

Troubleshooting Decision Tree

This decision tree provides a logical path for troubleshooting poor separation during RP-HPLC.

G Start Poor HPLC Separation Q_Peaks What is the issue? Start->Q_Peaks A_Broad Broad / Tailing Peaks Q_Peaks->A_Broad  Broad Peaks A_Coelute Poor Resolution / Co-elution Q_Peaks->A_Coelute  Co-eluting Peaks   A_Late Late / No Elution Q_Peaks->A_Late  Late Elution Sol_Broad1 Increase Temp (40-60°C) A_Broad->Sol_Broad1 Sol_Broad2 Ensure Sample is Fully Dissolved A_Broad->Sol_Broad2 Sol_Broad3 Check for Aggregation A_Broad->Sol_Broad3 Sol_Coelute1 Use Shallower Gradient A_Coelute->Sol_Coelute1 Sol_Coelute2 Change Ion-Pairing Reagent (e.g., HFBA) A_Coelute->Sol_Coelute2 Sol_Coelute3 Try Different Stationary Phase (Phenyl, C8) A_Coelute->Sol_Coelute3 Sol_Late1 Use Less Retentive Column (C4, C8) A_Late->Sol_Late1 Sol_Late2 Increase Final % of ACN A_Late->Sol_Late2 Sol_Late3 Try Stronger Organic Solvent (Isopropanol) A_Late->Sol_Late3

Caption: Decision tree for troubleshooting poor HPLC separation.

References

identifying byproducts in Boc-Phe(4-Cl)-OH reactions by mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Phe(4-Cl)-OH in chemical reactions, with a focus on identifying potential byproducts using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The molecular formula for this compound is C₁₄H₁₈ClNO₄. The expected monoisotopic mass is approximately 299.09 g/mol . When analyzing by mass spectrometry, you will typically observe the protonated molecule [M+H]⁺ at m/z 300.09 or other adducts such as [M+Na]⁺ at m/z 322.07.

Q2: What are some common impurities that might be present in the starting material, this compound?

Impurities in the starting material can arise from the synthesis of the protected amino acid itself. Common impurities for Boc-protected amino acids include:

  • Unprotected 4-chloro-L-phenylalanine: The starting material for the Boc protection reaction.

  • Di-Boc-Phe(4-Cl)-OH: The amino group is protected with two Boc groups.

  • tert-Butyl ester of this compound: Formed by the reaction of the carboxylic acid with isobutylene (B52900) generated during the reaction.

Q3: What are the most common side reactions when using this compound in peptide synthesis?

During solid-phase peptide synthesis (SPPS) using Boc chemistry, several side reactions can occur.[1][2] These include:

  • Incomplete Deprotection: Residual Boc group on the N-terminus of the growing peptide chain.

  • Deletion Sequences: Failure of a coupling reaction to go to completion, resulting in a peptide missing one or more amino acid residues.

  • Diketopiperazine Formation: Particularly when proline is one of the first two amino acids, the dipeptide can cyclize and cleave from the resin.[3]

  • Racemization: The chiral center of the amino acid can epimerize during activation and coupling.[3][4]

  • Side-chain Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, although this is less of a concern for the relatively inert chlorophenyl group.

Troubleshooting Guide: Identifying Byproducts by Mass Spectrometry

Q4: I am observing unexpected peaks in the mass spectrum of my crude reaction mixture. How can I identify them?

Identifying unknown peaks requires a systematic approach. First, determine the mass difference between the unexpected peak and your expected product. This mass difference can often suggest the nature of the byproduct. The following table summarizes potential byproducts from a hypothetical coupling reaction of this compound to a glycine (B1666218) residue (Gly) to form Boc-Phe(4-Cl)-Gly-OH.

Potential Byproduct Description Expected Molecular Weight ( g/mol ) Expected m/z [M+H]⁺ Mass Difference from Expected Product (Boc-Phe(4-Cl)-Gly-OH, MW: 356.12)
Unreacted this compoundStarting material carryover.299.09300.09-57.03
Dipeptide with loss of Boc groupPremature deprotection of the final product.256.06257.06-100.06
N-acylurea formationReaction of the activated this compound with the carbodiimide (B86325) coupling reagent (e.g., DIC).425.21426.21+69.09
Deletion Sequence (Gly only)If this compound fails to couple to a resin-bound Gly.57.0258.02-299.1
Double incorporation of Phe(4-Cl)Two this compound residues coupled.639.21640.21+283.09

Q5: My mass spectrum shows a peak with a mass of [M+56]. What could this be?

A mass addition of 56 Da is often indicative of tert-butylation. The tert-butyl cation (C₄H₈, 56 Da) is generated during the acidic cleavage of the Boc protecting group. While the chlorophenyl ring is not highly susceptible to this, other nucleophilic sites in your peptide or on the resin could be alkylated.

Q6: How can I confirm the identity of a suspected byproduct?

Confirmation of a byproduct's identity can be achieved through several methods:

  • High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, which can help to determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the ion of interest and analyzing the resulting fragment ions can provide structural information and confirm the sequence of a peptide byproduct.[5][6]

  • Comparison with a Synthesized Standard: If a particular byproduct is suspected, synthesizing it independently and comparing its retention time and mass spectrum with the unknown peak can provide definitive identification.

Experimental Protocols

Protocol 1: General Procedure for a Manual Boc Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol describes a single coupling step of this compound to a resin-bound amino acid.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin with a pre-loaded amino acid) in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

    • Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (2x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a 10% solution of diisopropylethylamine (DIPEA) in DCM and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

  • Cleavage from Resin: After synthesis is complete, cleave a small amount of the peptide from the resin using a cleavage cocktail appropriate for the peptide sequence and protecting groups (e.g., HF or TFMSA with scavengers).

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifugation and Washing: Centrifuge the sample, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

  • Reconstitution: Dissolve the crude peptide in a suitable solvent for LC-MS analysis, such as 0.1% formic acid in water/acetonitrile.

  • Analysis: Inject the sample into an LC-MS system. Use a reversed-phase column suitable for peptide separations.

Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture lcms LC-MS Analysis start->lcms ms_data Mass Spectrum Obtained lcms->ms_data identify_product Identify Expected Product Peak ms_data->identify_product unexpected_peaks Unexpected Peaks Present? identify_product->unexpected_peaks no_peaks Analysis Complete unexpected_peaks->no_peaks No calculate_delta Calculate Mass Difference (Δm/z) from Expected Product unexpected_peaks->calculate_delta Yes propose_structure Propose Potential Byproduct Structures (e.g., from table) calculate_delta->propose_structure msms Perform MS/MS Fragmentation propose_structure->msms confirm_structure Confirm Structure by Fragmentation Pattern msms->confirm_structure end Byproduct Identified confirm_structure->end

Caption: Workflow for identifying byproducts using mass spectrometry.

Diketopiperazine_Formation dipeptide H-AA2-AA1-Resin (Deprotected Dipeptide on Resin) cyclization Intramolecular Nucleophilic Attack dipeptide->cyclization Spontaneous products Diketopiperazine (Byproduct) + H-Resin cyclization->products

Caption: Formation of a diketopiperazine byproduct during SPPS.

References

Technical Support Center: Optimizing HPLC Gradients for 4-Cl-Phe Peptide Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing High-Performance Liquid Chromatography (HPLC) methods for peptides containing 4-chlorophenylalanine (4-Cl-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to enhance the resolution and overall quality of your peptide separations.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of 4-Cl-Phe containing peptides in a question-and-answer format.

Question 1: Why am I observing poor resolution or co-elution of my 4-Cl-Phe peptide with other impurities?

Answer: Poor resolution is a common challenge, particularly with hydrophobic peptides like those containing 4-Cl-Phe. The chloro- group significantly increases the hydrophobicity of the phenylalanine residue, leading to stronger retention on reversed-phase columns. To improve resolution, a systematic approach to gradient optimization is necessary.

A good starting point is to employ a shallow gradient. A shallow gradient increases the separation window for closely eluting compounds. For complex peptide mixtures, a gradient slope of 0.5% to 1% change in organic solvent per minute is often a good starting point. For very similar impurities, a gradient as shallow as 0.1% per minute may be required to achieve baseline separation.[1]

Question 2: My 4-Cl-Phe peptide peak is broad and tailing. What are the likely causes and how can I fix it?

Answer: Peak broadening and tailing are often observed with hydrophobic peptides and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, such as interactions with residual silanol (B1196071) groups, can lead to peak tailing.

  • Slow Mass Transfer: The hydrophobicity of the 4-Cl-Phe residue can lead to slow kinetics of interaction with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

Troubleshooting Steps:

  • Optimize TFA Concentration: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can minimize secondary interactions. While 0.1% TFA is a standard concentration, for hydrophobic and basic peptides, increasing the TFA concentration to 0.2-0.25% can sometimes improve peak shape.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve mass transfer kinetics and reduce mobile phase viscosity, often resulting in sharper peaks. However, be mindful that temperature can also affect selectivity, so it should be optimized for your specific separation.

  • Reduce Sample Load: Try injecting a smaller amount of your sample to see if the peak shape improves.

  • Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing. If the problem persists, consider flushing or replacing your column.

Question 3: I'm seeing split peaks for my 4-Cl-Phe peptide. What could be the issue?

Answer: Peak splitting can be frustrating and is often indicative of a problem at the head of the column or with the sample injection.

Potential Causes and Solutions:

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., higher organic content) than your initial mobile phase, it can cause the sample to spread unevenly at the column inlet, leading to split peaks. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Partially Clogged Frit: A partially blocked frit at the column inlet can distort the sample band. Solution: Try back-flushing the column. If that doesn't resolve the issue, the frit may need to be replaced.

  • Column Void: A void at the head of the column can also cause peak splitting. This can happen over time due to high pressure or pH extremes. Solution: If a void is suspected, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of a 4-Cl-Phe substitution on peptide retention time in reversed-phase HPLC?

A1: The substitution of a phenylalanine (Phe) with a 4-chlorophenylalanine (4-Cl-Phe) will significantly increase the hydrophobicity of the peptide. The chlorine atom is electron-withdrawing and increases the overall hydrophobicity of the aromatic side chain. As a result, you can expect a longer retention time for the 4-Cl-Phe containing peptide on a reversed-phase column compared to its non-halogenated counterpart under the same chromatographic conditions.

Q2: What is a good starting gradient for separating a crude 4-Cl-Phe peptide?

A2: A good starting point for a crude 4-Cl-Phe peptide on a C18 column would be a linear gradient from 5% to 95% acetonitrile (B52724) (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes. Based on the elution time of your peptide of interest in this scouting run, you can then develop a more optimized, shallower gradient around that elution percentage to improve separation from nearby impurities.

Q3: How does column temperature affect the separation of 4-Cl-Phe peptides?

A3: Increasing the column temperature generally leads to shorter retention times for peptides due to decreased mobile phase viscosity and increased mass transfer kinetics. For hydrophobic peptides like those with 4-Cl-Phe, higher temperatures can also improve peak shape by reducing tailing. However, temperature can also alter the selectivity of the separation, meaning the elution order of different peptides might change. It is an important parameter to screen (e.g., in a range of 30-60°C) to find the optimal balance between resolution, peak shape, and analysis time.

Q4: Are there alternative organic modifiers to acetonitrile that I can use?

A4: While acetonitrile is the most common organic modifier for peptide separations, methanol (B129727) or isopropanol (B130326) can also be used. Methanol is a more polar and viscous solvent than acetonitrile and can offer different selectivity for some peptides. Isopropanol is even less polar and more viscous and is sometimes used for very hydrophobic peptides that are poorly soluble in acetonitrile-water mixtures. When switching organic modifiers, it is important to re-optimize the gradient, as the elution strength and selectivity will change.

Data Presentation

Table 1: General Effect of Key Parameters on 4-Cl-Phe Peptide Separation

ParameterGeneral Effect on 4-Cl-Phe Peptide SeparationTypical Starting Range
Gradient Slope Steeper gradients decrease analysis time but may reduce resolution. Shallower gradients increase resolution for closely eluting peaks.1-2% B/min for scouting, 0.1-0.5% B/min for optimization
TFA Concentration Affects ion-pairing and can improve peak shape by reducing silanol interactions. Higher concentrations may be needed for basic peptides.0.1% (v/v)
Column Temperature Higher temperatures decrease retention time and can improve peak shape for hydrophobic peptides. Can also alter selectivity.30 - 60 °C
Organic Modifier Acetonitrile is the standard. Methanol or isopropanol can offer different selectivity.Acetonitrile

Experimental Protocols

Protocol 1: General Method for HPLC Gradient Optimization for a 4-Cl-Phe Containing Peptide

This protocol outlines a systematic approach to developing an optimized HPLC gradient for the separation of a 4-Cl-Phe containing peptide from its impurities.

1. Initial Scouting Run:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10 µL.

2. Gradient Refinement:

  • Based on the retention time (t_R) of the main peak in the scouting run, calculate the approximate percentage of mobile phase B (%B) at which the peptide elutes.

  • Design a new, shallower gradient centered around this %B. For example, if the peptide eluted at 40% B, a new gradient could be from 30% to 50% B over 40 minutes (a slope of 0.5% B/min).

3. Temperature Optimization:

  • Run the refined gradient at different temperatures (e.g., 30°C, 40°C, 50°C, and 60°C) to assess the impact on resolution and peak shape. Select the temperature that provides the best separation.

4. TFA Concentration Optimization (if necessary):

  • If peak tailing is still an issue, prepare mobile phases with a higher concentration of TFA (e.g., 0.2%) and repeat the analysis with the optimized gradient and temperature.

5. Final Method:

  • Combine the optimized gradient, temperature, and TFA concentration to establish the final analytical method.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Poor Resolution or Peak Shape Issue check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease gradient slope (e.g., to 0.5% B/min) check_gradient->adjust_gradient No check_peak_shape Is peak tailing or broad? check_gradient->check_peak_shape Yes adjust_gradient->check_peak_shape optimize_temp Increase column temperature (40-60°C) check_peak_shape->optimize_temp Yes check_split_peaks Are peaks splitting? check_peak_shape->check_split_peaks No optimize_tfa Increase TFA concentration (0.2%) optimize_temp->optimize_tfa optimize_tfa->check_split_peaks check_injection_solvent Check injection solvent match check_split_peaks->check_injection_solvent Yes good_separation Good Separation Achieved check_split_peaks->good_separation No check_column_health Inspect/replace column frit/guard column check_injection_solvent->check_column_health check_column_health->good_separation

Caption: Troubleshooting workflow for poor peak resolution and shape.

Gradient_Optimization_Workflow start Start scouting_run Perform Initial Scouting Run (e.g., 5-95% B in 30 min) start->scouting_run identify_elution Identify Approximate Elution %B of Target Peptide scouting_run->identify_elution design_shallow_gradient Design Shallow Gradient around Elution %B (e.g., ±10% B over 40 min) identify_elution->design_shallow_gradient optimize_parameters Optimize Temperature and Mobile Phase (TFA concentration) design_shallow_gradient->optimize_parameters fine_tune Fine-tune gradient and other parameters optimize_parameters->fine_tune Further optimization needed final_method Final Optimized Method optimize_parameters->final_method Optimization complete fine_tune->final_method

Caption: Systematic workflow for HPLC gradient optimization.

References

Technical Support Center: Managing Steric Hindrance in Boc-Phe(4-Cl)-OH Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for challenges encountered during the peptide coupling of N-Boc-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH). The bulky nature of the Boc protecting group combined with the substituted phenyl ring creates significant steric hindrance, which can lead to low yields, slow reaction rates, and increased epimerization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary challenge is steric hindrance. This phenomenon arises from the spatial arrangement and size of atoms within the molecule, which physically obstructs the chemical reaction.[1][2] In this compound, the bulky tert-butoxycarbonyl (Boc) group and the large 4-chlorophenyl side chain create a crowded environment around the carboxylic acid, making it difficult for the incoming amine nucleophile to approach and form a peptide bond.[1][3] This can result in slow reaction rates and incomplete couplings.

Q2: What are the most effective classes of coupling reagents for this compound?

A2: For sterically hindered couplings, aminium/uronium and phosphonium (B103445) salt-based reagents are significantly more effective than standard carbodiimides like DCC or DIC used alone.[4] Reagents such as HATU, HBTU, HCTU, and PyBOP are widely recommended because they form highly reactive activated ester intermediates that can overcome the steric barrier.[3]

Q3: What is the difference between HATU and HBTU, and which is better for this coupling?

A3: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally superior to HBTU for difficult couplings.[5] HATU's structure is based on HOAt (7-aza-1-hydroxybenzotriazole), which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU (which is based on HOBt).[5] This enhanced reactivity leads to faster, more complete reactions with a lower risk of epimerization, making HATU the preferred choice for sterically demanding residues like this compound.[5][6]

Q4: How can I minimize racemization (epimerization) during the coupling step?

A4: Racemization, the loss of stereochemical integrity, is a significant risk in hindered couplings due to the formation of planar oxazolone (B7731731) intermediates.[7] To minimize it:

  • Choose the right reagent: Use modern aminium/uronium reagents like HATU or COMU, which are known to suppress racemization.[7][8] If using a carbodiimide (B86325) like DIC, always include an additive such as HOBt or, preferably, OxymaPure.[7][9][10]

  • Use a hindered base: Employ a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (B128534) (TEA).[7][11][12]

  • Control reaction temperature: Perform the activation and coupling at a lower temperature (e.g., 0 °C) to slow the rate of oxazolone formation.[7][9]

  • Avoid prolonged pre-activation: Minimize the time the carboxylic acid is left in its activated state before the amine is introduced.[7][11]

Q5: What are the recommended solvents and bases for this reaction?

A5: The most common and effective solvents are polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[3] For the base, DIPEA is widely used in a 2:1 ratio relative to the amino acid.[3][6] For particularly sensitive couplings where racemization is a major concern, the more hindered base 2,4,6-collidine is an excellent alternative.[11][12]

Troubleshooting Guide

Problem 1: The coupling reaction yield is very low or has failed.

This is the most common issue when working with sterically hindered amino acids.

G cluster_legend Legend l_problem Problem l_check Check/Action l_solution Solution start Low Coupling Yield Observed reagent_check Is the coupling reagent potent enough? start->reagent_check conditions_check Are reaction conditions optimized? reagent_check->conditions_check Yes reagent_sol Switch to a stronger reagent: HATU, HCTU, or COMU. reagent_check->reagent_sol No activation_check Is activation strategy effective? conditions_check->activation_check Yes conditions_sol1 Increase reaction time (e.g., overnight). Increase temperature (e.g., 40°C or microwave). conditions_check->conditions_sol1 No activation_sol Convert acid to acyl fluoride using TFFH or BTFFH. activation_check->activation_sol No conditions_sol2 Increase equivalents of AA and reagents (e.g., 1.5 - 3.0 eq). conditions_sol1->conditions_sol2

Problem 2: Significant epimerization (racemization) is detected in the product.

The product contains a high percentage of the D-isomer, compromising purity and biological activity.

  • Cause A: Over-activation or inappropriate base. Strong bases and long pre-activation times promote the formation of a planar oxazolone intermediate, which is the primary pathway for racemization.[7]

    • Solution: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7] Avoid pre-activating the acid; instead, add the coupling reagent to the mixture of the acid and amine (in situ activation). If pre-activation is necessary, keep it short (1-5 minutes) and perform it at 0 °C.[7]

  • Cause B: Inappropriate coupling reagent. Carbodiimides like DCC/DIC without additives are known to cause high levels of racemization.[7]

    • Solution: Use a reagent system known to suppress racemization, such as DIC/OxymaPure or HATU.[7][9] The additives (Oxyma, HOAt) act as traps for the activated species, favoring aminolysis over oxazolone formation.

Problem 3: A side product is observed corresponding to the capping of the N-terminus.

A mass corresponding to the peptide chain plus a fragment from the coupling reagent is detected.

  • Cause: Use of excess aminium/uronium salt reagent (e.g., HBTU, HATU). These reagents can react with the free N-terminal amine of the peptide chain to form a guanidinium (B1211019) cap, which terminates chain elongation.[6][8]

    • Solution: Use the coupling reagent in a slight defect or equimolar amount relative to the carboxylic acid (this compound).[6] While an excess of the amino acid itself is often beneficial, an excess of the coupling reagent can be detrimental.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent ClassExample(s)Relative ReactivityRacemization RiskRecommended Use for this compound
Carbodiimide DIC, DCCLow-ModerateHigh (without additives)Not recommended alone. Use with Oxyma or HOAt.[7][9]
Aminium/Uronium (HOBt-based) HBTU, TBTU, HCTUHighModerateGood, but HATU is superior for difficult cases.[5]
Aminium/Uronium (HOAt-based) HATU, TATUVery HighLowHighly Recommended . Faster and less epimerization.[5][6]
Aminium/Uronium (Oxyma-based) COMUVery HighLowHighly Recommended . Safer alternative to triazole-based reagents.[9][13]
Phosphonium PyBOP, PyAOPHighLow-ModerateEffective alternative to aminium salts.[9]
Acyl Fluoride (in situ) TFFH, BTFFHExtremely HighVery LowExcellent for extremely hindered cases where other methods fail.[4][14]

Table 2: Influence of Reaction Parameters on Coupling Success

ParameterStandard ConditionOptimized for HindranceRationale
Equivalents (AA:Reagent:Base) 1:1:21.5-3 : 1.5-3 : 3-6Drives the slow reaction to completion.[3]
Temperature Room Temperature0 °C to 40 °CLower temperature reduces racemization; higher temperature can overcome activation energy.[4][7]
Reaction Time 1-2 hours4-24 hoursSterically hindered reactions are often slow.[1][3]
Base DIPEA2,4,6-CollidineA more hindered base can reduce the rate of racemization.[11][12]
Solvent DMFDMF, NMPStandard polar aprotic solvents are generally effective.[3]

Experimental Protocols

Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is recommended as a starting point for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the N-terminal Boc deprotection using 25-50% TFA in DCM. Wash the resin thoroughly with DCM, then IPA, and finally DMF. Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes) and wash again with DMF.[3]

  • Activation Mixture Preparation: In a separate, dry reaction vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of anhydrous DMF.[3]

  • Coupling Reaction: To the activation mixture, add DIPEA (6.0 eq.). Allow the solution to pre-activate for 1-2 minutes at room temperature.

  • Addition to Resin: Immediately add the activated amino acid solution to the prepared, neutralized resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a moderately elevated temperature (e.g., 35 °C).[3][4]

  • Monitoring: After the desired time, take a small sample of the resin beads and perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines.[15] A negative test (yellow beads) indicates the reaction is complete.

  • Double Coupling (Optional): If the ninhydrin test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat steps 2-6 (a "double coupling").[3]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and Methanol to remove all excess reagents and byproducts.

G

References

impact of moisture on Boc-Phe(4-Cl)-OH coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Phe(4-Cl)-OH coupling reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of moisture on the efficiency of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is moisture a significant concern during the coupling of this compound?

A1: Moisture can significantly reduce the efficiency of the coupling reaction for several reasons. Water can hydrolyze the activated carboxylic acid of this compound before it has a chance to react with the free amine of the growing peptide chain. This hydrolysis reaction consumes the activated amino acid and leads to the formation of an inactive carboxylate, which results in incomplete coupling and the generation of deletion sequences. Furthermore, common coupling reagents themselves can be sensitive to moisture, leading to their degradation and reduced activation efficiency.

Q2: What are the primary indicators of poor coupling efficiency potentially caused by moisture?

A2: The most common indicators include:

  • Low final peptide yield: A significant portion of the peptide chains may be terminated prematurely due to failed coupling steps.

  • Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude peptide product will show peaks corresponding to peptides missing the this compound residue.

  • Difficult purification: The presence of multiple closely-related impurities, such as deletion sequences, can make the purification of the target peptide by HPLC challenging.

  • Positive ninhydrin (B49086) test: A positive ninhydrin (or Kaiser) test after the coupling step indicates the presence of unreacted free primary amines on the resin, signaling incomplete coupling.

Q3: What are the acceptable moisture levels for solvents like DMF in Solid Phase Peptide Synthesis (SPPS)?

A3: For optimal coupling efficiency, especially for sensitive or sterically hindered amino acids, the use of anhydrous solvents is highly recommended.[1][2] Commercially available peptide synthesis grade N,N-Dimethylformamide (DMF) typically has a water content of less than 0.005% (50 ppm). It is crucial to use fresh, high-quality solvents and to handle them under anhydrous conditions to prevent moisture absorption from the atmosphere.[3]

Q4: How can I effectively minimize moisture contamination in my coupling reactions?

A4: To minimize moisture, a set of stringent anhydrous techniques should be employed:

  • Use Anhydrous Solvents: Always use freshly opened bottles of peptide synthesis-grade solvents or solvents dried using appropriate methods (e.g., molecular sieves).[4]

  • Dry the Resin: Ensure the peptide-resin is thoroughly dried before the coupling step, especially after aqueous washes or exposure to air.

  • Inert Atmosphere: Perform all critical steps, such as reagent preparation and the coupling reaction itself, under an inert atmosphere of nitrogen or argon.

  • Proper Reagent Handling: Store coupling reagents and protected amino acids in desiccators. Weigh them quickly and avoid prolonged exposure to the laboratory environment.

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound, with a focus on issues arising from moisture contamination.

ProblemPossible CauseRecommended Solution
Low final peptide yield and/or significant deletion sequence of Phe(4-Cl) observed in MS. Hydrolysis of Activated Amino Acid: Excess moisture in the reaction vessel is hydrolyzing the activated this compound, preventing its coupling to the N-terminal amine of the peptide chain.1. Ensure Anhydrous Conditions: Use fresh, peptide-synthesis grade DMF with low water content. Dry all glassware thoroughly and conduct the reaction under a nitrogen or argon atmosphere. 2. Check Reagents: Ensure the this compound and coupling reagents have been stored properly in a desiccator. 3. Perform Double Coupling: If a coupling is known to be difficult or if moisture is suspected, repeat the coupling step with a fresh portion of amino acid and reagents before proceeding to the next deprotection step.
Reduced overall yield with multiple small impurity peaks in HPLC. Degradation of Coupling Reagent: Moisture can degrade uronium/aminium-based coupling reagents like HBTU or HATU, reducing their effectiveness and leading to various side reactions.[5]1. Use Fresh Reagents: Prepare solutions of coupling reagents immediately before use. Do not store them in solution for extended periods. 2. Optimize Activation: Ensure the pre-activation time is appropriate for the chosen coupling reagent and is performed in an anhydrous solvent.
Inconsistent coupling results between different synthesis runs. Variable Moisture Content: Inconsistent laboratory humidity or solvent handling practices can lead to varying levels of moisture contamination between experiments.1. Standardize Protocols: Implement and strictly follow a standard operating procedure for handling anhydrous reagents and solvents.[4] 2. Monitor Environment: Be mindful of ambient humidity. On particularly humid days, take extra precautions to protect reactions from atmospheric moisture.
Illustrative Impact of Moisture on Coupling Efficiency
Water Content in DMF (ppm)Expected Single-Step Coupling Yield (%)Theoretical Overall Yield for a 20-mer Peptide (%)*
< 50> 99.5%> 90.5%
10099.0%81.8%
25097.5%60.3%
50095.0%35.8%
1000 (0.1%)< 90.0%< 12.2%

*Assuming the specified yield for every coupling step and 100% efficiency for all other steps.

Diagrams and Workflows

Chemical Pathway: Desired Coupling vs. Moisture-Induced Hydrolysis

The following diagram illustrates the competition between the desired peptide bond formation and the undesirable hydrolysis of the activated amino acid intermediate in the presence of water.

G cluster_activation Activation Step cluster_reaction Coupling vs. Hydrolysis A This compound AA_act Activated Ester (Boc-Phe(4-Cl)-OAt) A->AA_act  + CR Coupling Reagent (e.g., HATU) CR->AA_act Peptide Successful Coupling: Peptide Bond Formed AA_act->Peptide  + Hydrolyzed Side Reaction: Hydrolyzed Amino Acid AA_act->Hydrolyzed  + Resin H₂N-Peptide-Resin Resin->Peptide H2O Water (Moisture) H2O->Hydrolyzed

Caption: Desired coupling pathway versus moisture-driven side reaction.

Troubleshooting Workflow for Low Coupling Efficiency

This workflow provides a logical sequence of steps to diagnose and resolve issues with low coupling efficiency, including checks for moisture contamination.

G start Low Coupling Efficiency Detected (e.g., Positive Ninhydrin Test) check_reagents Verify Reagent Quality & Equivalents (Amino Acid, Coupling Reagent, Base) start->check_reagents check_moisture Implement Strict Anhydrous Protocol check_reagents->check_moisture Reagents OK double_couple Perform Double Coupling check_reagents->double_couple Reagents replaced/adjusted check_moisture->double_couple Anhydrous conditions applied reassess Re-evaluate Synthesis Strategy (Different Reagent, Additives, Temperature) double_couple->reassess Ninhydrin test still positive success Coupling Successful Proceed with Synthesis double_couple->success Ninhydrin test negative reassess->success New strategy works

Caption: Troubleshooting workflow for diagnosing low coupling efficiency.

Experimental Protocols

Standard Protocol for this compound Coupling (Anhydrous Conditions)

This protocol outlines a standard procedure for coupling this compound using HATU as the coupling reagent, emphasizing steps to mitigate moisture contamination.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Anhydrous, peptide-synthesis grade DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30-60 minutes in the reaction vessel under an inert atmosphere.[3]

  • Deprotection & Neutralization (if applicable): Perform the Boc-deprotection using TFA in DCM, followed by thorough washes with DCM and DMF. Neutralize the resulting amine salt with a solution of DIEA in DMF. Wash thoroughly with DMF to remove excess base.

  • Amino Acid Activation (Pre-activation):

    • In a separate, dry, inert-gas-flushed vessel, dissolve this compound (3 eq.) and HATU (3 eq.) in anhydrous DMF.

    • Add DIEA (6 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.

    • A negative result (e.g., yellow beads) indicates a complete reaction. A positive result (e.g., blue/purple beads) indicates incomplete coupling.

  • Washing: Once the coupling is complete (or after a pre-determined time), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Next Cycle: The peptide-resin is now ready for the next deprotection and coupling cycle.

Critical Note: If the ninhydrin test remains positive after the initial coupling, a "double coupling" is recommended. This involves repeating steps 4-6 with a fresh solution of activated this compound before proceeding.

References

Technical Support Center: Boc-Phe(4-Cl)-OH Stability in Acidic Cleavage Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-Phe(4-Cl)-OH during acidic cleavage in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 4-chloro substituent on the phenylalanine ring during standard TFA-based cleavage?

A1: The 4-chloro substituent on the phenyl ring of phenylalanine is generally considered stable under standard trifluoroacetic acid (TFA)-based cleavage conditions used in Boc-SPPS. Aryl chlorides are significantly more stable to acid-catalyzed hydrolysis or reduction compared to other haloalkanes. However, the harsh acidic environment of cleavage cocktails, especially over extended periods, can potentially lead to low levels of side products. While specific quantitative data for the dehalogenation of 4-chlorophenylalanine during peptide cleavage is not extensively documented in readily available literature, the primary concern during cleavage is typically the removal of protecting groups and preventing side reactions on more traditionally sensitive residues like Tryptophan, Methionine, and Cysteine.

Q2: What are the potential side reactions involving this compound during cleavage?

A2: The primary theoretical side reaction of concern for this compound, beyond those common to all amino acids in SPPS (e.g., incomplete deprotection, racemization), is the potential for dehalogenation. This would result in the formation of a phenylalanine residue in place of the desired 4-chlorophenylalanine. This is more likely to occur under very harsh acidic conditions or with certain scavenger cocktails that might promote reductive dehalogenation, although this is not a commonly reported issue.

Q3: Are there specific cleavage cocktails that are recommended to ensure the stability of the 4-chloro group?

A3: To minimize the risk of any potential side reactions, including dehalogenation, it is advisable to use well-established, scavenger-rich cleavage cocktails and to keep the cleavage time to the minimum necessary for complete deprotection of other residues. A standard and effective cocktail for peptides without highly sensitive residues is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. For peptides containing other sensitive residues (Trp, Met, Cys), a more comprehensive cocktail like Reagent K is recommended. The scavengers in these cocktails are primarily designed to quench reactive carbocations generated from other protecting groups, which also helps to maintain a less reactive environment for the chlorinated aromatic ring.

Q4: Can the choice of scavengers impact the stability of the 4-chloro substituent?

A4: While the primary role of scavengers is to protect other sensitive amino acids, their composition can influence the overall reactivity of the cleavage medium. Scavengers like triisopropylsilane (TIS) act as reducing agents for carbocations and may have a minor reductive effect on the aryl chloride under harsh conditions, though this is generally not considered a significant pathway. The use of a standard scavenger cocktail is not expected to significantly impact the stability of the 4-chloro group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Mass spectrometry analysis shows a peak corresponding to the non-chlorinated peptide. Partial dehalogenation of 4-chlorophenylalanine during cleavage.- Reduce the cleavage time to the minimum required for complete deprotection of other residues. - Ensure the cleavage reaction is performed at room temperature and not at elevated temperatures. - Use a well-established cleavage cocktail with appropriate scavengers to create a less harsh environment. A standard TFA/TIS/H₂O cocktail is often sufficient.
Incomplete cleavage from the resin or incomplete removal of other side-chain protecting groups. Insufficient acid strength or cleavage time, leading to the temptation to prolong the reaction.- Instead of extending the cleavage time which could increase the risk of side reactions, consider using a slightly stronger cleavage cocktail if sensitive residues are not a major concern. - Ensure the peptide-resin is dry before adding the cleavage cocktail. - Optimize the cleavage time by performing small-scale test cleavages and analyzing the crude product by HPLC and mass spectrometry.
Presence of other unexpected side products. Reactions with other sensitive amino acids in the peptide sequence.- If your peptide contains residues like Trp, Met, or Cys, ensure you are using a comprehensive scavenger cocktail such as Reagent K (TFA/Phenol (B47542)/Water/Thioanisole/EDT).[1] - The presence of these scavengers will protect the more reactive residues and in turn, provide a more controlled environment for the entire peptide, including the this compound.

Data Presentation: Stability of this compound in Common Cleavage Cocktails

Cleavage CocktailComposition (v/v or w/v)Expected Stability of 4-Chloro GroupKey Considerations
TFA / TIS / H₂O 95 : 2.5 : 2.5High A standard, less odorous cocktail suitable for peptides without highly sensitive residues.[1] The risk of dehalogenation is considered very low.
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)High Recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[1] The comprehensive scavenger mix provides a protective environment.
Reagent B TFA / Phenol / Water / TIS (88 : 5 : 5 : 2)High An "odorless" alternative to cocktails containing EDT and thioanisole, particularly useful for peptides with Trt-based protecting groups.[1]
Anhydrous HF HF / Anisole (90 : 10)High A very strong acid for cleavage, typically used in Boc/Bzl chemistry. Aryl halides are generally stable, but the harshness of the reagent necessitates careful handling and the use of scavengers.

Experimental Protocols

Protocol 1: General TFA Cleavage Procedure for Peptides Containing this compound

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual dimethylformamide (DMF).

    • Dry the resin under vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation (Example: 10 mL of TFA/TIS/H₂O):

    • In a fume hood, carefully combine 9.5 mL of TFA, 0.25 mL of triisopropylsilane (TIS), and 0.25 mL of deionized water in a suitable container.[1]

    • Mix the solution gently. Prepare the cocktail fresh before use.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (a general guideline is 10 mL of cocktail per 1 gram of resin).

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours. The optimal time should be determined empirically for each peptide.

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and dissolved protecting groups.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation (Example: 10 mL of Reagent K):

    • In a fume hood, carefully combine 8.25 mL of TFA, 0.5 g of phenol, 0.5 mL of deionized water, 0.5 mL of thioanisole, and 0.25 mL of 1,2-ethanedithiol (B43112) (EDT).[1]

    • Ensure the phenol is fully dissolved. Prepare the cocktail fresh before use.

  • Cleavage Reaction and Work-up:

    • Follow the same procedure for the cleavage reaction and peptide precipitation as outlined in Protocol 1.

Mandatory Visualizations

Cleavage_Workflow Decision Workflow for Cleavage Cocktail Selection start Start: Peptide Synthesis Complete sensitive_residues Does the peptide contain Trp, Met, or Cys? start->sensitive_residues reagent_k Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) sensitive_residues->reagent_k Yes tfa_tis Use TFA/TIS/H2O (95:2.5:2.5) sensitive_residues->tfa_tis No cleavage Perform Cleavage (1.5 - 2 hours at RT) reagent_k->cleavage tfa_tis->cleavage precipitation Precipitate Peptide in Cold Diethyl Ether cleavage->precipitation analysis Analyze Crude Peptide (HPLC, Mass Spectrometry) precipitation->analysis Degradation_Pathway Potential (Minor) Side Reaction Pathway BocPheCl This compound on Resin Cleavage Acidic Cleavage Cocktail (e.g., TFA) BocPheCl->Cleavage DeprotectedPheCl Phe(4-Cl) Peptide (Desired Product) Cleavage->DeprotectedPheCl Major Pathway Dehalogenated Phe Peptide (Side Product) Cleavage->Dehalogenated Minor Pathway (Potential Dehalogenation) Scavenger Scavengers (e.g., TIS) Scavenger->Cleavage Minimizes Side Reactions

References

Validation & Comparative

A Comparative Guide to the Application of Boc-Phe(4-Cl)-OH and Boc-Phe(4-F)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Phe(4-Cl)-OH and Boc-Phe(4-F)-OH is presented below. These properties are essential for calculating reagent stoichiometry and understanding the general handling of these compounds.

PropertyThis compoundBoc-Phe(4-F)-OH
Molecular Formula C₁₄H₁₈ClNO₄C₁₄H₁₈FNO₄
Molecular Weight 299.75 g/mol [1]283.30 g/mol [2]
CAS Number 68090-88-0[1]41153-30-4[2]
Appearance White to off-white powder[1]White to off-white solid[3]
Melting Point 107 - 109 °C[1]83 - 86 °C[2]
Purity (Typical) ≥ 99% (HPLC)[1]≥ 99% (HPLC)[3]
Solubility Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM).Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM).

Theoretical Comparison of Performance in Peptide Synthesis

The primary difference between the two molecules lies in the halogen substituent on the phenyl ring: chlorine versus fluorine. These differences in electronegativity, atomic radius, and polarizability can influence several aspects of the peptide synthesis process.

Electronic Effects and Their Impact on Reactivity

Both fluorine and chlorine are electron-withdrawing groups, which can affect the reactivity of the carboxyl group during the activation and coupling steps of peptide synthesis.

  • Boc-Phe(4-F)-OH : Fluorine is the most electronegative element, and its strong inductive effect (-I) deactivates the phenyl ring. This can make the carboxyl group slightly more acidic compared to unsubstituted Boc-Phe-OH, potentially influencing the rate of activation.

  • This compound : Chlorine is also electron-withdrawing via induction, though to a lesser extent than fluorine. However, chlorine has a greater ability to donate electron density through resonance (+R effect) due to the better overlap of its 3p orbitals with the aromatic π-system compared to fluorine's 2p orbitals. The interplay of these effects will determine the overall electron density on the aromatic ring and, consequently, the reactivity of the carboxyl group.

It is plausible that the more pronounced electron-withdrawing nature of the fluoro-substituent could lead to slightly faster activation and coupling kinetics. However, without direct experimental data, this remains a theoretical consideration.

Steric Effects

The atomic radius of chlorine is larger than that of fluorine. This difference in size could introduce minor steric hindrance during the coupling reaction, especially when coupling to a sterically demanding amino acid on the growing peptide chain. However, given that the substitution is at the para-position, which is remote from the reaction center (the carboxyl group), significant steric hindrance is not anticipated for either derivative.

Boc-Deprotection

The deprotection of the Boc group is an acid-catalyzed process. The electronic nature of the para-substituent on the phenyl ring is unlikely to have a significant direct impact on the kinetics of Boc-group removal from the distant alpha-amino group. Therefore, standard Boc deprotection protocols are expected to be effective for peptides containing either 4-chloro- or 4-fluorophenylalanine residues.

Experimental Protocols

The following is a generalized experimental protocol for the incorporation of this compound or Boc-Phe(4-F)-OH into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS). This protocol should be optimized based on the specific peptide sequence and the available laboratory equipment.

Materials and Reagents
  • This compound or Boc-Phe(4-F)-OH

  • Appropriate resin for Boc-SPPS (e.g., Merrifield resin, PAM resin)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU, DIC)

  • HOBt or Oxyma

  • Piperidine (for Fmoc-based synthesis, if applicable for comparison)

  • Cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail with scavengers)

  • Diethyl ether

Protocol for a Single Coupling Cycle
  • Resin Swelling : Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection :

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the resin and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization :

    • Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling :

    • In a separate vessel, pre-activate a 3-fold molar excess of this compound or Boc-Phe(4-F)-OH with a 2.9-fold molar excess of HBTU and a 6-fold molar excess of DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin (B49086) test.

  • Washing : Wash the resin thoroughly with DMF (3x) and DCM (3x).

This cycle is repeated for each amino acid in the peptide sequence.

Cleavage and Deprotection

Following the assembly of the full peptide chain, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides synthesized on Merrifield or PAM resins using the Boc/Bzl strategy, cleavage is typically performed with anhydrous hydrogen fluoride (B91410) (HF) containing scavengers like anisole.

Caution : HF is extremely corrosive and toxic. All manipulations must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Alternatively, for certain linker and protecting group combinations, a TFA-based cleavage cocktail can be used.

Visualizing the Workflow and Comparison

Boc-SPPS Experimental Workflow

Boc_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM & DMF) deprotection->wash1 neutralization Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIPEA in DMF) wash2->coupling wash3 Wash (DMF & DCM) coupling->wash3 next_cycle Next Coupling Cycle wash3->next_cycle next_cycle->deprotection No cleavage Final Cleavage & Deprotection (e.g., HF or TFA cocktail) next_cycle->cleavage Yes purification Purification (HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Logical Comparison of Halogenated Phenylalanines

Halogen_Comparison cluster_Cl This compound cluster_F Boc-Phe(4-F)-OH cluster_implications Potential Implications in SPPS Cl_EW Electron-withdrawing (-I > +R) Reactivity Coupling Rate: Potentially faster for -F derivative Cl_EW->Reactivity Deprotection Boc Deprotection: Likely unaffected Cl_EW->Deprotection Cl_Size Larger atomic radius Sterics Steric Hindrance: Potentially slightly higher for -Cl derivative Cl_Size->Sterics F_EW Strongly electron-withdrawing (-I) F_EW->Reactivity F_EW->Deprotection F_Size Smaller atomic radius F_Size->Sterics

Caption: Theoretical comparison of the effects of 4-chloro vs. 4-fluoro substitution.

Conclusion

Both this compound and Boc-Phe(4-F)-OH are valuable reagents for introducing halogenated phenylalanine residues into peptides, which can be useful for modulating peptide structure, function, and metabolic stability. The choice between the two may depend on the specific research goals. Based on fundamental chemical principles, the 4-fluoro derivative might offer slightly faster coupling kinetics due to the higher electronegativity of fluorine, while the 4-chloro derivative introduces a larger, more polarizable halogen. However, these differences are expected to be subtle and may not significantly impact the overall outcome of a standard peptide synthesis.

For critical applications, it is recommended that researchers perform small-scale test syntheses with both derivatives to empirically determine the optimal conditions and outcomes for their specific peptide sequence. The provided protocols and theoretical considerations serve as a foundational guide for initiating such studies.

References

A Comparative Guide to Boc-Phe(4-Cl)-OH and Fmoc-Phe(4-Cl)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino function is a critical decision that dictates the entire synthetic strategy. This guide provides an objective comparison of Boc-Phe(4-Cl)-OH and Fmoc-Phe(4-Cl)-OH, two derivatives of the unnatural amino acid 4-chlorophenylalanine, offering insights into their respective performance in SPPS, supported by general experimental principles and data.

The incorporation of 4-chlorophenylalanine into a peptide sequence can be instrumental in modulating its biological activity, enhancing metabolic stability, or serving as a probe for structure-activity relationship studies.[1] The selection of the appropriate protecting group is paramount for achieving high purity and yield of the final peptide.

Chemical Properties

A fundamental understanding of the chemical properties of each protected amino acid is the first step in selecting the appropriate building block for your synthesis.

PropertyThis compoundFmoc-Phe(4-Cl)-OH
CAS Number 68090-88-0[2]175453-08-4[3]
Molecular Formula C14H18ClNO4[2]C24H20ClNO4[3]
Molecular Weight 299.75 g/mol [4]421.87 g/mol
Appearance White to off-white powderWhite or off-white powder[5]
Purity (Typical) ≥98% (HPLC)[4]≥98%[5]
Solubility Soluble in DCM, DMF, NMP, and other common organic solvents.[6]Excellent solubility in common peptide synthesis solvents like DMF and NMP.[]

Core Principles of Boc and Fmoc SPPS Strategies

The primary distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which in turn dictates the choice of resins, side-chain protecting groups, and cleavage conditions. This difference forms the basis of their "orthogonality," allowing for the selective removal of one type of protecting group without affecting others.[1][]

Boc Strategy: This classic approach relies on an acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based protecting groups for side chains.[8] The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), in each cycle. The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[9]

Fmoc Strategy: This has become the more dominant approach in modern SPPS.[10] It utilizes a base-labile Fmoc group for Nα-protection and acid-labile side-chain protecting groups (often tert-butyl based).[11] The Fmoc group is cleaved with a mild base, most commonly piperidine (B6355638) in N,N-dimethylformamide (DMF), in each cycle.[1] The final cleavage from the resin and side-chain deprotection are achieved with a strong acid, typically TFA.[12]

Performance Comparison: this compound vs. Fmoc-Phe(4-Cl)-OH

Performance MetricThis compound StrategyFmoc-Phe(4-Cl)-OH Strategy
Deprotection Conditions Repetitive treatment with moderate acid (e.g., 50% TFA in DCM).[13]Repetitive treatment with mild base (e.g., 20-40% piperidine in DMF).[1]
Orthogonality Not fully orthogonal as both Nα- and side-chain protecting groups are acid-labile, differing only in the degree of acid strength required for removal.[8]Fully orthogonal, with the base-labile Fmoc group and acid-labile side-chain protecting groups, allowing for highly selective deprotection.[1][10]
Coupling Efficiency Generally high, though repeated acid exposure can lead to peptide aggregation in some sequences, potentially lowering coupling efficiency.Typically very high, often exceeding 99%. The milder conditions are less prone to causing peptide aggregation.[10]
Side Reactions Risk of t-butyl cation formation during deprotection, which can lead to alkylation of sensitive residues (e.g., Trp, Met).[8] Repeated acid treatments may cause premature cleavage of the peptide from the resin or loss of acid-sensitive side-chain protecting groups.[10]Aspartimide formation can be a significant side reaction for sequences containing aspartic acid.[10] Diketopiperazine formation can occur at the dipeptide stage. Racemization of sensitive residues like cysteine and histidine can be a concern with certain coupling reagents.[10][14]
Peptide Purity (Crude) Can be high, but the harsh final cleavage with HF can generate byproducts.Generally very high due to the milder synthesis cycle conditions and cleaner final cleavage with TFA.
Peptide Yield (Overall) Can be lower for longer peptides due to potential peptide loss with each acid deprotection step.[10]Typically higher, especially for longer and more complex peptides, due to the stability of the peptide-resin linkage under the basic deprotection conditions.
Handling and Safety Requires the use of highly corrosive and hazardous anhydrous HF for final cleavage, necessitating specialized equipment.[9]The reagents used in the synthesis cycles are generally less hazardous. Final cleavage with TFA is also hazardous but more manageable than HF.
Automation Compatibility Amenable to automation, but the use of TFA in every cycle requires robust instrument construction.Highly compatible with automated peptide synthesizers, and the UV absorbance of the cleaved Fmoc-adduct allows for real-time monitoring of the deprotection step.[10]

Experimental Workflows and Signaling Pathways

To visualize the cyclical nature of each synthesis strategy, the following diagrams outline the key steps in both Boc and Fmoc SPPS.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization 1 Coupling Coupling (this compound + Coupling Reagent) Neutralization->Coupling 2 Washing Washing (DCM/DMF) Coupling->Washing 3 Washing->Deprotection Repeat for next cycle FinalCleavage Final Cleavage (HF) Washing->FinalCleavage After last cycle Start Resin-AA1-Boc Start->Deprotection Purification Purification (HPLC) FinalCleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Deprotection Fmoc Deprotection (Piperidine/DMF) Washing1 Washing (DMF) Deprotection->Washing1 1 Coupling Coupling (Fmoc-Phe(4-Cl)-OH + Coupling Reagent) Washing1->Coupling 2 Washing2 Washing (DMF) Coupling->Washing2 3 Washing2->Deprotection Repeat for next cycle FinalCleavage Final Cleavage & Deprotection (TFA + Scavengers) Washing2->FinalCleavage After last cycle Start Resin-AA1-Fmoc Start->Deprotection Purification Purification (HPLC) FinalCleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Detailed Experimental Protocols

The following are generalized protocols for manual Boc and Fmoc solid-phase peptide synthesis. The specific amounts of reagents and reaction times may need to be optimized based on the peptide sequence, the scale of the synthesis, and the resin's substitution level.

Protocol 1: Boc-SPPS Cycle for Incorporating this compound

This protocol outlines a single cycle for the addition of this compound to a growing peptide chain on a Merrifield or PAM resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[13]

    • Drain the deprotection solution.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 5-10 minutes.[15]

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF or DCM for 5-10 minutes.[16]

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

  • Final Cleavage: After the final amino acid has been coupled and deprotected, the peptide is cleaved from the resin and side-chain protecting groups are removed using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole).[15]

Protocol 2: Fmoc-SPPS Cycle for Incorporating Fmoc-Phe(4-Cl)-OH

This protocol describes a single cycle for the addition of Fmoc-Phe(4-Cl)-OH to a growing peptide chain on a Rink Amide or Wang resin.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20-40% piperidine in DMF to the resin.

    • Agitate for 3-5 minutes, then drain.

    • Add a fresh solution of 20-40% piperidine in DMF and agitate for 15-20 minutes.[11]

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Phe(4-Cl)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.[17][18]

    • Add a base (e.g., DIEA or collidine, 2 equivalents per equivalent of coupling agent) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 30-60 minutes at room temperature.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test. A negative result indicates the completion of the coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

  • Final Cleavage and Deprotection: After the final Fmoc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane).[12]

Conclusion: Making an Informed Decision

The choice between this compound and Fmoc-Phe(4-Cl)-OH for SPPS is contingent upon several factors, including the desired peptide's length and complexity, the available laboratory equipment, and safety considerations.

Fmoc-Phe(4-Cl)-OH is generally the preferred choice for most applications in modern peptide synthesis. The Fmoc/tBu strategy offers the significant advantages of milder deprotection conditions, which minimizes side reactions and preserves the integrity of the growing peptide chain.[10] Its true orthogonality and compatibility with a wide range of modified amino acids make it a versatile and robust method, particularly well-suited for the synthesis of complex peptides and for use in automated synthesizers.[1][10]

This compound , while representing an older methodology, remains a valuable tool in specific scenarios. The Boc/Bzl strategy can be advantageous for the synthesis of short, simple peptides or for sequences that are prone to aggregation, where the strongly acidic conditions of the deprotection step can help to disrupt secondary structures.[19] However, the requirement for anhydrous HF for the final cleavage is a major drawback due to its high toxicity and the need for specialized equipment.[9]

Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of each strategy is essential for researchers to select the most appropriate building block and synthetic route to successfully achieve their target peptide containing 4-chlorophenylalanine.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Chlorophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fragmentation patterns of peptides incorporating the non-canonical amino acid 4-chlorophenylalanine (Cl-Phe). Understanding these patterns is crucial for the confident identification and sequencing of these modified peptides in complex biological matrices, a common requirement in drug development and proteomics research. This document outlines the expected fragmentation behaviors under common dissociation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—and compares them to their native phenylalanine (Phe)-containing counterparts.

Introduction to 4-Chlorophenylalanine in Mass Spectrometry

The incorporation of 4-chlorophenylalanine into peptides introduces a unique isotopic signature due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which can aid in the initial identification of the peptide. However, the electron-withdrawing nature of the chlorine atom can also influence peptide fragmentation, leading to characteristic neutral losses and alterations in the relative abundances of standard b- and y-type ions compared to peptides containing canonical amino acids.

Comparative Fragmentation Analysis

The fragmentation of a peptide is highly dependent on the dissociation technique employed. Below, we compare the expected fragmentation patterns of a model peptide, Tyr-Ala-X -Gly-Leu (where X is either Phe or Cl-Phe), under CID, HCD, and ETD.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are "slow-heating" methods that typically induce cleavage of the peptide backbone, resulting in the formation of b- and y-type ions. The presence of 4-chlorophenylalanine is expected to introduce unique fragmentation pathways, primarily through the neutral loss of the chlorophenyl side chain or related fragments.

Table 1: Predicted Major Fragment Ions and Neutral Losses for Tyr-Ala-X-Gly-Leu under CID/HCD

Ion TypeTyr-Ala-Phe-Gly-Leu (m/z)Tyr-Ala-Cl-Phe-Gly-Leu (m/z)Expected Relative Abundance (Cl-Phe vs. Phe)Notes on 4-Chlorophenylalanine Peptides
Precursor [M+H]⁺ 570.30604.26-Isotopic pattern for Cl-Phe peptide will show M and M+2 peaks.
b-ions
b₂235.11235.11SimilarN-terminal to the modification, fragmentation is unaffected.
b₃382.18416.14Slightly LowerThe electron-withdrawing Cl may slightly destabilize the oxazolone (B7731731) structure of the b-ion.
b₄439.20473.16LowerFragmentation C-terminal to the modification may be less favored.
y-ions
y₁114.09114.09SimilarC-terminal fragment, unaffected by N-terminal modification.
y₂171.11171.11Similar
y₃318.18352.14HigherCleavage N-terminal to the modified residue is often favored.
y₄389.22423.18Higher
Neutral Loss
[M+H - C₇H₆Cl]⁺N/A478.22AbundantCharacteristic Neutral Loss: Loss of the chlorobenzyl group (126 Da).
[M+H - HCl]⁺N/A568.28ModerateCharacteristic Neutral Loss: Loss of hydrogen chloride (36 Da).
Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications. It induces cleavage of the N-Cα bond in the peptide backbone, leading to the formation of c- and z-type ions. For peptides containing 4-chlorophenylalanine, ETD is expected to provide excellent sequence coverage without significant loss of the chloro-substituent from the side chain.

Table 2: Predicted Major Fragment Ions for Tyr-Ala-X-Gly-Leu under ETD

Ion TypeTyr-Ala-Phe-Gly-Leu (m/z)Tyr-Ala-Cl-Phe-Gly-Leu (m/z)Expected Relative Abundance (Cl-Phe vs. Phe)Notes on 4-Chlorophenylalanine Peptides
Precursor [M+2H]²⁺ 285.65302.63-ETD is most efficient for multiply charged precursors.
c-ions
c₂252.14252.14Similar
c₃399.21433.17SimilarThe chloro-substituent is generally retained during ETD.
c₄456.23490.19Similar
z-ions
z₁114.09114.09Similar
z₂171.11171.11Similar
z₃318.18352.14Similar
z₄389.22423.18Similar

Experimental Protocols

Detailed methodologies are critical for reproducing and comparing mass spectrometry data. Below are generalized protocols for the analysis of synthetic peptides containing 4-chlorophenylalanine.

Sample Preparation
  • Peptide Synthesis and Purification: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS). The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Formulation: The purified peptide is dissolved in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water to a final concentration of 1 pmol/μL.

Mass Spectrometry Analysis
  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with a nano-electrospray ionization (nano-ESI) source.

  • Liquid Chromatography: Peptides are separated using a C18 analytical column with a gradient of 2% to 40% acetonitrile in 0.1% formic acid over 60 minutes.

  • Data Acquisition:

    • MS1 Scan: A full scan is acquired in the Orbitrap or TOF analyzer at a resolution of 60,000.

    • MS2 Scans (Data-Dependent Acquisition):

      • CID/HCD: The top 10 most intense precursor ions are selected for fragmentation using a normalized collision energy of 30-35%.

      • ETD: For precursors with a charge state of 2+ or higher, ETD is performed with a calibrated reagent anion target.

Visualizing Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways for peptides containing 4-chlorophenylalanine.

cluster_peptide Peptide Precursor Ion cluster_cid CID/HCD Fragmentation cluster_etd ETD Fragmentation Peptide [Y-A-F(Cl)-G-L + H]⁺ b_ions b-ions Peptide->b_ions CID/HCD y_ions y-ions Peptide->y_ions CID/HCD NL_chlorobenzyl Neutral Loss (-C₇H₆Cl) Peptide->NL_chlorobenzyl CID/HCD NL_HCl Neutral Loss (-HCl) Peptide->NL_HCl CID/HCD c_ions c-ions Peptide->c_ions ETD z_ions z-ions Peptide->z_ions ETD

Caption: General fragmentation pathways for a 4-chlorophenylalanine-containing peptide.

cluster_workflow Experimental Workflow start Synthetic Peptide (containing 4-Cl-Phe) lc RP-HPLC Separation start->lc ms1 MS1 Scan (Precursor Ion Detection) lc->ms1 dda Data-Dependent Acquisition (Top N Precursors) ms1->dda cid_hcd CID / HCD Fragmentation dda->cid_hcd etd ETD Fragmentation dda->etd ms2 MS2 Scan (Fragment Ion Analysis) cid_hcd->ms2 etd->ms2 analysis Data Analysis (Sequence Identification) ms2->analysis end Identified Peptide Sequence analysis->end

Caption: A typical experimental workflow for the analysis of 4-chlorophenylalanine peptides.

Conclusion

The mass spectrometric analysis of peptides containing 4-chlorophenylalanine presents unique characteristics that can be leveraged for their confident identification. The key distinguishing features in CID and HCD spectra are the characteristic neutral losses of the chlorobenzyl group or hydrogen chloride. In contrast, ETD is expected to provide excellent sequence coverage with minimal side-chain fragmentation. By understanding these distinct fragmentation patterns and employing appropriate experimental protocols, researchers can effectively characterize and sequence peptides modified with 4-chlorophenylalanine, facilitating advancements in drug development and chemical biology.

Unveiling the Impact of 4-Chloro-Phenylalanine Incorporation on HPLC Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis and purification of synthetic peptides are paramount. The incorporation of unnatural amino acids, such as 4-chloro-phenylalanine (4-Cl-Phe), is a common strategy to modulate the physicochemical properties of peptides. This guide provides an objective comparison of the impact of substituting Phenylalanine (Phe) with 4-Cl-Phe on High-Performance Liquid Chromatography (HPLC) retention times, supported by experimental data and detailed protocols.

The substitution of Phenylalanine with its chlorinated counterpart, 4-Cl-Phe, induces a noticeable shift in the retention time during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This phenomenon is primarily attributed to the increased hydrophobicity imparted by the chlorine atom on the phenyl ring.

The Physicochemical Principle: Hydrophobicity Drives Retention

In RP-HPLC, peptides are separated based on their relative hydrophobicity. The stationary phase is nonpolar, while the mobile phase is polar. Peptides with greater hydrophobicity interact more strongly with the stationary phase, leading to longer retention times. The introduction of a chlorine atom to the para position of the phenyl ring of Phenylalanine increases the overall hydrophobicity of the amino acid side chain. This is due to the electron-withdrawing nature and the size of the chlorine atom, which enhances the nonpolar character of the aromatic ring.

This principle is visually represented in the following logical diagram:

G cluster_0 Molecular Modification cluster_1 Physicochemical Property Change cluster_2 Chromatographic Effect Phe Phenylalanine (Phe) ClPhe 4-Chloro-Phenylalanine (4-Cl-Phe) Phe->ClPhe Incorporation Hydrophobicity Increased Hydrophobicity ClPhe->Hydrophobicity Interaction Stronger Interaction with Nonpolar Stationary Phase Hydrophobicity->Interaction Retention Increased HPLC Retention Time Interaction->Retention

Figure 1: Logical workflow illustrating how 4-Cl-Phe incorporation leads to increased HPLC retention time.

Experimental Evidence: Quantitative Comparison of Retention Times

The following table summarizes hypothetical yet expected results based on the known principles of RP-HPLC and the properties of halogenated compounds. The data illustrates the anticipated shift in retention time for a model peptide, "Ac-Gly-X-Gly-NH2," where X is either Phe or 4-Cl-Phe.

Peptide SequenceAmino Acid at XExpected Retention Time (min)Expected Change in Retention Time (min)
Ac-Gly-Phe -Gly-NH2Phenylalanine15.2-
Ac-Gly-4-Cl-Phe -Gly-NH24-Chloro-Phenylalanine17.5+2.3

Note: The retention times presented are illustrative and can vary depending on the specific HPLC conditions and the full peptide sequence.

Experimental Protocols

To enable researchers to replicate and validate these findings, detailed experimental protocols for peptide synthesis and HPLC analysis are provided below.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing Phe or 4-Cl-Phe can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Phe-OH and Fmoc-4-Cl-Phe-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (Fmoc-Phe-OH or Fmoc-4-Cl-Phe-OH) with coupling reagents and couple it to the resin in the presence of a base.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

The following diagram outlines the general workflow for solid-phase peptide synthesis.

G Start Start with Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection1 Yes FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection No Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization End Purified Peptide Lyophilization->End

Figure 2: General workflow for solid-phase peptide synthesis.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The analysis of the crude and purified peptides is performed using RP-HPLC to determine purity and retention time.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient Program:

  • A linear gradient from 5% to 95% Solvent B over 30 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV absorbance at 214 nm and 280 nm.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Solvent A.

  • Injection: Inject the sample onto the equilibrated C18 column.

  • Elution: Run the gradient program to elute the peptide.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the peptide.

Conclusion

The incorporation of 4-Cl-Phe in place of Phe in a peptide sequence predictably leads to an increase in its retention time in RP-HPLC. This shift is a direct consequence of the enhanced hydrophobicity conferred by the chlorine substituent. Understanding this relationship is crucial for researchers in designing purification strategies, interpreting analytical data, and developing novel peptide-based therapeutics with tailored physicochemical properties. The provided protocols offer a foundation for the synthesis and analysis of such modified peptides, enabling further exploration of the impact of unnatural amino acids on peptide behavior.

A Comparative Guide to the Stability of Boc-Phe(4-Cl)-OH and Other Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the stability of protected amino acid derivatives is a critical parameter influencing the efficiency of synthesis, purity of the final product, and ultimately, the therapeutic efficacy of peptide-based drugs. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, valued for its reliable cleavage under acidic conditions and stability to a range of other reagents. This guide provides a comparative analysis of the stability of Boc-Phe(4-Cl)-OH, a substituted aromatic amino acid, against other commonly used Boc-protected amino acids such as Boc-Phe-OH, Boc-Ala-OH, and Boc-Val-OH. The comparison focuses on two key aspects of stability: resistance to premature deprotection under acidic and basic conditions, and the propensity for racemization during peptide coupling.

Chemical Stability: Deprotection Kinetics

The Boc group is designed to be removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1] However, its stability can be influenced by the structure of the amino acid side chain. Electron-withdrawing groups, such as the chloro group in this compound, can impact the rate of acid-catalyzed deprotection.

General Principles:

  • Base and Nucleophile Stability: The Boc protecting group is generally stable to basic conditions and a wide range of nucleophiles, a key feature that allows for orthogonal protection strategies in complex syntheses.[3] This stability is attributed to the steric hindrance of the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. Therefore, this compound, along with other Boc-protected amino acids, exhibits excellent stability under basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and during coupling reactions.

Table 1: Comparative Chemical Stability of Boc-Protected Amino Acids

CompoundStability to Acidic Conditions (e.g., TFA)Stability to Basic Conditions (e.g., Piperidine)Notes
This compound Labile (cleaved)StableThe electron-withdrawing chloro group may slightly decrease the rate of acidolysis compared to Boc-Phe-OH, but it is readily cleaved under standard conditions.
Boc-Phe-OH Labile (cleaved)StableStandard for Boc-protected aromatic amino acids.
Boc-Ala-OH Labile (cleaved)StableGenerally considered to have standard stability among aliphatic amino acids.
Boc-Val-OH Labile (cleaved)StableThe sterically hindered side chain does not significantly impact the stability of the Boc group itself.

Stereochemical Stability: Racemization during Peptide Coupling

A critical aspect of stability for protected amino acids is the maintenance of their stereochemical integrity during peptide bond formation. Racemization, the loss of chirality at the α-carbon, can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have altered biological activity. The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate.

The propensity for racemization is influenced by several factors, including the structure of the amino acid side chain, the choice of coupling reagent, the type and amount of base used, and the reaction temperature.

General Principles:

  • Amino Acid Structure: Amino acids with bulky or electron-withdrawing side chains can be more prone to racemization. For this compound, the electron-withdrawing effect of the chlorine atom can increase the acidity of the α-proton, potentially making it more susceptible to abstraction and subsequent racemization compared to Boc-Phe-OH under certain conditions.

  • Coupling Reagents: The choice of coupling reagent significantly impacts the degree of racemization. Reagents that form highly reactive intermediates can accelerate the formation of the oxazolone (B7731731) and increase the risk of racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less prone to cyclization.[4][5]

Table 2: Comparative Racemization Tendency of Protected Amino Acids During Coupling

Protected Amino AcidCoupling Reagent/Base SystemRacemization (% D-isomer)Reference
Fmoc-His(Trt)-OHHATU/NMM14.2
Fmoc-Cys(Trt)-OHHATU/NMM1.8
Fmoc-Ser(tBu)-OHHATU/NMM0.9
Fmoc-His(Trt)-OHDIC/Oxyma1.7
Fmoc-Cys(Trt)-OHDIC/Oxyma0.0
Fmoc-Ser(tBu)-OHDIC/Oxyma0.0

Note: The data presented is for Fmoc-protected amino acids, as direct comparative racemization data for a range of Boc-amino acids under identical conditions is limited in the literature. However, the trends observed with different coupling reagents are generally applicable to Boc-amino acid chemistry. While specific quantitative data for this compound is not available, its structural similarity to other aromatic amino acids suggests that the choice of coupling reagent will be a dominant factor in controlling racemization.

Experimental Protocols

To provide a standardized framework for evaluating the stability of protected amino acids, the following experimental protocols are outlined.

Protocol 1: Acid Stability (Deprotection Kinetics) by HPLC

Objective: To quantify the rate of cleavage of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected amino acid (e.g., this compound, Boc-Phe-OH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Deionized water

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the Boc-protected amino acid in DCM.

  • Deprotection Reaction:

    • At time t=0, mix the stock solution with an equal volume of a TFA solution in DCM (e.g., 50% TFA) to initiate the deprotection.

    • At defined time intervals (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by diluting it with a mobile phase buffer (e.g., water/ACN with 0.1% TFA).

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a suitable gradient of ACN in water (both containing 0.1% TFA) to separate the protected amino acid from the deprotected product.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Data Analysis:

    • Quantify the peak areas of the starting material and the deprotected product at each time point.

    • Calculate the percentage of the remaining protected amino acid at each time point.

    • Plot the percentage of the protected amino acid versus time to determine the deprotection kinetics.

Protocol 2: Racemization Analysis by Chiral HPLC

Objective: To quantify the percentage of D-isomer formation during a peptide coupling reaction.

Materials:

  • Boc-protected L-amino acid (e.g., Boc-L-Phe(4-Cl)-OH)

  • Amino acid ester (e.g., H-Ala-OMe·HCl)

  • Coupling reagent (e.g., HBTU, DIC)

  • Additive (e.g., HOBt, Oxyma)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Chiral HPLC column

  • Standard D-amino acid derivative for reference

Procedure:

  • Peptide Coupling:

    • Dissolve the Boc-L-amino acid, coupling reagent, and additive in the anhydrous solvent.

    • Add the base, followed by the amino acid ester, to initiate the coupling reaction.

    • Allow the reaction to proceed for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature).

  • Work-up:

    • Quench the reaction and perform a standard aqueous work-up to isolate the crude dipeptide.

  • Deprotection (if necessary for analysis):

    • Remove the Boc group using the protocol described above to simplify the analysis of the dipeptide.

  • Chiral HPLC Analysis:

    • Dissolve the crude dipeptide in a suitable solvent.

    • Inject the sample onto a chiral HPLC column.

    • Use an appropriate mobile phase to separate the L-L and D-L diastereomers.

    • Monitor the elution at a suitable wavelength.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomers.

    • Calculate the percentage of racemization as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100.

Visualizing Experimental Workflows

Stability_Testing_Workflow cluster_acid_stability Acid Stability Assessment cluster_racemization Racemization Analysis A1 Boc-Amino Acid Solution A2 Add TFA Solution A1->A2 Initiate A3 Quench at Time Intervals A2->A3 Sample A4 HPLC Analysis A3->A4 Inject A5 Determine Deprotection Rate A4->A5 Calculate R1 Boc-L-Amino Acid + Coupling Reagents R2 Couple with Amino Ester R1->R2 Activate R3 Isolate Crude Dipeptide R2->R3 React R4 Chiral HPLC Analysis R3->R4 Inject R5 Quantify Diastereomers R4->R5 Calculate % Racemization

Caption: Workflow for assessing the chemical and stereochemical stability of protected amino acids.

Racemization_Pathway cluster_main Mechanism of Racemization during Peptide Coupling Start Boc-L-Amino Acid Activated Activated Intermediate Start->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated->Oxazolone Cyclization (- H₂O) Peptide_L Desired L-Peptide Activated->Peptide_L + Amine (Desired Path) Racemic_Activated Racemic Activated Intermediate Oxazolone->Racemic_Activated Enolization/Reprotonation Peptide_D Diastereomeric D-Peptide Racemic_Activated->Peptide_D + Amine (Racemization Path)

References

Validating the Sequence of a 4-Cl-Phe Containing Peptide: A Comparative Guide to MS/MS, Edman Degradation, and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is paramount for ensuring its identity, purity, and function. This becomes particularly critical when dealing with peptides incorporating unnatural amino acids, such as 4-chlorophenylalanine (4-Cl-Phe), which are often utilized to enhance therapeutic properties. This guide provides an objective comparison of three powerful analytical techniques for peptide sequence validation—Tandem Mass Spectrometry (MS/MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols.

The incorporation of 4-Cl-Phe into a peptide chain introduces a unique analytical challenge. The chlorine atom alters the mass and potentially the fragmentation behavior of the amino acid, necessitating robust validation methods to confirm its correct incorporation and position within the sequence. This guide will delve into the principles, performance, and practical considerations of MS/MS, Edman Degradation, and NMR for tackling this challenge.

Tandem Mass Spectrometry (MS/MS): The High-Throughput Workhorse

Tandem mass spectrometry is a cornerstone of modern proteomics and peptide analysis due to its high sensitivity, speed, and ability to analyze complex mixtures.[1] In MS/MS, peptide ions are first selected in a mass analyzer, then fragmented, and the resulting fragment ions are mass-analyzed to deduce the amino acid sequence.[2]

The MS/MS Workflow for Peptide Sequencing

The general workflow for peptide sequencing by MS/MS involves several key steps, from sample preparation to data analysis. This process is initiated by the enzymatic digestion of the protein into smaller peptide fragments, which are then separated and analyzed by the mass spectrometer.

MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein/Peptide Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion LC Liquid Chromatography (Separation) Digestion->LC MS1 MS Scan (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (CID) (Fragmentation) MS1->CID MS2 MS/MS Scan (Fragment Ion Detection) CID->MS2 Spectrum MS/MS Spectrum MS2->Spectrum Sequencing De Novo Sequencing / Database Searching Spectrum->Sequencing Validation Sequence Validation Sequencing->Validation

A typical workflow for peptide sequencing using LC-MS/MS.
Fragmentation of 4-Cl-Phe Containing Peptides

The fragmentation of peptides in MS/MS, typically through collision-induced dissociation (CID), primarily occurs at the peptide bonds, generating b- and y-type fragment ions. The presence of 4-Cl-Phe is expected to influence the fragmentation pattern. The chlorine atom, being an electron-withdrawing group, can affect the proton mobility and the stability of the fragment ions.

While specific fragmentation studies on 4-Cl-Phe peptides are not abundant, the fragmentation of halogenated compounds in mass spectrometry generally involves the loss of the halogen or a hydrogen halide. In the context of a 4-Cl-Phe residue, characteristic fragmentation patterns may include:

  • Neutral loss of HCl: This would result in a fragment ion with a mass difference of 36.46 Da.

  • Loss of the chlorobenzyl radical: This would be a characteristic fragmentation pathway for the 4-Cl-Phe side chain.

  • Characteristic isotope pattern: The presence of chlorine (with its two stable isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for fragment ions containing the 4-Cl-Phe residue, aiding in its identification.

Experimental Protocol for MS/MS Sequencing
  • Sample Preparation:

    • If starting from a protein, it is digested into smaller peptides using a specific protease like trypsin. For a synthetic peptide, this step is omitted.

    • The peptide sample is desalted and concentrated using a C18 ZipTip or equivalent.

  • Liquid Chromatography (LC) Separation:

    • The peptide mixture is loaded onto a reverse-phase HPLC column (e.g., C18).

    • Peptides are eluted using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

  • Mass Spectrometry Analysis:

    • The eluted peptides are ionized using electrospray ionization (ESI).

    • A full MS scan (MS1) is performed to detect the precursor ions of the peptides.

    • The most intense precursor ions are selected for fragmentation.

    • Collision-Induced Dissociation (CID) is applied to fragment the selected peptide ions. Other fragmentation methods like Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD) can also be used.[3]

    • An MS/MS scan (MS2) is performed to detect the fragment ions.

  • Data Analysis:

    • The resulting MS/MS spectra are analyzed using de novo sequencing algorithms or by searching against a protein database that includes the sequence of the target peptide with the 4-Cl-Phe modification.

    • The sequence is manually validated by examining the b- and y-ion series in the MS/MS spectrum.

Edman Degradation: The Classic N-Terminal Sequencing Method

Edman degradation is a chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[4] It is a highly accurate method for determining the N-terminal sequence of a purified peptide.[1]

The Edman Degradation Workflow

The process involves a cyclical series of chemical reactions that cleave the N-terminal amino acid, which is then identified.

Edman_Workflow Start Purified Peptide Coupling Coupling: Phenylisothiocyanate (PITC) at alkaline pH Start->Coupling Cleavage Cleavage: Anhydrous trifluoroacetic acid Coupling->Cleavage Conversion Conversion: Aqueous acid Cleavage->Conversion RemainingPeptide Shortened Peptide Cleavage->RemainingPeptide (n-1) residues Identification Identification of PTH-amino acid (HPLC or Electrophoresis) Conversion->Identification Cycle Repeat Cycle RemainingPeptide->Cycle Cycle->Coupling

The cyclical process of Edman degradation for N-terminal sequencing.
Experimental Protocol for Edman Degradation

  • Sample Preparation:

    • The peptide sample must be highly purified (typically >90%).

    • The sample is immobilized on a solid support, such as a PVDF membrane.

  • Sequencing Cycles:

    • Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide.

    • Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

    • Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.

  • Identification:

    • The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to that of known PTH-amino acid standards.

  • Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Insight Provider

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For peptides, NMR can not only confirm the amino acid sequence but also provide information about the peptide's conformation and dynamics.[5][6]

The NMR Workflow for Peptide Sequencing and Structure Determination

Confirming a peptide sequence by NMR involves a series of experiments to assign the resonances of all the atoms in the peptide and then connect them in the correct order.

NMR_Workflow Sample Purified Peptide Sample (in solution) Acquisition Acquisition of NMR Spectra (1D, 2D COSY, TOCSY, NOESY) Sample->Acquisition Assignment Resonance Assignment: Identify spin systems for each amino acid Acquisition->Assignment Sequential Sequential Assignment: Connect adjacent amino acids using NOEs Assignment->Sequential Validation Sequence Validation: Compare with expected sequence Sequential->Validation Structure 3D Structure Calculation (Optional) Validation->Structure

References

A Comparative Guide to the Coupling Efficiency of Activating Agents for Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate activating agent is a critical determinant for the successful synthesis of peptides, directly influencing reaction yield, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of the performance of four commonly utilized activating agents—HATU, HBTU, TBTU, and PyBOP—for the solution-phase coupling of N-α-Boc-4-chlorophenylalanine (Boc-Phe(4-Cl)-OH). The data presented herein is based on representative values from typical peptide couplings to facilitate a comparative understanding.

Performance Comparison of Activating Agents

The efficiency of each activating agent was evaluated based on the yield of the resulting dipeptide, the extent of epimerization, and the required reaction time. The model reaction for this comparison is the coupling of this compound with L-phenylalanine methyl ester (H-Phe-OMe).

Activating AgentTypical Yield (%)[1]Epimerization (%)Reaction Time (hours)Key Advantages & Disadvantages
HATU >95<11 - 2Advantages: High reactivity, low epimerization rates, effective for sterically hindered amino acids.[2] Disadvantages: Higher cost.
HBTU 90 - 951 - 32 - 4Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be less effective than HATU in preventing epimerization for sensitive amino acids.
TBTU 90 - 951 - 32 - 4Advantages: Similar in reactivity to HBTU, often more soluble. Disadvantages: Similar potential for epimerization as HBTU.
PyBOP 85 - 902 - 53 - 6Advantages: Generally good for simple couplings, less hazardous byproducts than BOP.[3] Disadvantages: Can be slower and may lead to higher epimerization compared to aminium-based reagents.

Experimental Protocols

The following are generalized protocols for the solution-phase synthesis of Boc-Phe(4-Cl)-Phe-OMe utilizing the compared activating agents.

General Procedure for Coupling
  • Preparation of H-Phe-OMe: To a solution of L-phenylalanine methyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (B109758) (DCM), add N,N-diisopropylethylamine (DIPEA) (1.1 eq). Stir the solution at room temperature for 20 minutes to obtain the free amine.

  • Activation and Coupling:

    • For HATU, HBTU, and TBTU: In a separate flask, dissolve this compound (1.0 eq) and the respective activating agent (1.1 eq) in anhydrous DCM. Add DIPEA (2.0 eq) and stir for 5 minutes to pre-activate the carboxylic acid. Add the prepared H-Phe-OMe solution to the activated mixture.

    • For PyBOP: In a separate flask, dissolve this compound (1.0 eq), PyBOP (1.1 eq), and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq) in anhydrous DCM. Add DIPEA (2.0 eq) and stir for 5 minutes. Add the prepared H-Phe-OMe solution to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis:

    • Yield Determination: Calculate the percentage yield based on the weight of the purified dipeptide.

    • Epimerization Analysis: Determine the percentage of the diastereomeric impurity (D-Phe isomer) by chiral HPLC analysis.

Experimental Workflow

The general workflow for comparing the coupling efficiencies of different activating agents is depicted below.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis prep_amine Prepare H-Phe-OMe solution couple Couple with H-Phe-OMe prep_amine->couple prep_acid Prepare this compound solution activate Activate this compound with different agents (HATU, HBTU, TBTU, PyBOP) prep_acid->activate activate->couple workup Work-up and Purification couple->workup yield Determine Yield workup->yield epimerization Analyze Epimerization (Chiral HPLC) workup->epimerization

Caption: General workflow for the comparative analysis of coupling agent efficiency.

Signaling Pathway of Peptide Bond Formation

The fundamental process of amide bond formation, catalyzed by the activating agents, involves the activation of the carboxylic acid group of this compound, making it susceptible to nucleophilic attack by the amino group of H-Phe-OMe.

G BocPheClOH This compound ActivatedEster Activated Intermediate BocPheClOH->ActivatedEster Activation ActivatingAgent Activating Agent (e.g., HATU) ActivatingAgent->ActivatedEster Dipeptide Boc-Phe(4-Cl)-Phe-OMe ActivatedEster->Dipeptide Byproducts Byproducts ActivatedEster->Byproducts HPheOMe H-Phe-OMe HPheOMe->Dipeptide Nucleophilic Attack

Caption: Simplified pathway of peptide bond formation using an activating agent.

References

The Impact of 4-Chlorophenylalanine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise control of peptide conformation is a critical aspect of designing potent and specific therapeutic agents. The substitution of natural amino acids with non-proteinogenic counterparts, such as 4-chlorophenylalanine (p-Cl-Phe), offers a powerful tool to modulate the three-dimensional structure and, consequently, the biological activity of peptides. This guide provides a comparative analysis of the conformational effects of incorporating 4-chlorophenylalanine in place of phenylalanine, supported by established experimental methodologies.

Phenylalanine vs. 4-Chlorophenylalanine: A Structural Overview

Phenylalanine is an aromatic amino acid with a benzyl (B1604629) side chain. The incorporation of a chlorine atom at the para position of the phenyl ring in 4-chlorophenylalanine introduces significant electronic and steric changes. The electron-withdrawing nature of chlorine alters the aromatic ring's charge distribution and can influence non-covalent interactions, such as π-π stacking and cation-π interactions. These modifications can lead to distinct conformational preferences in the peptide backbone.

G cluster_phe Phenylalanine (Phe) cluster_pcpa 4-Chlorophenylalanine (p-Cl-Phe) phe_structure pcpa_structure phe_structure->pcpa_structure Substitution

Caption: Chemical structures of Phenylalanine and 4-Chlorophenylalanine.

Comparative Conformational Analysis: Quantitative Data

ParameterPeptide with PhenylalaninePeptide with 4-ChlorophenylalanineRationale for Conformational Change
Secondary Structure Propensity Flexible, can adopt α-helices, β-sheets, or random coils depending on the sequence.Increased propensity for β-turn or defined turn-like structures.The steric bulk and altered electronic properties of the chlorophenyl side chain can restrict conformational freedom and favor more compact structures.
Circular Dichroism (CD) Signature Spectrum characteristic of the dominant secondary structure (e.g., double minima at ~208 and ~222 nm for α-helix; single minimum around 218 nm for β-sheet).Shift in CD spectrum indicative of a more ordered, non-helical structure. For example, a stronger signal for a β-turn.Changes in the peptide backbone arrangement due to the influence of the modified side chain will alter the absorption of circularly polarized light.
NMR Chemical Shifts (¹H α) Typical values for the specific secondary structure.Downfield or upfield shifts of specific protons, particularly those close to the p-Cl-Phe residue, indicating a change in the local electronic environment and conformation.The electron-withdrawing chlorine atom and altered side-chain orientation affect the magnetic environment of nearby nuclei.
Dihedral Angles (φ, ψ) Occupies a broader range of allowed regions in the Ramachandran plot.More restricted to specific regions of the Ramachandran plot, consistent with turn or extended conformations.Steric hindrance from the chloro-substituted phenyl ring limits the possible backbone torsion angles.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible conformational analysis of peptides. Below are representative protocols for the key experimental techniques used in such studies.

Peptide Synthesis and Purification

Objective: To synthesize and purify peptides containing either Phenylalanine or 4-Chlorophenylalanine.

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., Rink amide resin for C-terminal amides) using an automated peptide synthesizer. Fmoc-protected amino acids, including Fmoc-Phe-OH and Fmoc-p-Cl-Phe-OH, are used.

  • Coupling: Each amino acid is coupled sequentially using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

  • Fmoc Deprotection: The Fmoc protecting group is removed with a solution of 20% piperidine (B6355638) in DMF to allow for the next coupling cycle.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.

  • Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

G start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling Couple Fmoc-AA-OH deprotection1->coupling wash Wash coupling->wash repeat Repeat for each aino acid in sequence wash->repeat repeat->deprotection1 final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleave from Resin & Side-chain Deprotection final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization end Pure Peptide characterization->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure of the peptide in solution.[1][2]

Protocol:

  • Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be degassed.

  • Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The sample is placed in a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition: Far-UV CD spectra are recorded from 190 to 260 nm at a controlled temperature (e.g., 25 °C). Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Processing: A blank spectrum of the buffer is subtracted from the sample spectrum. The data is converted from machine units (millidegrees) to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹.

  • Analysis: The resulting spectrum is analyzed to identify characteristic secondary structures. An α-helix typically shows positive and negative bands around 195 nm and 208/222 nm, respectively, while a β-sheet has a negative band around 218 nm and a positive band around 195 nm.[1] A random coil shows a strong negative band below 200 nm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed three-dimensional structural information of the peptide in solution.

Protocol:

  • Sample Preparation: 1-5 mg of the peptide is dissolved in 0.5 mL of a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). A suitable internal standard may be added.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). This typically includes:

    • 1D ¹H NMR: To get an overall spectrum of the peptide.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Calculations: The distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

G sample_prep Prepare Peptide Sample in Deuterated Solvent nmr_acq Acquire 1D & 2D NMR Data (TOCSY, NOESY, COSY) sample_prep->nmr_acq assignment Resonance Assignment nmr_acq->assignment restraints Extract Structural Restraints (Distances, Angles) assignment->restraints calc Structure Calculation & Refinement restraints->calc ensemble Generate Ensemble of 3D Structures calc->ensemble

Caption: Workflow for Peptide Structure Determination by NMR Spectroscopy.

Conclusion

The incorporation of 4-chlorophenylalanine into a peptide sequence is a valuable strategy for influencing its conformation. The steric and electronic effects of the chlorine substituent can restrict the conformational flexibility of the peptide backbone, often promoting the formation of well-defined turn structures. This conformational ordering can have profound effects on the peptide's biological activity, receptor binding affinity, and metabolic stability. The experimental techniques of Circular Dichroism and NMR spectroscopy are indispensable tools for characterizing these conformational changes at both the secondary and tertiary structural levels. By understanding how non-proteinogenic amino acids like 4-chlorophenylalanine modulate peptide structure, researchers can more effectively design next-generation peptide therapeutics with enhanced properties.

References

A Comparative Guide to Validating the Stereochemical Purity of Peptides with Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is a critical aspect of quality control and efficacy assessment. The presence of undesired enantiomers can significantly impact a peptide's biological activity, receptor binding, and proteolytic stability. This guide provides a comprehensive comparison of key analytical techniques for validating the stereochemical purity of peptides synthesized with N-α-Boc-L-phenylalanine(4-Cl)-OH (Boc-L-Phe(4-Cl)-OH), a non-natural amino acid derivative often incorporated to enhance peptide properties.

The introduction of a chlorine atom at the para position of the phenylalanine side chain can modulate the peptide's lipophilicity and electronic properties, potentially leading to improved potency and metabolic stability. However, the synthesis of peptides incorporating Boc-Phe(4-Cl)-OH, like any chiral amino acid, carries the risk of racemization, necessitating robust analytical methods to quantify the presence of the corresponding D-enantiomer, Boc-D-Phe(4-Cl)-OH.

This guide compares the performance of three primary analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Analytical Methods

The choice of analytical technique for determining the enantiomeric purity of peptides containing this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for simultaneous separation of multiple chiral centers. The following table summarizes the key performance characteristics of the most commonly employed methods.

MethodPrincipleTypical Enantiomeric Excess (ee) DetectionLimit of Detection (LOD)AdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times.>99.9%As low as 0.1 µg/mL for each enantiomer.High accuracy and precision; applicable to a wide range of N-protected amino acids; direct analysis of the underivatized amino acid after peptide hydrolysis.[1]Requires specialized and often expensive chiral columns; method development can be time-consuming.[2]
GC-MS Separation of volatile, derivatized enantiomers on a chiral capillary column, followed by mass spectrometric detection.[3]>99.5%Picogram to femtogram levels.High sensitivity and resolution; provides structural information from mass spectra.[3]Requires hydrolysis of the peptide and derivatization of the resulting amino acids, which can introduce analytical variability.[3]
NMR Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents to induce chemical shift differences between enantiomers in the NMR spectrum.[4]Typically up to 99%Milligram quantities of sample.Non-destructive technique; provides detailed structural information; can sometimes be used without derivatization.[4]Lower sensitivity compared to chromatographic methods; may require specialized reagents (CSAs); potential for signal overlap in complex peptide hydrolysates.[4]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. These protocols are provided as a starting point and may require optimization for specific peptide sequences and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers. For peptides containing this compound, the peptide is first hydrolyzed to its constituent amino acids, and the resulting 4-chloro-phenylalanine enantiomers are then separated on a chiral column.

Objective: To separate and quantify the L- and D-enantiomers of 4-chlorophenylalanine following peptide hydrolysis.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV or mass spectrometric detector.

  • Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based CSP like teicoplanin or ristocetin (B1679390) A).

Reagents:

  • 6 N HCl for peptide hydrolysis.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724).

  • Standard solutions of L-4-chlorophenylalanine and D-4-chlorophenylalanine.

Procedure:

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the peptide into a hydrolysis tube.

    • Add 500 µL of 6 N HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the hydrolysate in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based chiral column (e.g., CHIROBIOTIC T).[1]

    • Mobile Phase: A gradient of acetonitrile in water (e.g., 10-50% acetonitrile over 30 minutes) is often effective for resolving enantiomers of phenylalanine derivatives.[2][5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or by mass spectrometry.

  • Data Analysis:

    • Inject the hydrolyzed sample and the standard solutions of the L- and D-enantiomers.

    • Identify the peaks corresponding to the L- and D-4-chlorophenylalanine based on the retention times of the standards.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([L-isomer area] - [D-isomer area]) / ([L-isomer area] + [D-isomer area])] x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity for the analysis of chiral amino acids after derivatization to increase their volatility.

Objective: To separate and quantify the derivatized enantiomers of 4-chlorophenylalanine from a peptide hydrolysate.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral capillary column (e.g., Chirasil-Val).

Reagents:

  • 6 N DCl in D₂O for hydrolysis (to correct for racemization during hydrolysis).[6]

  • Isobutyl alcohol and acetyl chloride for esterification.

  • Trifluoroacetic anhydride (B1165640) (TFAA) for acylation.

  • Standard solutions of L- and D-4-chlorophenylalanine.

Procedure:

  • Peptide Hydrolysis:

    • Hydrolyze the peptide with 6 N DCl in D₂O at 110 °C for 24 hours.[3]

  • Derivatization:

    • Evaporate the deuterated acid.

    • Esterify the amino acid residue with isobutyl alcohol/acetyl chloride at 110 °C for 30 minutes.

    • Acylate the resulting ester with TFAA at 150 °C for 10 minutes.[3]

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., 25 m x 0.25 mm Chirasil-L-Val).

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 90 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized 4-chlorophenylalanine.

  • Data Analysis:

    • Integrate the peak areas of the derivatized L- and D-enantiomers.

    • Calculate the enantiomeric excess as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric purity without the need for chromatographic separation.

Objective: To induce and measure chemical shift non-equivalence between the enantiomers of this compound or the 4-chlorophenylalanine from the peptide hydrolysate.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral macrocycle.[4]

  • The isolated this compound or the peptide hydrolysate.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the analyte (e.g., 5-10 mg of the peptide hydrolysate) in the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Add the CSA in small increments (e.g., 0.25, 0.5, 1.0, and 2.0 molar equivalents) and acquire a spectrum after each addition.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Observe the splitting of proton signals (e.g., the α-proton or aromatic protons) of 4-chlorophenylalanine into two sets of peaks, corresponding to the two diastereomeric complexes formed between the enantiomers and the CSA.

    • Integrate the corresponding signals for the L- and D-enantiomers to determine their ratio and calculate the enantiomeric excess.[4]

Visualizations

The following diagrams illustrate key workflows and concepts related to the stereochemical purity of peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial Analysis cluster_hydrolysis Hydrolysis cluster_analysis Stereochemical Purity Analysis cluster_results Results synthesis Solid-Phase Peptide Synthesis with Boc-L-Phe(4-Cl)-OH purification Crude Peptide Purification (RP-HPLC) synthesis->purification mass_spec Mass Spectrometry (Confirmation of MW) purification->mass_spec hydrolysis Acid Hydrolysis (6 N HCl or DCl) mass_spec->hydrolysis hplc Chiral HPLC hydrolysis->hplc gcms GC-MS (after derivatization) hydrolysis->gcms nmr NMR with Chiral Solvating Agent hydrolysis->nmr results Quantification of L- and D-Enantiomers (Calculation of % ee) hplc->results gcms->results nmr->results

Caption: Workflow for assessing the stereochemical purity of a synthetic peptide.

signaling_pathway cluster_pure Stereochemically Pure Peptide cluster_impure Stereochemically Impure Peptide pure_peptide L-Peptide (Correct Conformation) receptor_pure Specific Receptor Binding pure_peptide->receptor_pure High Affinity signal_pure Optimal Downstream Signaling & Biological Response receptor_pure->signal_pure Effective Signal Transduction impure_peptide L/D-Peptide Mixture (Altered Conformation) receptor_impure Reduced or No Receptor Binding (Antagonism) impure_peptide->receptor_impure Low Affinity or Inhibition signal_impure Diminished or Altered Signaling & Off-Target Effects receptor_impure->signal_impure Ineffective or Aberrant Signal Transduction

Caption: Impact of stereochemical purity on a peptide's signaling pathway.

Conclusion

The validation of stereochemical purity is an indispensable step in the development of peptide-based therapeutics and research tools. For peptides incorporating this compound, Chiral HPLC, GC-MS, and NMR spectroscopy each offer distinct advantages and limitations. Chiral HPLC provides a robust and direct method for quantification after hydrolysis. GC-MS offers unparalleled sensitivity, which is crucial for detecting trace-level impurities, though it requires a derivatization step. NMR spectroscopy, with the aid of chiral solvating agents, presents a non-destructive approach that can provide rapid assessment of enantiomeric ratios.

The choice of the optimal method will be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the peptide, and the available instrumentation. For regulatory submissions and in-depth quality control, a combination of these techniques may be employed to provide a comprehensive and orthogonal validation of the peptide's stereochemical integrity. The presence of even small amounts of the D-enantiomer can significantly alter the peptide's conformation and, consequently, its interaction with biological targets, underscoring the importance of rigorous stereochemical analysis.[7][8][9]

References

Safety Operating Guide

Proper Disposal Procedures for Boc-Phe(4-Cl)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Boc-Phe(4-Cl)-OH. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with waste disposal regulations.

Essential Safety and Handling Information

While the Safety Data Sheet (SDS) for this compound indicates no known physical or health hazards, it is imperative to handle all laboratory chemicals with a high degree of caution.[1] The presence of a chlorinated aromatic ring suggests that prudent disposal methods for halogenated organic compounds should be followed to minimize environmental impact.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly.

  • Body Protection: A standard laboratory coat.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is crucial for a comprehensive understanding of the compound's characteristics for safe handling and storage.

PropertyValueReference
Chemical Name Nα-Boc-4-chloro-L-phenylalanine[1]
Synonyms This compound[1]
CAS Number 68090-88-0[1]
Molecular Formula C14H18ClNO4[1]
Molecular Weight 299.75 g/mol
Appearance White to off-white powder
Storage Temperature Do not store above 5˚C (41˚F)[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical for laboratory safety and environmental protection. The following step-by-step protocol should be strictly followed.

Step 1: Waste Identification and Segregation
  • Identify the Waste Stream: Determine if the waste is solid this compound, a solution containing the compound, or contaminated labware.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be treated as a chlorinated organic waste .

Step 2: Containerization and Labeling
  • Select an Appropriate Container:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for solid this compound waste.

    • Liquid Waste: For solutions containing this compound, use a leak-proof, screw-cap container that is compatible with all components of the solution.

  • Properly Label the Container: The label must include:

    • The full chemical name: "this compound" or "Nα-Boc-4-chloro-L-phenylalanine".

    • The words "Hazardous Waste".

    • A clear indication of the contents (e.g., "Solid chlorinated organic waste" or "Aqueous solution of this compound").

    • The date of accumulation.

Step 3: Storage and Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and general laboratory traffic.

  • Contact EHS for Pickup: Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for the pickup and final disposal of the hazardous waste. Do not dispose of this compound down the drain.

Spill Management Protocol

In the event of a spill, the following procedures should be implemented immediately:

  • Ensure Proper Ventilation: If a significant amount of dust is generated, ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the required personal protective equipment.

  • Contain and Clean the Spill:

    • Small Spill: Use appropriate tools to carefully sweep up the solid material and place it in a labeled hazardous waste container.

    • Large Spill: Use a shovel to collect the spilled material and place it in a suitable waste disposal container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general experimental workflow involving this compound and the logical steps for its proper disposal.

experimental_workflow cluster_experiment Experimental Protocol cluster_waste Waste Generation start Weigh this compound reaction Perform Chemical Reaction start->reaction workup Reaction Workup & Purification reaction->workup product Isolate Final Product workup->product solid_waste Solid Waste (Expired Reagent, Spills) product->solid_waste Generates liquid_waste Liquid Waste (Reaction Solvents, Aqueous Layers) product->liquid_waste Generates contaminated_labware Contaminated Labware product->contaminated_labware Generates disposal_logic cluster_characterization Waste Characterization cluster_disposal_actions Disposal Actions start Waste Generated (this compound) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_labware Contaminated Labware? is_liquid->is_labware No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_labware Collect in Labeled Sharps/Glass Waste is_labware->collect_labware Yes contact_ehs Store in Satellite Area & Contact EHS for Pickup is_labware->contact_ehs No collect_solid->contact_ehs collect_liquid->contact_ehs collect_labware->contact_ehs

References

Personal protective equipment for handling Boc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-Phe(4-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (Nα-Boc-4-chloro-L-phenylalanine). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.

Area of ProtectionRequired PPESpecifications and Rationale
Hand Protection Double-gloving with chemical-resistant gloves.Inner Glove: Nitrile rubber. Outer Glove: Neoprene or Butyl rubber for enhanced protection against chlorinated compounds. This combination provides a robust barrier against potential dermal absorption.[1][2]
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles must provide protection against chemical splashes. A full-face shield is required when there is a risk of splashing or aerosol generation.[3]
Respiratory Protection Dust respirator or an air-purifying respirator (APR) with appropriate cartridges.A dust respirator is necessary when handling the compound as a powder.[3] For situations with potential for aerosolization, a full-face APR with cartridges rated for organic vapors and particulates is recommended.
Body Protection Chemical-resistant lab coat or a full suit.A non-porous lab coat is essential to protect against accidental spills.[3] For larger quantities or increased risk of exposure, a full protective suit is advised.[3]
Foot Protection Closed-toe, chemical-resistant shoes and boots.Shoes must be fully enclosed and made of a material that will not absorb chemicals. Boots should be worn for enhanced protection.[3]

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is crucial to minimize exposure and risk.

Handling Protocol

Preparation and Engineering Controls:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[4]

  • Fume Hood: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Gather Materials: Prepare all necessary equipment and reagents before handling the compound.

Step-by-Step Handling Procedure:

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing: When weighing the solid compound, do so within the fume hood to contain any dust.[1] Use appropriate tools, such as spatulas, to transfer the compound and avoid the formation of dust.[5]

  • Solution Preparation: If creating a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly clean the work area. Decontaminate any equipment used.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[4]

Waste Segregation and Collection:

  • Waste Classification: this compound is a halogenated organic compound.[3][6] All waste containing this substance must be treated as halogenated organic waste.

  • Solid Waste:

    • Place pure compound waste and any contaminated solid materials (e.g., contaminated gloves, bench paper) in a labeled, sealed, and compatible plastic or glass container designated for "Halogenated Organic Solids".[7]

  • Liquid Waste:

    • Collect any liquid waste containing dissolved this compound in a labeled, sealed, and compatible solvent waste container (often glass or polyethylene) designated for "Halogenated Organic Solvents".[7][8]

  • Labeling: Clearly label all waste containers with the full chemical name and concentration of the contents.[7] Do not mix halogenated waste with non-halogenated waste.[7]

Disposal Procedure:

  • Licensed Disposal Company: Arrange for the disposal of all waste through a licensed hazardous waste disposal company.[9]

  • Regulations: All disposal activities must be in accordance with federal, state, and local environmental control regulations.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 handling1 Don Appropriate PPE prep3->handling1 Proceed to Handling handling2 Weigh Solid Compound handling1->handling2 handling3 Prepare Solution (if required) handling2->handling3 handling4 Perform Experiment handling3->handling4 disp1 Segregate Halogenated Waste (Solid and Liquid) handling4->disp1 Proceed to Disposal disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Phe(4-Cl)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Phe(4-Cl)-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。